2-Bromo-1,3-diphenylpropane-1,3-dione
Description
The exact mass of the compound 1,3-Propanedione, 2-bromo-1,3-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32217. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-1,3-diphenylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3-diphenylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-diphenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAJHZYXPBREEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061058 | |
| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |
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Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728-84-7 | |
| Record name | 2-Bromo-1,3-diphenyl-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodibenzoylmethane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32217 | |
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| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |
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| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |
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| Record name | 2-Bromo-1,3-diphenylpropane-1,3-dione | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-1,3-diphenylpropane-1,3-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-Bromodibenzoylmethane, is a highly functionalized synthetic intermediate of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique structure, featuring a reactive bromine atom positioned on the α-carbon between two benzoyl groups, makes it an exceptionally versatile building block for constructing complex molecular architectures.[2] This guide provides an in-depth analysis of its chemical properties, outlines detailed protocols for its synthesis and handling, and explores its utility as a precursor for advanced pharmaceuticals and novel materials. The information presented is intended to equip researchers and development professionals with the technical insights required to effectively leverage this compound in their work.
Structural and Physicochemical Profile
The core structure of 2-Bromo-1,3-diphenylpropane-1,3-dione is based on a 1,3-dicarbonyl framework, which imparts unique reactivity to the central carbon atom. The introduction of a bromine atom at this position creates a potent electrophilic site, primed for a variety of nucleophilic substitution reactions.
Caption: Molecular Structure of 2-Bromo-1,3-diphenylpropane-1,3-dione.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1,3-diphenylpropane-1,3-dione | [3] |
| Synonyms | α-Bromodibenzoylmethane, Dibenzoylmethylbromide | [2][4] |
| CAS Number | 728-84-7 | [2] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [2] |
| Molecular Weight | 303.15 g/mol | [2][3][4] |
| Appearance | Off-white powder | [2] |
| Melting Point | 87-93 °C | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
| Solubility | Soluble in organic solvents like toluene. | [5] |
| Storage | Store at 0-8°C in a tightly closed container. | [2] |
| XLogP3-AA | 4 | [3] |
| Topological Polar Surface Area | 34.1 Ų | [3] |
Synthesis and Characterization
The synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione is most effectively achieved through a two-step process. First, the precursor 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) is synthesized, followed by a selective α-bromination.
Caption: Two-step synthesis workflow for the target compound.
Protocol 1: Synthesis of 1,3-Diphenylpropane-1,3-dione (Precursor)
This protocol is based on the Claisen condensation reaction, a robust method for forming carbon-carbon bonds.
-
Rationale: The reaction utilizes a strong base to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired β-dicarbonyl compound.
-
Methodology:
-
Suspend sodium amide (NaNH₂) in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of acetophenone in THF to the suspension. Stir the mixture at room temperature for approximately 10-15 minutes to ensure complete formation of the sodium enolate.
-
To this mixture, add ethyl benzoate. A gelatinous precipitate of the sodium salt of the β-diketone will form. Allow the reaction to proceed for 24 hours at room temperature to ensure completion.
-
Carefully quench the reaction by adding the mixture to a dilute aqueous solution of hydrochloric acid (HCl) to neutralize the remaining base and protonate the enolate salt.
-
Extract the product into an organic solvent such as chloroform or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by precipitating its copper salt followed by decomposition with acid.
-
Protocol 2: α-Bromination of 1,3-Diphenylpropane-1,3-dione
-
Rationale: The methylene proton situated between the two carbonyl groups is highly acidic and can be readily abstracted. This position is susceptible to radical bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (Azobisisobutyronitrile) is a standard and effective method for selectively brominating such activated C-H bonds.
-
Methodology:
-
Dissolve the synthesized 1,3-diphenylpropane-1,3-dione in a non-polar solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, an off-white solid, can be purified by recrystallization from a solvent such as toluene to yield pure 2-Bromo-1,3-diphenylpropane-1,3-dione.[5]
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Mass spectrometry will confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound. Infrared (IR) spectroscopy should show characteristic carbonyl (C=O) stretching frequencies.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-1,3-diphenylpropane-1,3-dione stems from the electrophilic α-carbon. This site is highly susceptible to attack by a wide range of nucleophiles, making it an invaluable precursor for synthesizing substituted 1,3-dicarbonyl compounds and various heterocyclic systems.
Caption: Reactivity of the compound in heterocyclic synthesis.
This compound is a key starting material for synthesizing a variety of heterocyclic compounds with potential biological activity.[6] For example, it readily reacts with binucleophiles like hydrazine or thiourea in cyclocondensation reactions to form five-membered rings such as pyrazoles and thiazoles, respectively. These scaffolds are prevalent in many pharmaceutical agents.
Key Applications in Scientific Research
The utility of 2-Bromo-1,3-diphenylpropane-1,3-dione extends across several high-impact research areas.
-
Pharmaceutical and Agrochemical Development : It serves as a crucial intermediate for creating complex molecules with therapeutic potential.[2] It has been specifically utilized in the development of compounds with anti-inflammatory and analgesic properties.[2] Furthermore, it is a precursor for synthesizing novel 5α-reductase inhibitors, which are relevant for treating conditions like benign prostatic hyperplasia and androgenic alopecia.[6]
-
Materials Science and Photochemistry : The conjugated system of the diphenyl dione structure makes it and its derivatives interesting for materials science. The compound is used in research related to light-absorbing materials, which could lead to advancements in solar energy technologies and specialized photonic devices.[2]
Safety, Handling, and Storage Protocols
Due to its hazardous nature, strict safety protocols must be followed when handling 2-Bromo-1,3-diphenylpropane-1,3-dione.
-
Hazard Identification : The compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.[3]
-
Personal Protective Equipment (PPE) : Always wear chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of the powder.
-
Handling and Storage : Use only in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling. Store in a cool (0-8°C), dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly sealed.[2]
-
First Aid Measures :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cups of water or milk. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
-
Spill and Disposal : In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable, sealed container for disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-1,3-diphenylpropane-1,3-dione is a high-value chemical intermediate whose utility is rooted in the strategic placement of a reactive bromine atom within a stable dicarbonyl scaffold. Its accessibility through straightforward synthetic protocols and its versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. For professionals in drug discovery and materials science, this compound offers a reliable pathway to novel heterocyclic structures and functional organic materials, underscoring its continued importance in advancing chemical research and development.
References
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ResearchGate. Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. [Link]
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ResearchGate. Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF. [Link]
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PubChem. 1,3-Propanedione, 2-bromo-1,3-diphenyl-. [Link]
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ResearchGate. (PDF) 2-Bromo-1,3-diphenylpropan-1,3-dione. [Link]
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Introduction: The Strategic Importance of α-Bromodibenzoylmethane
An In-depth Technical Guide to 2-Bromo-1,3-diphenylpropane-1,3-dione (CAS 728-84-7)
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-1,3-diphenylpropane-1,3-dione, also known by its common synonyms α-Bromodibenzoylmethane or Dibenzoylmethylbromide, is a highly functionalized synthetic intermediate with significant utility in advanced chemical research.[1][2][3] Its structure, featuring a reactive bromine atom positioned alpha to two carbonyl groups and flanked by two phenyl rings, imparts a unique electrophilic character that makes it an invaluable building block.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on leveraging its chemical potential in the fields of medicinal chemistry and materials science. For professionals in drug development, this compound serves as a versatile scaffold for constructing complex heterocyclic systems and other novel molecular entities.[1][4]
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of 2-Bromo-1,3-diphenylpropane-1,3-dione are summarized below.
| Property | Value | Source |
| CAS Number | 728-84-7 | [1][2] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1][2] |
| Molecular Weight | 303.15 g/mol | [1][2] |
| Appearance | Off-white powder | [1] |
| Melting Point | 87-93 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| IUPAC Name | 2-bromo-1,3-diphenylpropane-1,3-dione | [2] |
| logP (Octanol/Water) | 3.516 (Calculated) | [5] |
| Water Solubility (log₁₀WS) | -4.57 (Calculated) | [5] |
| Enthalpy of Fusion (ΔfusH°) | 27.65 kJ/mol (Calculated) | [5] |
Core Synthesis: Electrophilic Bromination of a β-Diketone
The primary synthetic route to 2-Bromo-1,3-diphenylpropane-1,3-dione involves the selective bromination of its precursor, 1,3-diphenylpropane-1,3-dione (Dibenzoylmethane).[6] The causality behind this strategy lies in the reactivity of the central methylene proton. This proton is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting enolate intermediate through resonance. This enolate is the key nucleophilic species that reacts with an electrophilic bromine source.
Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[7][8] DBDMH is often considered a stable and cost-effective alternative to NBS.[8] The reaction mechanism can proceed via a radical pathway, particularly when initiated with light or a radical initiator like AIBN, or an ionic pathway under acidic or basic conditions. For β-dicarbonyls, the reaction typically proceeds via the enol or enolate form attacking the bromine source.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure for the synthesis of the title compound.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
-
Reagent Addition: Dissolve the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent and add it dropwise to the stirred solution at room temperature. For radical-initiated reactions, a catalytic amount of AIBN can be added, and the mixture may be gently heated or irradiated with a lamp.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If using NBS, the succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as an off-white powder.[9]
Reactivity and Mechanistic Considerations
The synthetic value of 2-Bromo-1,3-diphenylpropane-1,3-dione stems from the electrophilic nature of the carbon atom bearing the bromine. This C-Br bond is activated by the two adjacent carbonyl groups, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its application as a precursor for more complex molecules, particularly heterocycles.
Drug development professionals frequently utilize this scaffold in condensation reactions with binucleophilic reagents. For instance, reaction with thiourea, amidines, or hydrazines can lead to the formation of five- or six-membered heterocyclic rings such as thiazoles, pyrimidines, or pyrazoles, respectively. These heterocyclic motifs are prevalent in a vast array of pharmacologically active compounds.
Key Applications in Research and Development
The versatility of 2-Bromo-1,3-diphenylpropane-1,3-dione makes it a valuable compound across several scientific domains.
-
Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for building complex molecular architectures.[1] Its ability to participate in cyclization reactions is heavily exploited to create libraries of compounds for screening, leading to the discovery of new drug candidates and pesticides.[1]
-
Medicinal Chemistry: The compound has been specifically used in the development of molecules with potential anti-inflammatory and analgesic properties.[1] Furthermore, it serves as a starting material for synthesizing potential 5α-reductase inhibitors, which are relevant for treating conditions like benign prostatic hyperplasia and androgenic alopecia.[4]
-
Materials Science: The rigid, aromatic structure of this molecule makes it a candidate for creating advanced materials.[1] It can be incorporated into polymers or coatings to enhance thermal and mechanical properties or to introduce specific electronic characteristics.[1]
-
Photochemistry: Due to its conjugated system of phenyl rings and carbonyl groups, this compound and its derivatives are utilized in research on light-absorbing materials, with potential applications in solar energy and photonic devices.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. 2-Bromo-1,3-diphenylpropane-1,3-dione possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
GHS Hazard Classification
According to the Globally Harmonized System, this compound is classified with the following hazards[2]:
-
H301: Toxic if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)
-
H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard)
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10]
-
Eye Protection: Wear chemical splash goggles that conform to OSHA regulations or European Standard EN166.[10][11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
General Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation. An eyewash station and safety shower should be readily available.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[1][11] Recommended storage temperature is between 0-8°C.[1]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
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Chemical Properties of 1,3-Propanedione, 2-bromo-1,3-diphenyl- (CAS 728-84-7) - Cheméo. (URL: [Link])
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Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia. (2022). (URL: [Link])
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Material Safety Data Sheet - 2-Bromo-1-Phenylpropane - Cole-Parmer. (URL: [Link])
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1,3-Propanedione, 2-bromo-1,3-diphenyl- | C15H11BrO2 - PubChem. (URL: [Link])
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Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF - ResearchGate. (URL: [Link])
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Safety data sheet - CPAchem. (2023). (URL: [Link])
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Synthesis of 1,3‐diphenylpropane‐1,3‐dione - ResearchGate. (URL: [Link])
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Safety data sheet: 2-bromo-2-nitropropane-1,3-diol - Carl ROTH. (2025). (URL: [Link])
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Bromination Mechanism - YouTube. (2011). (URL: [Link])
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One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (URL: [Link])
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1-Bromo-1,3-diphenylpropan-2-one | C15H13BrO - PubChem. (URL: [Link])
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Dibenzoylmethane - Wikipedia. (URL: [Link])
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NMR Spectra and Molecular Structure. (URL: [Link])
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CAS#:81633-02-5 | 2-bromo-3-hydroxy-1,3-diphenylpropan-1-one - Chemsrc. (URL: [Link])
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Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC. (2021). (URL: [Link])
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Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - Journal of Hazardous Materials. (2025). (URL: [Link])
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1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. (URL: [Link])
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1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O - PubChem. (URL: [Link])
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Benzo[1,2-d:4,5-d′]bis([1][5][7]thiadiazole) and Its Bromo Derivatives - PubMed Central. (URL: [Link])
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Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities | Request PDF - ResearchGate. (URL: [Link])
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Chemical Properties of «alpha»-Bromophenylacetic acid (CAS 4870-65-9) - Cheméo. (URL: [Link])
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An In-Depth Technical Guide to 2-Bromo-1,3-diphenylpropane-1,3-dione: Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-bromodibenzoylmethane, is a versatile α-haloketone that serves as a critical building block in synthetic organic chemistry and medicinal chemistry. Its unique molecular architecture, characterized by a central bromine-substituted carbon flanked by two benzoyl groups, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and chemical reactivity of 2-bromo-1,3-diphenylpropane-1,3-dione, with a focus on its applications in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
2-Bromo-1,3-diphenylpropane-1,3-dione is a crystalline solid with the molecular formula C₁₅H₁₁BrO₂ and a molecular weight of 303.15 g/mol .[1][2] Its structure has been unambiguously confirmed by X-ray crystallography.
Crystal Structure Analysis
X-ray diffraction studies reveal that 2-bromo-1,3-diphenylpropane-1,3-dione exists in the diketone form in the solid state. The crystal system is orthorhombic.[3] A key feature of its three-dimensional structure is the orientation of the two benzoyl groups, which are nearly perpendicular to each other.[3] This twisted conformation minimizes steric hindrance between the bulky phenyl rings.
Physicochemical Data
A summary of the key physicochemical properties of 2-bromo-1,3-diphenylpropane-1,3-dione is presented in the table below.
| Property | Value | Reference |
| CAS Number | 728-84-7 | [1][2][4] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1][2] |
| Molecular Weight | 303.15 g/mol | [1][2] |
| Appearance | Off-white powder | [2] |
| Melting Point | 87-93 °C | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
The primary synthetic route to 2-bromo-1,3-diphenylpropane-1,3-dione is the electrophilic bromination of its precursor, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). This reaction takes advantage of the acidic nature of the α-proton located between the two carbonyl groups.
Reaction Mechanism
The synthesis proceeds via the formation of an enol or enolate intermediate from dibenzoylmethane, which then attacks a bromine source. The presence of the two electron-withdrawing carbonyl groups makes the α-proton readily abstractable by a base or facilitates the formation of the enol tautomer. The electron-rich double bond of the enol/enolate then acts as a nucleophile, attacking an electrophilic bromine source such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3-diphenylpropane-1,3-dione
Introduction
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-bromodibenzoylmethane, is a versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development.[1] Its unique molecular architecture, featuring a reactive bromine atom positioned between two carbonyl groups and flanked by two phenyl rings, makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for this compound, tailored for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-1,3-diphenylpropane-1,3-dione is presented in the table below.
| Property | Value |
| CAS Number | 728-84-7[1][2][3] |
| Molecular Formula | C₁₅H₁₁BrO₂[1][2][3] |
| Molecular Weight | 303.15 g/mol [1][2] |
| Appearance | Off-white powder[1] |
| Melting Point | 87-93 °C[1] |
| Purity | ≥ 97% (HPLC)[1] |
Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
The synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione is most commonly achieved through the electrophilic bromination of its precursor, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). The acidic nature of the α-hydrogen, due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitates its removal and subsequent substitution by a bromine atom.
Reaction Mechanism
The bromination of dibenzoylmethane typically proceeds via an acid-catalyzed or base-mediated enolization, followed by an attack of the enol form on an electrophilic bromine source. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, as it provides a controlled, low-concentration source of bromine, minimizing side reactions.[4][5][6] The reaction is often initiated by a radical initiator or light, particularly when targeting benzylic positions, though for α-bromination of dicarbonyls, acid catalysis is also effective.[7][8]
Caption: Reaction mechanism for the bromination of dibenzoylmethane.
Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione from dibenzoylmethane using N-bromosuccinimide.
Materials:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylpropane-1,3-dione in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Crystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain pure 2-bromo-1,3-diphenylpropane-1,3-dione as an off-white solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-bromo-1,3-diphenylpropane-1,3-dione.
Caption: Workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the α-proton around δ 6.0-7.0 ppm. The aromatic protons will appear as multiplets in the region of δ 7.2-8.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons around δ 190-200 ppm. The α-carbon bearing the bromine atom will be observed in the range of δ 40-50 ppm. The aromatic carbons will resonate between δ 120-140 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).[9]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (carbonyl) | 1650-1700 |
| Aromatic C-H | 3000-3100 |
| C-Br | 500-600 |
Safety and Handling
2-Bromo-1,3-diphenylpropane-1,3-dione is a hazardous substance and must be handled with appropriate safety precautions.[2]
-
Toxicity: It is toxic if swallowed.[2]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Respiratory Hazard: May cause respiratory irritation.[2]
-
Environmental Hazard: Very toxic to aquatic life.[2]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This technical guide has detailed the synthesis, characterization, and safety protocols for 2-bromo-1,3-diphenylpropane-1,3-dione. The straightforward bromination of dibenzoylmethane provides an efficient route to this valuable synthetic intermediate. Its well-defined spectroscopic and physical properties allow for unambiguous characterization. Adherence to strict safety measures is paramount when handling this compound. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities.
References
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PubChem. 1,3-Propanedione, 2-bromo-1,3-diphenyl-. National Center for Biotechnology Information. [Link]
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PubChem. 1-Propanone, 2,3-dibromo-1,3-diphenyl-. National Center for Biotechnology Information. [Link]
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Chemia. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Chemia Corporation. [Link]
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Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]
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Wikipedia. Dibenzoylmethane. Wikimedia Foundation. [Link]
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PubChem. 1-Bromo-1,3-diphenylpropan-2-one. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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NIST. 2-Propanone, 1,3-diphenyl-. National Institute of Standards and Technology. [Link]
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Organic Chemistry Portal. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
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ResearchGate. IR spectra of (E)-1,3-diphénylprop-2-éne-1-one (3a). ResearchGate. [Link]
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ResearchGate. A Novel and One Step Procedure for Preparation of α-Bromo-α,β-unsaturated Carbonyl Compounds. ResearchGate. [Link]
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ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3... ResearchGate. [Link]
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Wikipedia. N-Bromosuccinimide. Wikimedia Foundation. [Link]
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Cheméo. Chemical Properties of 1,3-Propanedione, 2-bromo-1,3-diphenyl- (CAS 728-84-7). Cheméo. [Link]
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PubMed. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. National Center for Biotechnology Information. [Link]
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Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]
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Oreate Additives. Unlocking the Power of N-Bromosuccinimide in Organic Chemistry. Oreate Additives. [Link]
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- Google Patents. Process for thermal benzylic bromination.
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NBS for Radical Bromination: A Guide for Chemists. [Link]
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Carl ROTH. Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Carl ROTH. [Link]
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ResearchGate. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. [Link]
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PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem. [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
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Spectroscopic Profile of 2-Bromo-1,3-diphenylpropane-1,3-dione: A Technical Guide
Introduction
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as Bromodibenzoylmethane, is a versatile α-haloketone intermediate with significant applications in organic synthesis and pharmaceutical development.[1] Its utility in the construction of complex heterocyclic systems and as a precursor for compounds with potential anti-inflammatory and analgesic properties necessitates a thorough understanding of its structural and electronic characteristics.[1] This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular fingerprint of this compound. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The structural integrity and purity of 2-Bromo-1,3-diphenylpropane-1,3-dione are paramount for its successful application in subsequent synthetic transformations. Spectroscopic analysis provides the definitive evidence for its chemical identity and serves as a critical quality control measure. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the unequivocal characterization of this important synthetic building block.
Molecular Structure and Properties
2-Bromo-1,3-diphenylpropane-1,3-dione possesses a central propane backbone with two flanking phenyl groups and carbonyl functionalities at positions 1 and 3. A bromine atom is substituted at the second carbon, the α-position relative to both carbonyl groups.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrO₂ | PubChem |
| Molecular Weight | 303.15 g/mol | PubChem |
| CAS Number | 728-84-7 | PubChem |
| Appearance | Off-white powder | Chem-Impex |
| Melting Point | 87-93 °C | Chem-Impex |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocols represent self-validating systems for the characterization of 2-Bromo-1,3-diphenylpropane-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR elucidates the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton. For 2-Bromo-1,3-diphenylpropane-1,3-dione, NMR is crucial for confirming the presence and connectivity of the methine proton, the two phenyl rings, and the two carbonyl carbons.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 2-Bromo-1,3-diphenylpropane-1,3-dione.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a spectral width of -2 to 12 ppm.
-
Employ a 30-degree pulse width to ensure quantitative signal intensity is not compromised.
-
Set the relaxation delay to 2 seconds to allow for full relaxation of the protons between scans.
-
Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment.
-
Set the relaxation delay to 5 seconds to account for the longer relaxation times of quaternary carbons.
-
Accumulate 1024 scans due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 2-Bromo-1,3-diphenylpropane-1,3-dione, IR is essential for confirming the presence of the carbonyl (C=O) groups and the aromatic (C=C and C-H) moieties.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of 2-Bromo-1,3-diphenylpropane-1,3-dione with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
-
-
Instrument Parameters (FTIR Spectrometer):
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For 2-Bromo-1,3-diphenylpropane-1,3-dione, MS is critical for confirming the molecular weight and observing the characteristic isotopic pattern of bromine.
Step-by-Step Methodology:
-
Sample Introduction (Electron Ionization - EI):
-
Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
-
Instrument Parameters (EI-MS):
-
Set the ionization energy to 70 eV, a standard energy that promotes reproducible fragmentation.
-
Scan a mass-to-charge (m/z) range of 50 to 400 amu.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity at M⁺ and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
While a publicly available, high-resolution ¹H NMR spectrum with assigned peaks is not readily accessible, the expected chemical shifts can be predicted based on the molecular structure. A publication by Fouad et al. (2023) in Current Organic Synthesis confirms the characterization of this compound by ¹H NMR.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.0 - 7.4 | Multiplet | Aromatic Protons (10H) |
| ~ 6.5 | Singlet | Methine Proton (-CHBr-) (1H) |
Interpretation:
-
Aromatic Protons (δ ~ 7.4 - 8.0 ppm): The ten protons on the two phenyl rings are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The proximity to the electron-withdrawing carbonyl groups will likely shift these signals further downfield. The signals will appear as a complex multiplet due to overlapping spin-spin coupling between adjacent protons.
-
Methine Proton (δ ~ 6.5 ppm): The single proton on the α-carbon is significantly deshielded by two adjacent carbonyl groups and the electronegative bromine atom. This will result in a substantial downfield shift, and the signal is expected to be a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 188 - 192 | Carbonyl Carbons (C=O) |
| ~ 135 - 140 | Aromatic Quaternary Carbons |
| ~ 128 - 134 | Aromatic CH Carbons |
| ~ 50 - 55 | Methine Carbon (-CHBr-) |
Interpretation:
-
Carbonyl Carbons (δ ~ 188 - 192 ppm): The two carbonyl carbons are expected to resonate at very low field due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons (δ ~ 128 - 140 ppm): The carbons of the two phenyl rings will appear in the typical aromatic region. The quaternary carbons (attached to the carbonyl groups) will be at the lower field end of this range.
-
Methine Carbon (δ ~ 50 - 55 ppm): The α-carbon bonded to the bromine atom will be significantly deshielded by the electronegative halogen, resulting in a chemical shift in this region.
Infrared (IR) Spectroscopy
The presence of 2-Bromo-1,3-diphenylpropane-1,3-dione has been confirmed by IR spectroscopy. An FTIR spectrum obtained on a KBr wafer is available from the Aldrich Chemical Company, Inc.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1700 - 1680 | Strong | C=O Stretch (Ketone) |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~ 750, 690 | Strong | C-H Bending (Monosubstituted Benzene) |
| ~ 600 - 500 | Medium | C-Br Stretch |
Interpretation:
-
The strong absorption in the region of 1700-1680 cm⁻¹ is characteristic of the C=O stretching vibration of a conjugated ketone.
-
The presence of absorptions around 3100-3000 cm⁻¹, as well as the sharp peaks around 1600 and 1450 cm⁻¹, confirms the presence of the aromatic rings.
-
The strong bands in the fingerprint region (below 1000 cm⁻¹) are indicative of the substitution pattern of the benzene rings and the C-Br stretch.
Mass Spectrometry (MS)
GC-MS data for 2-Bromo-1,3-diphenylpropane-1,3-dione is available from the NIST Mass Spectrometry Data Center.
Key Mass Spectral Data:
| m/z | Proposed Fragment |
| 302/304 | [C₁₅H₁₁BrO₂]⁺ (Molecular Ion, M⁺) |
| 223 | [M - Br]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation:
-
Molecular Ion: The mass spectrum will exhibit a pair of peaks of nearly equal intensity at m/z 302 and 304, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The fragmentation is dominated by the cleavage of the C-Br bond and the C-C bonds adjacent to the carbonyl groups.
-
Loss of a bromine radical (mass 79 or 81) from the molecular ion results in a peak at m/z 223.
-
The most abundant fragment is often the benzoyl cation at m/z 105, formed by α-cleavage.
-
Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) leads to the phenyl cation at m/z 77.
-
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway for 2-Bromo-1,3-diphenylpropane-1,3-dione in EI-MS.
Conclusion
The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of 2-Bromo-1,3-diphenylpropane-1,3-dione. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure, the identification of its key functional groups, and the verification of its molecular weight and elemental composition. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. Adherence to these analytical principles ensures the scientific integrity and reliability of research and development endeavors that utilize 2-Bromo-1,3-diphenylpropane-1,3-dione.
References
- Fouad, M. M., Farag, A., & Ragab, E. A. (2023). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. Current Organic Synthesis, 20.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12890, 1,3-Propanedione, 2-bromo-1,3-diphenyl-. Retrieved from [Link].
-
NIST Mass Spectrometry Data Center. (n.d.). 1,3-Propanedione, 2-bromo-1,3-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link].
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Crystal structure of 2-Bromo-1,3-diphenylpropane-1,3-dione
An In-Depth Technical Guide to the Crystal Structure of 2-Bromo-1,3-diphenylpropane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of 2-Bromo-1,3-diphenylpropane-1,3-dione, a compound of significant interest in organic synthesis and pharmaceutical development.[1] Moving beyond a simple data sheet, this document elucidates the complete workflow of single-crystal X-ray diffraction analysis, from sample preparation to structural refinement and in-depth analysis. It is designed to offer field-proven insights and a self-validating framework for crystallographic studies, grounded in authoritative methodologies. The guide details the experimental protocols, the rationale behind procedural choices, and the interpretation of the resulting structural data, establishing a robust understanding of the solid-state conformation and intermolecular interactions of the title compound.
Introduction: The Significance of 2-Bromo-1,3-diphenylpropane-1,3-dione
2-Bromo-1,3-diphenylpropane-1,3-dione is a versatile β-diketone derivative that serves as a crucial intermediate in the synthesis of a variety of organic molecules, including novel pharmaceuticals and agrochemicals.[1][2] Its structural framework, featuring a reactive bromine atom and two phenyl groups, makes it a valuable precursor for creating complex molecular architectures with potential applications in areas such as anti-inflammatory and analgesic drug development.[1] The parent compound, dibenzoylmethane, is a known constituent of licorice root extract and exhibits antimutagenic and anticancer properties.[3][4] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for predicting its reactivity, stability, and potential biological activity. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this detailed structural information.[5][6][7]
This guide will use the known crystal structure of 2-Bromo-1,3-diphenylpropane-1,3-dione as a case study to walk through the entire process of crystallographic analysis, providing both the "how" and the "why" at each stage.
The Crystallographic Workflow: A Self-Validating System
The determination of a crystal structure is a systematic process designed to be self-validating at each step. The workflow ensures that the final structural model is a chemically sensible and accurate representation of the molecule in the crystalline state.
Figure 1: A high-level overview of the single-crystal X-ray diffraction workflow.
Experimental Protocols: From Powder to Structure
Crystal Growth: The Foundation of Quality Data
The success of a single-crystal XRD experiment is critically dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension). For 2-Bromo-1,3-diphenylpropane-1,3-dione, a common and effective method is slow evaporation from a suitable solvent.
Protocol: Slow Evaporation for Crystal Growth
-
Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal. For 2-Bromo-1,3-diphenylpropane-1,3-dione, toluene has been shown to be an effective solvent for recrystallization.[8]
-
Solution Preparation: Prepare a nearly saturated solution of the highly purified compound in toluene at room temperature. Ensure all solid material is dissolved. If necessary, gently warm the solution and then allow it to cool to room temperature.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent over several days.
-
Incubation: Place the vial in a vibration-free location. Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or by decanting the solvent.
Causality: Slowing the crystallization process allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and leading to a higher quality diffraction pattern. Toluene is a good solvent choice for this molecule due to its aromatic nature, which can favorably interact with the phenyl rings of the compound, and its moderate volatility, which allows for controlled evaporation.[9]
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The crystal diffracts the X-rays in a unique pattern that is dependent on its internal atomic arrangement.[5]
Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A well-formed crystal with sharp edges is selected under a microscope. It is mounted on a cryoloop using a small amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K).
-
Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[8]
-
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer (e.g., a Bruker SMART APEX). The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected. This typically involves a series of ω and φ scans, rotating the crystal in the X-ray beam.
-
Data Integration: After data collection, the raw diffraction images are processed. The software identifies the diffraction spots, integrates their intensities, and applies corrections for factors such as Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is also applied to account for the absorption of X-rays by the crystal.[8]
Figure 2: Detailed workflow for the data collection stage.
Structure Solution and Refinement: From Data to Model
The processed data (a list of reflection indices h,k,l and their intensities) is used to solve and refine the crystal structure.
Protocol: Structure Solution and Refinement
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. For 2-Bromo-1,3-diphenylpropane-1,3-dione, this was determined to be the orthorhombic space group Pca2₁ .[8]
-
Structure Solution: An initial model of the structure is obtained using direct methods or Patterson methods. This is typically performed with software like SHELXS.[10] These programs use statistical methods to phase the reflections and generate an initial electron density map, from which the positions of the heavier atoms (like Bromine) can be identified.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with a program like SHELXL.[11]
-
Iterative Process: Refinement is an iterative process. In each cycle, the atomic positions, and their displacement parameters (describing thermal motion) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern.
-
Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density. Peaks in this map indicate the positions of missing atoms (like hydrogens), which can then be added to the model.
-
Hydrogen Atom Placement: Carbon-bound hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]
-
Convergence: The refinement continues until the model converges, meaning that further changes to the parameters do not significantly improve the agreement with the data. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S).
-
Crystal Structure Analysis of 2-Bromo-1,3-diphenylpropane-1,3-dione
The successful application of the above protocols yields a detailed model of the crystal structure.
Crystallographic Data
The key crystallographic data for 2-Bromo-1,3-diphenylpropane-1,3-dione are summarized below.[8][12]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁BrO₂ |
| Formula Weight | 303.15 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 28.0680 (6) |
| b (Å) | 5.6508 (1) |
| c (Å) | 15.3741 (3) |
| V (ų) | 2438.43 (8) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Density (calculated, Mg/m³) | 1.652 |
| R₁ [I > 2σ(I)] | 0.037 |
| wR₂(F²) (all data) | 0.087 |
| Goodness-of-fit (S) | 0.99 |
Data sourced from Arifin, Z. & Ng, S. W. (2008). Acta Cryst. E64, o2439.[8]
Molecular Conformation
The crystal structure reveals that there are two independent molecules in the asymmetric unit (Z' = 2). In the solid state, the compound exists in the diketone form, not the enol form that is often observed in related β-dicarbonyl compounds like dibenzoylmethane.[12][13]
A striking feature of the molecular conformation is the relative orientation of the two benzoyl groups. They are nearly perpendicular to each other, with dihedral angles of 79.9(1)° and 87.4(1)° in the two independent molecules.[12] This twisted conformation minimizes steric hindrance between the bulky phenyl groups.
Figure 3: Conformation of the two independent molecules.
Supramolecular Assembly and Intermolecular Interactions
While the publication by Arifin & Ng does not detail intermolecular interactions, a thorough analysis using software such as PLATON is a standard part of a complete crystallographic study.[14] Such an analysis would typically investigate hydrogen bonds and other weak interactions that dictate how the molecules pack in the crystal lattice. Given the molecular structure, one would anticipate the presence of weak C-H···O and potentially C-H···π interactions, which are common in organic crystal structures.[1] The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its stability and solubility.
Validation and Trustworthiness
The trustworthiness of a crystal structure is ensured through a validation process, often facilitated by the IUCr's checkCIF service, which utilizes PLATON.[5][13] This automated procedure checks for:
-
Geometric Plausibility: Bond lengths, angles, and torsion angles are compared against expected values.
-
Symmetry Analysis: The program checks for missed or higher symmetry in the crystal lattice.
-
Displacement Parameter Analysis: The thermal ellipsoids are analyzed for unusual shapes, which might indicate disorder or other issues.
-
Completeness of the Data: The completeness of the diffraction data is verified.
The low R-factor (R₁ = 0.037) and a Goodness-of-fit value close to 1.0 for the structure of 2-Bromo-1,3-diphenylpropane-1,3-dione indicate a high-quality refinement and a reliable structural model.[8]
Conclusion and Future Directions
This guide has detailed the comprehensive process of determining the crystal structure of 2-Bromo-1,3-diphenylpropane-1,3-dione, from crystal growth to final structural analysis. The determined structure reveals a twisted diketone conformation, providing fundamental insights for researchers in medicinal chemistry and materials science. This structural knowledge can be leveraged to design new derivatives with tailored properties, predict reaction outcomes, and understand potential interactions with biological targets. Future work could involve co-crystallization studies to explore different intermolecular interaction patterns or computational studies to rationalize the observed solid-state conformation.
References
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-
School of Chemistry, University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
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Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
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JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Arifin, Z., & Ng, S. W. (2008). 2-Bromo-1,3-diphenylpropan-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2439.
- ResearchGate. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors.
-
PubChem. (n.d.). 1,3-Propanedione, 2-bromo-1,3-diphenyl-. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). 2-Bromo-1,3-diphenylpropan-1,3-dione. PubMed Central. Retrieved from [Link]
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University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). 2-Bromo-1,3-diphenylpropan-1,3-dione. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzoylmethane. Retrieved from [Link]
- ResearchGate. (n.d.). A new look at two polymorphic crystal structures of dibenzoylmethane.
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]
-
HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]
-
News-Medical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Preamble: Navigating the Isomeric Landscape of Bromodibenzoylmethane
An In-depth Technical Guide to the Physical and Chemical Properties of Bromodibenzoylmethane
Dibenzoylmethane (DBM), a β-diketone of significant interest, presents multiple sites for electrophilic substitution. The introduction of a bromine atom can occur either at the central carbon (the α-position) flanked by the two carbonyl groups or on one of the phenyl rings. This guide focuses on α-bromodibenzoylmethane (2-bromo-1,3-diphenylpropane-1,3-dione) , as the α-position is particularly reactive and its substitution profoundly influences the molecule's chemical behavior. While aromatic bromination is possible, α-halogenation is a common and mechanistically significant transformation for β-dicarbonyl compounds. This document is structured to provide a comprehensive understanding of the core physical and chemical properties of this specific isomer, offering both established principles and practical experimental guidance for researchers in organic synthesis and drug development.
Core Molecular Profile
A foundational understanding begins with the basic molecular attributes of α-bromodibenzoylmethane.
| Property | Value | Source/Method |
| Chemical Name | 2-Bromo-1,3-diphenylpropane-1,3-dione | IUPAC Nomenclature |
| Synonyms | α-Bromodibenzoylmethane | Common Name |
| Molecular Formula | C₁₅H₁₁BrO₂ | Calculated |
| Molecular Weight | 303.15 g/mol | Calculated |
| CAS Number | Not readily available in public databases | Database Search |
| Physical State | Expected to be a solid at room temperature | Analogy to Dibenzoylmethane |
| Melting Point | Not experimentally determined in available literature. Likely higher than the parent dibenzoylmethane (77-79 °C) due to increased molecular weight and polarity. | Estimation |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; insoluble in water. | General Chemical Principles[1] |
The Pivotal Role of Keto-Enol Tautomerism
Like most β-dicarbonyl compounds, dibenzoylmethane exists as an equilibrium mixture of keto and enol tautomers. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation. However, the introduction of a bromine atom at the α-position drastically alters this equilibrium.
With the substitution of the α-hydrogen, the ability to form the enol tautomer is eliminated. Therefore, α-bromodibenzoylmethane is "locked" in the keto form. This has profound implications for its reactivity, as it cannot form an enolate at the α-position in the same manner as its parent compound. The chemistry of α-bromodibenzoylmethane is thus dominated by the electrophilicity of the α-carbon and the two carbonyl carbons.
Caption: Keto-enol tautomerism is blocked for α-bromodibenzoylmethane.
Synthesis and Chemical Reactivity
Synthesis: Electrophilic α-Bromination
The synthesis of α-bromodibenzoylmethane is typically achieved through the electrophilic bromination of dibenzoylmethane. The reaction proceeds via the enol form of dibenzoylmethane, which acts as a nucleophile.[2]
Protocol: Synthesis of α-Bromodibenzoylmethane
-
Dissolution: Dissolve one equivalent of dibenzoylmethane in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Brominating Agent Addition: Slowly add a solution of one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, to the flask at room temperature. The reaction is often exothermic and may require cooling in an ice bath to control the temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Workup: Once the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution. If using a chlorinated solvent, wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield α-bromodibenzoylmethane as a crystalline solid.
Caption: Workflow for the synthesis of α-bromodibenzoylmethane.
Chemical Reactivity
The chemical reactivity of α-bromodibenzoylmethane is dominated by the C-Br bond at the electrophilic α-carbon. This makes it a valuable intermediate in organic synthesis.
-
Nucleophilic Substitution: It is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), leading to the displacement of the bromide ion. This is a common route for the synthesis of highly functionalized β-dicarbonyl compounds.
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.
-
Precursor to Heterocycles: It can serve as a key building block for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by reacting with dinucleophilic reagents.[3]
Spectroscopic Characterization Profile (Predicted)
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~7.2-8.2 ppm (multiplets, 10H) | Aromatic protons of the two phenyl groups. The absence of a signal around 6.8 ppm (methine proton) or >16 ppm (enolic proton) confirms α-substitution. |
| ¹³C NMR | δ ~190-195 ppm (C=O), δ ~50-60 ppm (C-Br), δ ~125-140 ppm (aromatic C) | Two distinct carbonyl signals are expected. The α-carbon signal is shifted downfield due to the deshielding effect of the bromine atom. |
| IR Spectroscopy | ~1680-1700 cm⁻¹ (strong, C=O stretch), ~3050-3100 cm⁻¹ (C-H aromatic stretch), ~600-700 cm⁻¹ (C-Br stretch) | The carbonyl stretching frequency is characteristic of conjugated ketones. |
| Mass Spectrometry | Molecular ion peaks at m/z 302 and 304 with approximately 1:1 intensity. | This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). |
Applications in Drug Development and Research
α-Haloketones are versatile intermediates in medicinal chemistry.[4] While specific applications of α-bromodibenzoylmethane are not widely documented, its structural motifs and reactivity suggest several potential uses:
-
Scaffold for Heterocyclic Libraries: As a precursor to various heterocyclic compounds, it can be used to generate libraries of novel small molecules for high-throughput screening in drug discovery programs.
-
Synthesis of Bioactive Molecules: Many anti-inflammatory, antimicrobial, and anticancer agents contain β-dicarbonyl or heterocyclic cores that could be synthesized from this intermediate.
-
Covalent Inhibitors: The electrophilic nature of the α-carbon makes it a potential candidate for designing covalent inhibitors that can form a permanent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target enzyme.
Experimental Protocols for Characterization
Protocol: Determination of Solubility
This gravimetric method provides a reliable way to quantify the solubility of a solid compound in a given solvent.
-
Preparation: Add an excess amount of α-bromodibenzoylmethane to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for 24-48 hours to ensure the solution is saturated.
-
Filtration: Allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
Caption: Experimental workflow for solubility determination.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used to assess the purity of synthesized α-bromodibenzoylmethane.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). For example, a linear gradient from 50% acetonitrile to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm (due to the aromatic rings).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 5-10 µL of the sample and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak.
Safety and Handling
α-Haloketones are generally considered to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
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The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
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Chemistry Steps. (n.d.). Keto Enol Tautomerization. [Link]
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Chad's Prep. (2018). 9.8c Keto Enol Tautomerization. YouTube. [Link]
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PubChem. (n.d.). alpha-Bromochalcone. [Link]
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PubChem. (n.d.). alpha-Bromocinnamaldehyde. [Link]
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Mondal, P., & Jana, G. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
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Royal Society of Chemistry. (n.d.). Direct access to α-acyloxycarbonyl compounds and esters via oxidative esterification of aldehydes under visible light. Organic Chemistry Frontiers. [Link]
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Cheméo. (n.d.). Chemical Properties of Alpha-p-bromo-benzohydryl-acetophenone. [Link]
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PubMed. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
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PubMed. (n.d.). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. [Link]
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National Center for Biotechnology Information. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
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Cheméo. (n.d.). Chemical Properties of «alpha»-Bromophenylacetic acid. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
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Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]
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Cheméo. (n.d.). Chemical Properties of «alpha»-Bromoisobutyric acid. [Link]
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The Synthetic Versatility of a Bifunctional Electrophile: An In-depth Technical Guide to the Reactivity of 2-Bromo-1,3-diphenylpropane-1,3-dione
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of 2-bromo-1,3-diphenylpropane-1,3-dione, a versatile α-halo-β-dicarbonyl compound. This molecule serves as a pivotal intermediate in organic synthesis, offering a rich landscape of reactivity stemming from its electrophilic carbon center bearing the bromine atom and the two flanking carbonyl groups. This document delves into the synthesis of the title compound, its key reaction pathways including nucleophilic substitution, cyclocondensation reactions for the synthesis of valuable heterocyclic scaffolds, and the mechanistically significant Favorskii rearrangement. Detailed, field-tested experimental protocols are provided for key transformations, supported by mechanistic insights and characterization data. This guide is intended for researchers, scientists, and professionals in drug development and materials science seeking to leverage the synthetic potential of this powerful building block.
Introduction: The Architectural Significance of 2-Bromo-1,3-diphenylpropane-1,3-dione
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-bromodibenzoylmethane, is a crystalline solid with the molecular formula C₁₅H₁₁BrO₂.[1][2] Its structure is characterized by a central carbon atom flanked by two benzoyl groups and substituted with a bromine atom. This arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor for a diverse array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[3][4] The presence of the electron-withdrawing carbonyl groups enhances the electrophilicity of the bromine-bearing carbon, making it susceptible to attack by a wide range of nucleophiles. Furthermore, the 1,3-dicarbonyl moiety provides a scaffold for various cyclization and condensation reactions. This guide will illuminate the key facets of its chemical behavior, providing a robust framework for its application in synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application in research.
| Property | Value | Reference(s) |
| CAS Number | 728-84-7 | [1][2] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1][2] |
| Molecular Weight | 303.15 g/mol | [1][2] |
| Appearance | Off-white powder | [3] |
| Melting Point | 87-93 °C | [3] |
Spectroscopic Data:
-
Mass Spectrometry (GC-MS): The mass spectrum of 2-bromo-1,3-diphenylpropane-1,3-dione is characterized by its molecular ion peak and distinct fragmentation pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
-
Crystal Structure: The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography, revealing that the two benzoyl groups are nearly perpendicular to each other.[5][6]
Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
The primary route to 2-bromo-1,3-diphenylpropane-1,3-dione involves the electrophilic bromination of its precursor, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane).
Synthesis Workflow
The synthesis is a two-step process starting from common laboratory reagents.
Caption: Workflow for the synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione.
Experimental Protocol: Bromination of 1,3-Diphenylpropane-1,3-dione
This protocol details the in-situ generation of the α-bromo-1,3-diketone for immediate use in subsequent reactions, a common and efficient strategy.[7]
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
N-Bromosuccinimide (NBS)
-
Dry Mortar and Pestle
-
Appropriate solvent for subsequent reaction (e.g., ethanol, acetonitrile)
Procedure:
-
In a dry mortar, place 1.0 equivalent of 1,3-diphenylpropane-1,3-dione.
-
Add 1.0 equivalent of N-Bromosuccinimide (NBS).
-
Grind the two solids together using a pestle until a homogeneous powder is obtained. The reaction proceeds in the solid phase to generate 2-bromo-1,3-diphenylpropane-1,3-dione.
-
The resulting mixture containing the α-bromo-1,3-diketone can be used directly in the next synthetic step without purification.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is selected as a mild and convenient brominating agent, avoiding the handling of corrosive liquid bromine. Its use in a solid-state reaction is environmentally benign and often leads to high yields.[7]
-
Solvent-Free Conditions: The solid-phase reaction minimizes waste and can enhance reaction rates. It also circumvents the need to handle lachrymatory α-halocarbonyl compounds in solution.[7]
Key Reactivity Pathways
The reactivity of 2-bromo-1,3-diphenylpropane-1,3-dione is dominated by three main pathways: nucleophilic substitution at the α-carbon, cyclocondensation reactions with dinucleophiles, and the Favorskii rearrangement.
Nucleophilic Substitution and Cyclocondensation Reactions
The electrophilic carbon bearing the bromine atom is a prime target for nucleophiles. When reacted with dinucleophiles, this initial substitution is often followed by a cyclization step, leading to the formation of various heterocyclic systems.
A classic example of this reactivity is the Hantzsch thiazole synthesis, where 2-bromo-1,3-diphenylpropane-1,3-dione reacts with a thiourea derivative.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of a Substituted Thiazole [7]
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
N-Bromosuccinimide (NBS)
-
N-Phenylthiourea
-
Sodium Carbonate
-
Ethanol
Procedure:
-
Generate 2-bromo-1,3-diphenylpropane-1,3-dione in situ as described in section 3.2.
-
To the resulting mixture, add 1.0 equivalent of N-phenylthiourea and a catalytic amount of sodium carbonate.
-
Add a minimal amount of ethanol to form a paste.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Sodium Carbonate: This mild base acts as a promoter by neutralizing the hydrobromic acid formed during the reaction, which can otherwise hinder the reaction progress.[7]
-
Ethanol: Serves as a solvent to facilitate the interaction of the reactants.
The versatility of 2-bromo-1,3-diphenylpropane-1,3-dione extends to the synthesis of other important heterocyclic systems, such as pyrazoles and pyrimidines, by reacting with appropriate dinucleophiles like hydrazine and guanidine derivatives, respectively.[4][8]
The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives.[9] For 2-bromo-1,3-diphenylpropane-1,3-dione, this rearrangement proceeds through a cyclopropanone intermediate.
Caption: Mechanism of the Favorskii rearrangement.
The nature of the base employed dictates the final product. Hydroxide ions yield a carboxylic acid, while alkoxides produce an ester, and amines result in an amide.[10]
Conclusion
2-Bromo-1,3-diphenylpropane-1,3-dione is a highly reactive and synthetically valuable building block. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a 1,3-dicarbonyl system, allows for a diverse range of chemical transformations. This guide has provided a detailed overview of its synthesis and key reactivity patterns, including nucleophilic substitutions, cyclocondensation reactions to form important heterocycles, and the Favorskii rearrangement. The experimental protocols and mechanistic insights presented herein are intended to empower researchers to effectively utilize this versatile compound in their synthetic strategies for the development of novel molecules with potential applications in medicine and materials science.
References
- Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. (URL not available)
-
Favorskii rearrangement. In Wikipedia. Retrieved from [Link]
-
2-Bromo-1,3-diphenyl-propan-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2439. [Link]
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. RSC Advances, 11(1), 1-13. [Link]
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Favorskii Rearrangement | Mechanism | Applications. In AdiChemistry. Retrieved from [Link]
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1,3-Propanedione, 2-bromo-1,3-diphenyl-. In PubChem. Retrieved from [Link]
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2-Bromo-1,3-diphenylpropan-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2439. [Link]
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p1d4 favorskii. In Andrew G Myers Research Group. Retrieved from [Link]
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Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, (5), 270. [Link]
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3.7 – The Favorskii Rearrangement. In Semantic Scholar. Retrieved from [Link]
-
Synthesis of 1,3‐diphenylpropane‐1,3‐dione. In ResearchGate. Retrieved from [Link]
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Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. In ResearchGate. Retrieved from [Link]
-
Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1335-1340. [Link]
-
Generation and Reactivity of 2-Amido-1,3-diaminoallyl Cations: Cyclic Guanidine Annulations via Net (3 + 2) and (4 + 3) Cycloadditions. Organic Letters, 22(4), 1407-1413. [Link]
-
Condensation of 1, 3-diphenyl-1, 3-propanedione with phenylhydrazine under different reaction conditions a. In ResearchGate. Retrieved from [Link]
-
Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. In ResearchGate. Retrieved from [Link]
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Methodological & Application
The Versatile Precursor: Application and Protocols for Heterocycle Synthesis from 2-Bromo-1,3-diphenylpropane-1,3-dione
Introduction: Unlocking Heterocyclic Diversity from a Single Precursor
In the landscape of modern synthetic chemistry, the development of efficient and versatile methodologies for the construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among the myriad of starting materials, α-halodicarbonyl compounds have emerged as powerful synthons due to their dual electrophilic sites, enabling a diverse range of cyclization reactions. This application note delves into the synthetic utility of 2-bromo-1,3-diphenylpropane-1,3-dione, a highly reactive and adaptable precursor for the synthesis of a variety of important heterocyclic systems.[1] Its unique structural feature, a bromine atom flanked by two carbonyl groups, renders the central carbon highly susceptible to nucleophilic attack, initiating a cascade of reactions that lead to the formation of stable aromatic rings.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-bromo-1,3-diphenylpropane-1,3-dione in the synthesis of three key classes of five- and six-membered heterocycles: pyrazoles, isoxazoles, and pyrimidines. Beyond providing step-by-step protocols, this document elucidates the underlying mechanistic principles, offering a deeper understanding of the reaction pathways and empowering chemists to adapt and innovate upon these foundational methods.
Core Principles of Reactivity
The synthetic versatility of 2-bromo-1,3-diphenylpropane-1,3-dione stems from the electrophilic nature of both the carbonyl carbons and the carbon atom bearing the bromine. Nucleophilic attack can occur at multiple sites, and the subsequent reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.[2] Generally, the reaction is initiated by a nucleophilic substitution at the α-carbon, displacing the bromide ion, followed by an intramolecular condensation to form the heterocyclic ring.
Synthesis of Substituted Pyrazoles
Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] By employing 2-bromo-1,3-diphenylpropane-1,3-dione, a facile route to substituted pyrazoles is achieved.
Mechanistic Rationale
The reaction commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of 2-bromo-1,3-diphenylpropane-1,3-dione. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine displaces the bromide ion via an SN2 reaction. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.
Sources
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- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 2-Bromo-1,3-diphenylpropane-1,3-dione in Modern Pharmaceutical Development
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. The precursor molecule, 2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-Bromodibenzoylmethane, has emerged as a highly versatile and reactive intermediate. Its unique structural framework, featuring a reactive bromine atom positioned between two phenyl-ketone groups, provides a gateway to a diverse array of heterocyclic compounds, many of which are recognized pharmacophores. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights and detailed protocols for leveraging this compound in the synthesis of pharmaceutically relevant molecules.
Core Principles and Strategic Applications
2-Bromo-1,3-diphenylpropane-1,3-dione is a key building block primarily due to its susceptibility to cyclocondensation reactions. The presence of two electrophilic carbonyl carbons and a readily displaceable bromine atom makes it an ideal substrate for reactions with binucleophilic reagents. This reactivity is the cornerstone of its application in generating a multitude of heterocyclic systems, which are prevalent in many approved drugs. The principal applications in pharmaceutical development stem from its utility in synthesizing substituted pyrazoles and thiazoles, scaffolds known for their broad spectrum of biological activities.
Synthesis of a Key Intermediate: 2-Bromo-1,3-diphenylpropane-1,3-dione
The journey into the pharmaceutical applications of this key intermediate begins with its own synthesis. A common and efficient method involves the direct bromination of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane).
Protocol 1: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
Materials:
-
1,3-Diphenylpropane-1,3-dione (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Carbon tetrachloride (CCl₄) or Acetic Acid
-
Benzoyl peroxide (catalytic amount, if using CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione in a suitable solvent like carbon tetrachloride or glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) to the solution. If using a non-polar solvent like CCl₄, a radical initiator such as benzoyl peroxide should be added.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetic acid, the product may precipitate upon cooling. The mixture can be poured into ice-water to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-Bromo-1,3-diphenylpropane-1,3-dione as a crystalline solid.
Application in the Synthesis of Bioactive Pyrazole Derivatives
Pyrazoles are a well-known class of nitrogen-containing heterocyclic compounds that form the core structure of several commercially available drugs, including the anti-inflammatory drug celecoxib. The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a classic and reliable method for their preparation. 2-Bromo-1,3-diphenylpropane-1,3-dione, as a 1,3-dicarbonyl derivative, readily undergoes this cyclocondensation.
The Knorr Pyrazole Synthesis Pathway
Caption: Knorr pyrazole synthesis workflow.
Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole
Materials:
-
2-Bromo-1,3-diphenylpropane-1,3-dione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-Bromo-1,3-diphenylpropane-1,3-dione in ethanol or glacial acetic acid in a round-bottom flask.[1]
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.[1]
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If necessary, pour the reaction mixture into cold water to induce further precipitation.
-
Collect the solid by vacuum filtration, wash with water, and air dry.
-
Recrystallize the crude 3,5-diphenyl-1H-pyrazole from ethanol to yield a pure crystalline product.
A one-pot synthesis from the corresponding chalcone is also an efficient, environmentally friendly alternative.[2][3]
Application in the Synthesis of Bioactive Thiazole Derivatives
The thiazole ring is another privileged scaffold in medicinal chemistry, found in drugs such as the antibiotic sulfathiazole. The Hantzsch thiazole synthesis is a versatile method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. 2-Bromo-1,3-diphenylpropane-1,3-dione serves as an excellent α-haloketone synthon in this reaction.
The Hantzsch Thiazole Synthesis Pathway
Sources
Application Notes and Protocols: The Strategic Use of 2-Bromo-1,3-diphenylpropane-1,3-dione in Modern Drug Discovery
An Application Guide for Medicinal Chemists
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of medicinal chemistry, the efficient construction of molecular complexity is paramount. The identification and strategic deployment of versatile chemical building blocks can significantly accelerate the drug discovery process. 2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-Bromodibenzoylmethane, has emerged as one such critical reagent.[1][2] Its unique structural arrangement, featuring a reactive α-bromine atom positioned between two activating carbonyl groups, renders it an exceptionally valuable precursor for the synthesis of a diverse array of heterocyclic scaffolds.[1][3]
This guide provides an in-depth exploration of the utility of 2-Bromo-1,3-diphenylpropane-1,3-dione. We will move beyond simple procedural descriptions to elucidate the underlying mechanistic principles that drive its reactivity. By understanding why this reagent is so effective, researchers can better leverage its potential to synthesize novel compounds for pharmaceutical development, including those with anti-inflammatory, analgesic, and 5α-reductase inhibitory properties.[1][3]
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the reagent's properties and safety protocols is essential. 2-Bromo-1,3-diphenylpropane-1,3-dione is a stable, off-white powder at room temperature, but should be handled with standard laboratory precautions.[1]
| Property | Value | Source |
| Synonyms | α-Bromodibenzoylmethane, Dibenzoylmethylbromide | [1][2] |
| CAS Number | 728-84-7 | [1][2][4] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1][4] |
| Molecular Weight | 303.15 g/mol | [1][4] |
| Melting Point | 87-93 °C | [1] |
| Purity | ≥97% (HPLC) | [1][5] |
| Storage | Store at 0-8°C | [1] |
Safety & Handling:
-
For Research Use Only: This chemical is not intended for diagnostic or therapeutic use.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended to maintain stability and reactivity.[1]
Core Application: A Gateway to Bioactive Heterocycles
The primary power of 2-Bromo-1,3-diphenylpropane-1,3-dione in medicinal chemistry lies in its function as a synthon for building five- and six-membered heterocyclic rings. These structural motifs are privileged scaffolds found in a vast number of approved drugs.
The Mechanistic Rationale: A Tale of Two Reactive Centers
The compound's utility stems from the predictable reactivity of its α-halo-β-dicarbonyl system. The bromine atom serves as an excellent leaving group, making the central carbon a potent electrophilic site. When reacted with a dinucleophilic species (e.g., a compound containing N-N, N-S, or N-O bonds), a sequential condensation and cyclization reaction is initiated, leading to the formation of a stable heterocyclic ring.
The workflow below illustrates the general synthetic logic, where a binucleophile X-Y-H reacts with 2-bromo-1,3-diphenylpropane-1,3-dione to yield a variety of heterocyclic cores.
Sources
The Versatile Role of 2-Bromo-1,3-diphenylpropane-1,3-dione in Heterocyclic Synthesis: Application Notes for Pyrazole and Thiazole Scaffolds
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Pyrazoles and thiazoles, in particular, are privileged structures, forming the core of a multitude of approved therapeutic agents and high-value agrochemicals.[1][2][3] The strategic selection of versatile building blocks is paramount for the efficient and divergent synthesis of these important heterocycles. 2-Bromo-1,3-diphenylpropane-1,3-dione, a bifunctional reagent, emerges as a highly valuable synthon, possessing both a 1,3-dicarbonyl moiety and a reactive α-haloketone functionality. This unique structural arrangement allows for its directed transformation into either pyrazole or thiazole derivatives, making it a powerful tool for generating molecular diversity from a single, readily accessible precursor.[4][5]
This technical guide provides an in-depth exploration of 2-Bromo-1,3-diphenylpropane-1,3-dione as a building block for the synthesis of substituted pyrazoles and thiazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present the expected outcomes in a clear and concise format to empower researchers in their synthetic endeavors.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1,3-diphenylpropane-1,3-dione | [6] |
| Synonyms | Bromodibenzoylmethane, Dibenzoylbromomethane | [4][6] |
| CAS Number | 728-84-7 | [4][6][7] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [4][8] |
| Molecular Weight | 303.15 g/mol | [4][6] |
| Appearance | Off-white powder | [4] |
| Melting Point | 87-93 °C | [4][8] |
| Purity | ≥ 97% (HPLC) | [4] |
| Storage Conditions | Store at 0-8°C | [4] |
Part 1: Synthesis of Pyrazoles via Cyclocondensation
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives is a classic and highly efficient transformation known as the Knorr pyrazole synthesis.[9][10][11] In the case of 2-Bromo-1,3-diphenylpropane-1,3-dione, the 1,3-dicarbonyl system readily undergoes cyclocondensation with hydrazine to yield the corresponding pyrazole. The bromine atom at the 2-position becomes a substituent on the resulting pyrazole ring, offering a handle for further functionalization.
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. Initially, one of the carbonyl groups of the dione is attacked by a nitrogen atom of the hydrazine, forming a hydrazone intermediate. Subsequent intramolecular condensation between the remaining carbonyl group and the second nitrogen atom of the hydrazine leads to the formation of a dihydropyrazole, which then aromatizes to the stable pyrazole ring system.[11][12]
Caption: Reaction pathway for pyrazole synthesis.
Experimental Protocol: Synthesis of 4-Bromo-3,5-diphenyl-1H-pyrazole
Materials:
-
2-Bromo-1,3-diphenylpropane-1,3-dione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of 2-Bromo-1,3-diphenylpropane-1,3-dione in ethanol, add hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Bromo-3,5-diphenyl-1H-pyrazole.
Expected Outcome:
| Product | Yield | Melting Point | Spectroscopic Data |
| 4-Bromo-3,5-diphenyl-1H-pyrazole | High | To be determined experimentally | ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure |
Part 2: Synthesis of Thiazoles via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[1][13][14] The α-bromo functionality within 2-Bromo-1,3-diphenylpropane-1,3-dione makes it an ideal substrate for this transformation. The reaction with a thioamide, such as thiourea, leads to the formation of a highly functionalized thiazole derivative.
Mechanistic Rationale
The synthesis initiates with a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom, proceeding via an SN2 mechanism to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks one of the carbonyl carbons. Subsequent dehydration and aromatization yield the final thiazole product.[13][15]
Caption: Reaction pathway for thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-benzoyl-5-phenylthiazole
Materials:
-
2-Bromo-1,3-diphenylpropane-1,3-dione (1.0 eq)
-
Thiourea (1.5 eq)
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a round-bottom flask, combine 2-Bromo-1,3-diphenylpropane-1,3-dione and thiourea in methanol.
-
Heat the mixture with stirring at reflux for 30-60 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction contents into a beaker containing 5% sodium carbonate solution and stir to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Dry the collected solid to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Outcome:
| Product | Yield | Melting Point | Spectroscopic Data |
| 2-Amino-4-benzoyl-5-phenylthiazole | High | To be determined experimentally | ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC. The identity and purity of the final products should be unequivocally confirmed by a combination of spectroscopic methods (NMR, Mass Spectrometry) and physical characterization (melting point). The expected high yields for these reactions are a testament to their efficiency.[13][16]
Conclusion: A Gateway to Chemical Innovation
2-Bromo-1,3-diphenylpropane-1,3-dione stands out as a versatile and powerful building block in synthetic organic chemistry. Its ability to serve as a precursor for both pyrazole and thiazole heterocycles from a common starting material underscores its utility in the generation of compound libraries for drug discovery and materials science. The straightforward and high-yielding protocols presented in this guide are designed to be readily implemented in a standard laboratory setting, providing researchers with a reliable avenue to access these valuable molecular scaffolds.
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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synthesis of pyrazoles. YouTube. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]
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Chemical Properties of 1,3-Propanedione, 2-bromo-1,3-diphenyl- (CAS 728-84-7). Cheméo. Available at: [Link]
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2-bromo-1,3-diphenylpropane-1,3-dione. Stenutz. Available at: [Link]
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Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. ResearchGate. Available at: [Link]
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1,3-Propanedione, 2-bromo-1,3-diphenyl-. PubChem. Available at: [Link]
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). NIH. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. Available at: [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). Available at: [Link]
-
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-
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-
Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Springer. Available at: [Link]
-
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-
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-
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Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. ResearchGate. Available at: [Link]
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The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Available at: [Link]
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Reaction of Quinones with Thiourea: Synthesis of 5Hydroxy4-acyl-1,3-benzoxathiol-2-ones. ResearchGate. Available at: [Link]
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Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. Available at: [Link]
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Scheme 3 Reaction between thiourea and substituted aldehydes for... ResearchGate. Available at: [Link]
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Protocol for the bromination of 1,3-diphenylpropane-1,3-dione
An Application Note for the Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
Introduction
The α-halogenation of carbonyl compounds is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. 1,3-Dicarbonyl compounds, such as 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane), are particularly important substrates in this regard. The methylene bridge flanked by two carbonyl groups exhibits heightened acidity, facilitating a range of reactions at this position. The bromination of 1,3-diphenylpropane-1,3-dione yields 2-bromo-1,3-diphenylpropane-1,3-dione, a versatile building block used in the synthesis of pharmaceuticals and other novel organic materials.[1][2] This document provides a detailed protocol for this transformation, grounded in established chemical principles, with a strong emphasis on safety and procedural rationale.
Scientific Principles and Mechanistic Overview
The bromination of a β-diketone like 1,3-diphenylpropane-1,3-dione proceeds via an electrophilic attack on its enol tautomer. The equilibrium between the keto and enol forms is central to this reaction. The acidic proton on the α-carbon is readily removed, and the resulting enolate or the neutral enol form is electron-rich, making it susceptible to attack by an electrophile like bromine.
The generally accepted mechanism involves the following steps:
-
Enolization: The dione undergoes acid- or base-catalyzed tautomerization to its more reactive enol form. Under the acidic conditions often used for bromination (e.g., in acetic acid), the carbonyl oxygen is protonated, facilitating the formation of the enol.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule (Br₂). This is the key bond-forming step.
-
Deprotonation: A proton is lost from the oxygen atom to regenerate the carbonyl group, yielding the final α-brominated product.
This process is highly efficient due to the stability of the enol intermediate, which is conjugated with the phenyl rings.
Caption: Reaction mechanism for the bromination of 1,3-diphenylpropane-1,3-dione.
Reagent Selection and Safety Considerations
Brominating Agents
While elemental bromine (Br₂) is a highly effective and traditional reagent for this transformation, its use demands stringent safety protocols due to its high toxicity, corrosivity, and volatility.[3][4] Safer alternatives include N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are solid reagents that are easier to handle and provide a controlled release of bromine.[5][6][7] These reagents are particularly useful for preventing over-bromination.[5] This protocol will detail the use of elemental bromine, as it is a foundational method, but researchers are encouraged to consider these alternatives.
Critical Safety Precautions
Elemental Bromine is extremely hazardous and must be handled with extreme care. [4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), safety goggles, a face shield, and a lab coat.[8][9]
-
Ventilation: All operations involving liquid bromine must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[8][9]
-
Spill Management: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate (Na₂S₂O₃), readily available. In case of a spill, cover the area with the thiosulfate solution to quench the bromine before cleaning.[8]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] If inhaled, move to fresh air immediately.[10] In all cases of exposure, seek immediate medical attention.[9][10]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione from 1,3-diphenylpropane-1,3-dione using elemental bromine in a glacial acetic acid solvent.
Materials & Equipment
-
Chemicals:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
10% Sodium Thiosulfate (Na₂S₂O₃) aqueous solution
-
Deionized Water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1,3-Diphenylpropane-1,3-dione | 224.26 | 10.0 | 1.0 | 2.24 g |
| Bromine (Br₂) | 159.81 | 10.0 | 1.0 | 1.60 g (≈0.51 mL) |
| Glacial Acetic Acid | - | - | - | ~30 mL |
| Product (Theoretical) | 303.15 [11] | 10.0 | - | 3.03 g |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.24 g (10.0 mmol) of 1,3-diphenylpropane-1,3-dione in 20 mL of glacial acetic acid. Stir at room temperature until all the solid has dissolved.
-
Preparation of Bromine Solution: In a fume hood, carefully measure 0.51 mL (1.60 g, 10.0 mmol) of liquid bromine and dissolve it in 10 mL of glacial acetic acid in a small beaker.
-
Bromination: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the stirred solution of the dione over a period of 15-20 minutes. The characteristic reddish-brown color of bromine should disappear as it is consumed. Maintain the reaction at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
-
Work-up and Product Isolation:
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A pale-yellow solid should precipitate.
-
To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the yellow color in the supernatant disappears.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with several portions of cold deionized water to remove acetic acid and inorganic salts.
-
-
Purification:
-
Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
-
Characterization: Determine the melting point of the dried product (literature mp ~93°C) and confirm its structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS) if required. The final product is 2-bromo-1,3-diphenylpropane-1,3-dione.[1][12]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly warm the reaction mixture. Monitor by TLC to confirm completion. |
| Product loss during work-up/recrystallization. | Ensure the product is fully precipitated before filtration. Use a minimal amount of hot solvent for recrystallization. | |
| Formation of Di-brominated Product | Molar ratio of bromine is too high. | Use a precise 1:1 molar ratio of bromine to the substrate. Consider adding the substrate to the bromine solution to maintain an excess of the dione. |
| Reaction temperature is too high. | Maintain the reaction at room temperature or slightly below to improve selectivity. | |
| Product is Oily or Impure | Presence of impurities or unreacted starting material. | Ensure thorough washing of the crude product. Perform recrystallization carefully, potentially with a charcoal treatment to remove colored impurities.[13] |
References
-
Slideshare. Bromine handling and safety. [Link]
-
RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. [Link]
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Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies. [Link]
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Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
Gujarat Alkalies and Chemicals Limited. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
-
PubMed. 2-Bromo-1,3-diphenyl-propan-1,3-dione. [Link]
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ResearchGate. Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
ResearchGate. A green bromination method for the synthesis of benzylic dibromides. [Link]
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Reaction of 2-Bromo-1,3-diphenylpropane-1,3-dione with nucleophiles
An In-Depth Technical Guide to the Reactivity of 2-Bromo-1,3-diphenylpropane-1,3-dione with Nucleophiles
Authored by: A Senior Application Scientist
Introduction: The Synthetic Versatility of a Key α-Halo-β-dicarbonyl Compound
2-Bromo-1,3-diphenylpropane-1,3-dione is a highly functionalized synthetic intermediate that holds significant value for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a central bromine atom flanked by two benzoyl groups, combines the reactivity of an α-haloketone with the versatile chemistry of a 1,3-dicarbonyl system. This unique arrangement makes it an exceptional electrophilic building block for constructing a diverse array of complex molecules, particularly substituted heterocycles which are prevalent scaffolds in pharmaceuticals.[1][2] This guide provides a detailed exploration of its reactions with common nucleophiles, offering mechanistic insights and practical laboratory protocols to empower researchers in their synthetic endeavors.
The presence of the bromine atom at the α-position to two carbonyl groups makes it highly susceptible to nucleophilic attack. Furthermore, the 1,3-dicarbonyl moiety serves as a classic precursor for cyclocondensation reactions with binucleophiles, leading to the formation of important five- and six-membered heterocyclic systems.[3][4] Understanding the interplay between these reactive sites is crucial for predicting and controlling reaction outcomes. This document will delve into reactions with nitrogen, sulfur, and oxygen nucleophiles, providing both theoretical grounding and actionable experimental procedures.
PART 1: Reactions with Nitrogen Nucleophiles: Synthesis of Pyrazoles and α-Amino Ketones
Nitrogen-containing compounds, particularly those with multiple nucleophilic sites, are of paramount importance in drug development. The reaction of 2-bromo-1,3-diphenylpropane-1,3-dione with these nucleophiles provides a direct route to valuable molecular frameworks.
Cyclocondensation with Hydrazine: The Knorr Pyrazole Synthesis
The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis, for producing polysubstituted pyrazoles.[3][5][6] In this reaction, 2-bromo-1,3-diphenylpropane-1,3-dione serves as the 1,3-dicarbonyl component. The reaction proceeds via a cyclocondensation mechanism where both carbonyl groups react with the two nitrogen atoms of hydrazine, ultimately leading to a stable aromatic pyrazole ring through the elimination of water and hydrogen bromide.
Mechanistic Pathway
The generally accepted mechanism begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl carbons, forming a hemiaminal intermediate.[7] This is followed by dehydration to form a hydrazone. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration and elimination of HBr yields the aromatic pyrazole product. The reaction is typically catalyzed by acid.[6]
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Application Notes & Protocols: 2-Bromo-1,3-diphenylpropane-1,3-dione in the Synthesis of Novel Anti-inflammatory Agents
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-1,3-diphenylpropane-1,3-dione as a pivotal precursor in the synthesis of heterocyclic compounds with potent anti-inflammatory activity. We delve into the rationale behind experimental design, provide detailed, field-proven protocols for the synthesis of pyrazole and isoxazole derivatives, and outline methods for their biological evaluation as selective Cyclooxygenase-2 (COX-2) inhibitors.
Introduction: The Strategic Value of a Versatile Precursor
In the landscape of medicinal chemistry, the efficient construction of pharmacologically active scaffolds is paramount. 2-Bromo-1,3-diphenylpropane-1,3-dione is a highly versatile and reactive intermediate that serves as an exceptional starting point for synthesizing a variety of complex organic molecules, particularly heterocyclic systems destined for pharmaceutical development.[1][2] Its unique structure, featuring a reactive bromine atom flanked by two carbonyl groups, facilitates cyclization reactions to form five-membered heterocycles like pyrazoles and isoxazoles.[2] These scaffolds are at the core of numerous anti-inflammatory drugs, whose mechanism of action often involves the selective inhibition of the COX-2 enzyme.[3][4][5]
This guide provides a deep dive into two primary synthetic pathways originating from this precursor, offering robust protocols and the underlying scientific principles for developing next-generation anti-inflammatory agents.
Part 1: Synthesis of 1,3-Diphenylpyrazole Derivatives as COX-2 Inhibitors
Expertise & Rationale
The pyrazole nucleus is a cornerstone in the design of anti-inflammatory drugs.[6][7] Its prevalence is exemplified by blockbuster drugs like Celecoxib, a selective COX-2 inhibitor widely prescribed for arthritis and acute pain.[8][9][10] The diaryl-substituted pyrazole motif is particularly effective for achieving COX-2 selectivity.[5] The synthesis strategy described here leverages the classic reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to construct the pyrazole ring.[11][12] Using 2-Bromo-1,3-diphenylpropane-1,3-dione as the dicarbonyl synthon provides a direct and efficient route to these valuable structures. The reaction proceeds via an initial nucleophilic attack by hydrazine, followed by an intramolecular condensation and cyclization to yield the stable aromatic pyrazole ring.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives.
Protocol 1: Synthesis of 1,3,5-Triphenyl-1H-pyrazole
This protocol details the synthesis of a representative 1,3-diaryl pyrazole derivative.
Materials & Equipment:
-
2-Bromo-1,3-diphenylpropane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware and filtration apparatus
-
Thin-Layer Chromatography (TLC) setup
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Bromo-1,3-diphenylpropane-1,3-dione (e.g., 3.17 g, 10 mmol) in absolute ethanol (40 mL). Add phenylhydrazine (e.g., 1.19 g, 11 mmol) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: Periodically monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material spot has disappeared.
-
Product Isolation (Work-up): Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) to remove any residual salts or impurities.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the pure 1,3,5-triphenyl-1H-pyrazole as crystalline needles.
-
Characterization: Dry the purified product and confirm its structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Part 2: Synthesis of 3,5-Diphenylisoxazole Derivatives
Expertise & Rationale
Isoxazoles represent another important class of five-membered heterocycles with a broad spectrum of biological activities, including anti-inflammatory properties.[13][14] The synthesis from 2-Bromo-1,3-diphenylpropane-1,3-dione and hydroxylamine is an efficient and reliable method.[15][16] The mechanism involves a nucleophilic attack by the hydroxylamine nitrogen on one of the carbonyl carbons, followed by an intramolecular cyclization where the hydroxylamine oxygen attacks the second carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring. This pathway provides excellent yields and a straightforward route to the 3,5-diphenylisoxazole core structure.
Reaction Scheme: Isoxazole Synthesis
Caption: General scheme for 3,5-diphenylisoxazole synthesis.
Protocol 2: Synthesis of 3,5-Diphenylisoxazole
This protocol provides a validated method for synthesizing the core isoxazole structure.
Materials & Equipment:
-
2-Bromo-1,3-diphenylpropane-1,3-dione (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium Acetate (NaOAc) (1.5 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-Bromo-1,3-diphenylpropane-1,3-dione (e.g., 3.17 g, 10 mmol), hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol), and sodium acetate (e.g., 1.23 g, 15 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain the reflux for 6-8 hours. The reaction progress can be monitored by TLC.[16]
-
Product Isolation: After completion, allow the reaction to cool to ambient temperature. Pour the contents into 250 mL of chilled water, which will cause the product to precipitate.
-
Filtration and Washing: Collect the solid product via vacuum filtration. Wash the precipitate thoroughly with cold water to remove inorganic byproducts.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure 3,5-diphenylisoxazole.
-
Characterization: Dry the final product and verify its identity and purity through melting point determination, FTIR, ¹H NMR, and Mass Spectrometry.
Part 3: Biological Evaluation and Mechanism of Action
Trustworthiness: Validating Anti-inflammatory Activity
The therapeutic potential of the synthesized compounds lies in their ability to modulate the inflammatory response. The primary molecular targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes.[5]
-
COX-1: This isoform is constitutively expressed and plays a role in physiological functions like protecting the stomach lining and maintaining platelet aggregation.[5][17]
-
COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[5][17]
An ideal anti-inflammatory agent selectively inhibits COX-2 over COX-1, thereby reducing inflammation without the gastrointestinal side effects associated with traditional NSAIDs that inhibit both isoforms.[4][5] The diaryl heterocyclic structures synthesized here are designed to preferentially bind to the active site of the COX-2 enzyme.
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by synthesized agents.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a standard method to determine the inhibitory potency and selectivity of the synthesized compounds.
Principle: A colorimetric or enzyme immunoassay (EIA) kit is used to measure the concentration of Prostaglandin E2 (PGE2) produced by recombinant human COX-1 and COX-2 enzymes. The inhibitory activity of the test compounds is determined by quantifying the reduction in PGE2 synthesis compared to a control.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, enzymes (COX-1 and COX-2), arachidonic acid (substrate), and test compounds according to the assay kit manufacturer's instructions. Test compounds should be dissolved in DMSO to create stock solutions and then diluted to final concentrations.
-
Assay Procedure (performed in parallel for COX-1 and COX-2): a. To the wells of a 96-well plate, add the reaction buffer. b. Add the respective enzyme (COX-1 or COX-2) to each well. c. Add the diluted test compounds at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). d. Initiate the reaction by adding the arachidonic acid substrate. e. Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C). f. Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantification: Quantify the amount of PGE2 produced using the detection method specified by the kit (e.g., adding chromogenic reagents and measuring absorbance at a specific wavelength).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve. d. Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Data Presentation: Sample Results
The results of the biological evaluation should be summarized for clear comparison.
| Compound ID | Scaffold Type | Yield (%) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |
| PZ-01 | Pyrazole | 85 | 15.2 | 0.18 | 84.4 |
| PZ-02 | Pyrazole | 81 | 21.5 | 0.35 | 61.4 |
| IX-01 | Isoxazole | 78 | 25.8 | 1.10 | 23.5 |
| IX-02 | Isoxazole | 83 | 30.1 | 1.52 | 19.8 |
| Celecoxib | Pyrazole (Ref.) | N/A | >10 | 0.045 | >222 |
Data are hypothetical and for illustrative purposes only.
Conclusion
2-Bromo-1,3-diphenylpropane-1,3-dione stands out as a potent and efficient precursor for the synthesis of diaryl-substituted pyrazole and isoxazole heterocycles. The protocols detailed herein provide a reliable foundation for producing these compounds, which are known to exhibit significant anti-inflammatory properties. By targeting the COX-2 enzyme, these synthetic pathways offer a promising avenue for the development of safer and more effective anti-inflammatory drugs. Further structural modifications on these scaffolds can be explored to optimize potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic candidates.
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Halim, P. A., George, R. F., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry, 131, 106273. Available at: [Link]
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Tawfeek, H. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]
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Arzuk, E., et al. (2023). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. Available at: [Link]
-
Tawfeek, H. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. SpringerLink. Available at: [Link]
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Kaur, P., et al. (2020). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science. Available at: [Link]
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Pontiki, E., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Wang, S., et al. (2018). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2875-2880. Available at: [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. Available at: [Link]
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Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(2), 238. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(10), 2309. Available at: [Link]
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Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Rasayan Journal of Chemistry, 23(1), 39-51. Available at: [Link]
-
Anonymous. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]
-
Gomha, S. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(7), 1210. Available at: [Link]
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Pontiki, E., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Lv, K., et al. (2015). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Mini-Reviews in Medicinal Chemistry, 15(9), 783-792. Available at: [Link]
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Aggarwal, N., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4339. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32252. Available at: [Link]
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Joseph, L., & George, M. (2016). Evaluation of in vivo and in vitro anti-inflammatory activity of novel isoxazole series. European International Journal of Science and Technology, 5(3), 35-42. Available at: [Link]
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Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 9(1), 220-227. Available at: [Link]
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ResearchGate (n.d.). Pyrazole derivatives 13a–23a reported as anti-inflammatory agents. ResearchGate. Available at: [Link]
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Gnanasekaran, D., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Available at: [Link]
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El-Gazzar, M. G. (2023). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. ResearchGate. Available at: [Link]
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Kamal, R., et al. (2019). Synthesis of 1,3-diphenylpropane-1,3-dione. ResearchGate. Available at: [Link]
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Al-Zaydi, K. M. (2009). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 14(6), 2209-2220. Available at: [Link]
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Wang, H., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 14, 2199. Available at: [Link]
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ResearchGate (n.d.). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. ResearchGate. Available at: [Link]
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El-Sayed, W. A., et al. (2013). Reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with some phosphorus halides: A simple synthesis of novel 1,2-benzoxaphosphinines. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1734-1744. Available at: [Link]
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Zhang, S., et al. (2015). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. Journal of Heterocyclic Chemistry, 52(4), 1245-1249. Available at: [Link]
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Application Notes and Protocols: Metal Complexes of 2-Bromo-1,3-diphenylpropane-1,3-dione in Coordination Chemistry
Introduction: The Versatility of a Substituted β-Diketone Ligand
In the dynamic field of coordination chemistry, the design and synthesis of novel metal complexes with tailored properties are of paramount importance. The β-diketone scaffold represents a cornerstone in ligand design, offering a versatile bidentate coordination motif that forms stable chelates with a vast array of metal ions.[1] This guide focuses on a particularly intriguing derivative: 2-Bromo-1,3-diphenylpropane-1,3-dione.
The introduction of a bromine atom at the central carbon of the 1,3-diphenylpropane-1,3-dione backbone imparts unique electronic and steric characteristics to the ligand. This modification not only influences the stability and geometry of the resulting metal complexes but also opens new avenues for their application in catalysis, materials science, and drug development.[2] The phenyl groups contribute to the ligand's aromaticity and potential for π-stacking interactions, while the bromine atom can serve as a handle for further functionalization or influence the reactivity of the complex. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring this specialized ligand, offering detailed protocols and insights for researchers in both academic and industrial settings.
Synthesis of Metal Complexes with 2-Bromo-1,3-diphenylpropane-1,3-dione
The synthesis of metal complexes with 2-Bromo-1,3-diphenylpropane-1,3-dione generally follows established procedures for metal β-diketonates. The core principle involves the deprotonation of the ligand to form the corresponding enolate, which then coordinates to the metal ion. The choice of solvent, base, and reaction conditions can be tailored to optimize the yield and purity of the desired complex.
General Synthetic Workflow
The synthesis typically proceeds in two main steps: the synthesis of the ligand itself, followed by the complexation with a suitable metal salt.
Caption: General workflow for the synthesis of metal complexes of 2-Bromo-1,3-diphenylpropane-1,3-dione.
Protocol 1: Synthesis of Bis(2-bromo-1,3-diphenylpropane-1,3-dionato)copper(II)
This protocol is an adaptation of the general synthesis for copper(II) acetylacetonate.[3]
Materials:
-
2-Bromo-1,3-diphenylpropane-1,3-dione (2.0 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O) (2.2 mmol)
-
Methanol (50 mL)
-
Deionized water (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-Bromo-1,3-diphenylpropane-1,3-dione in 30 mL of methanol with gentle heating and stirring.
-
In a separate beaker, dissolve copper(II) chloride dihydrate in 20 mL of deionized water.
-
Add the copper(II) chloride solution dropwise to the ligand solution with continuous stirring.
-
In another beaker, dissolve sodium acetate trihydrate in 10 mL of warm methanol.
-
Slowly add the sodium acetate solution to the reaction mixture. A precipitate should begin to form. The sodium acetate acts as a base to facilitate the deprotonation of the β-diketone.
-
Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with small portions of cold methanol and then deionized water.
-
Dry the resulting solid in a vacuum oven at 60 °C.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as a mixture of dichloromethane and hexane.
Protocol 2: Synthesis of Tris(2-bromo-1,3-diphenylpropane-1,3-dionato)iron(III)
This protocol is adapted from the synthesis of tris(acetylacetonato)iron(III).[4][5]
Materials:
-
2-Bromo-1,3-diphenylpropane-1,3-dione (3.0 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1.0 mmol)
-
Sodium hydroxide (NaOH) (3.0 mmol)
-
Ethanol (60 mL)
-
Deionized water (30 mL)
Procedure:
-
Dissolve 2-Bromo-1,3-diphenylpropane-1,3-dione in 40 mL of ethanol in a 100 mL beaker.
-
In a separate beaker, prepare a solution of sodium hydroxide in 10 mL of deionized water.
-
Slowly add the sodium hydroxide solution to the ligand solution with stirring to form the sodium salt of the ligand.
-
In a third beaker, dissolve iron(III) chloride hexahydrate in 20 mL of deionized water.
-
Add the iron(III) chloride solution dropwise to the ligand salt solution. A colored precipitate will form immediately.
-
Stir the reaction mixture at 60 °C for 30 minutes to complete the reaction.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath.
-
Collect the solid product by vacuum filtration, wash with deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a solvent like acetone or a chloroform/ether mixture can be performed for higher purity.
Characterization of the Metal Complexes
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized metal complexes.[6]
Spectroscopic and Analytical Data
| Technique | Expected Observations for M(Br-dpd)n Complexes | Rationale |
| FT-IR Spectroscopy | Disappearance of the broad O-H stretch from the enol form of the free ligand. Shift of the C=O and C=C stretching frequencies to lower wavenumbers upon coordination to the metal ion. Appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to M-O vibrations. | Coordination of the ligand to the metal center through the oxygen atoms of the deprotonated enol form alters the bond orders within the chelate ring. |
| UV-Vis Spectroscopy | Intense bands in the UV region due to π→π* transitions within the ligand. Lower energy, less intense bands in the visible region corresponding to d-d transitions for transition metal complexes, which are characteristic of the metal ion's coordination geometry. | The electronic transitions provide information about the electronic structure of the ligand and the geometry of the metal center. |
| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), the disappearance of the enolic proton signal and shifts in the aromatic proton signals upon complexation. For paramagnetic complexes (e.g., Cu(II), Fe(III)), broad and shifted signals are expected. | The chemical environment of the protons changes upon coordination. Paramagnetism of the metal ion significantly affects the relaxation times of nearby protons, leading to broad signals. |
| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the complex. Fragmentation patterns can provide further structural information. | Confirms the molecular weight and stoichiometry of the synthesized complex. |
| Elemental Analysis | The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex. | Provides evidence for the empirical formula and purity of the compound. |
Applications in Research and Development
Metal complexes of β-diketones are known for their wide range of applications, and the introduction of the bromo-substituent in 2-Bromo-1,3-diphenylpropane-1,3-dione can further enhance or modify these properties.
Catalysis
Metal β-diketonates are widely used as catalysts or pre-catalysts in various organic transformations.[7] Palladium complexes, in particular, are pivotal in cross-coupling reactions.[4] A palladium(II) complex of 2-Bromo-1,3-diphenylpropane-1,3-dione could potentially serve as an efficient catalyst in reactions such as Suzuki-Miyaura or Heck couplings, where the ligand can influence the stability and reactivity of the catalytic species.
Hypothetical Catalytic Application Workflow:
Caption: Workflow for a potential catalytic application in a Suzuki-Miyaura cross-coupling reaction.
Biological Applications: Antimicrobial and Anticancer Agents
Metal complexes often exhibit enhanced biological activity compared to the free ligands.[8][9] The chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. The metal ion itself can also be the source of biological activity.
Antimicrobial Activity:
-
Principle: The antimicrobial activity of metal complexes can arise from their ability to inhibit essential enzymes in pathogens or to disrupt cell membrane integrity. The chelation theory suggests that the polarity of the metal ion is reduced upon complexation, which enhances the penetration of the complex into the lipid membrane of the microorganism.[1]
-
Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates with a standardized microbial culture (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar plates.
-
Add a known concentration of the synthesized metal complex (dissolved in a suitable solvent like DMSO) into the wells.
-
A well containing only the solvent serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates higher antimicrobial activity.
-
Anticancer Activity:
-
Principle: The anticancer potential of metal complexes is often attributed to their interaction with DNA, leading to apoptosis, or their ability to inhibit key enzymes involved in cancer cell proliferation.[7][10]
-
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized metal complexes for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated to quantify the cytotoxic effect.
-
Conclusion and Future Outlook
The metal complexes of 2-Bromo-1,3-diphenylpropane-1,3-dione represent a promising class of compounds with tunable properties. The synthetic protocols provided herein offer a solid foundation for the preparation of these complexes with various transition metals. The detailed characterization is crucial for understanding their structural and electronic properties, which in turn govern their applications. Further research into the catalytic efficacy of these complexes in a broader range of organic transformations is warranted. Moreover, comprehensive in vitro and in vivo studies are necessary to fully elucidate their potential as novel antimicrobial and anticancer agents. The versatility of the 2-bromo-substituted β-diketone ligand ensures that its coordination chemistry will continue to be a fertile ground for discovery and innovation.
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2,3-Dibromo-1,3-diphenylpropan-1-one from Chalcone
Foreword: The Strategic Value of Chalcone Dibromide
In the landscape of synthetic organic chemistry, 2,3-dibromo-1,3-diphenylpropan-1-one, commonly referred to as chalcone dibromide, stands out as a highly versatile and valuable intermediate.[1] Its structure, featuring two chiral centers and highly reactive carbon-bromine bonds, renders it a powerful synthon for the construction of a diverse array of heterocyclic compounds, including flavones, pyrazoles, and aziridines, which are scaffolds of immense interest in medicinal chemistry and drug development.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of steps to provide a deep, mechanistic understanding and practical, field-tested protocols for the synthesis of this key intermediate from its chalcone precursor. We will explore both classical and modern, environmentally benign synthetic strategies, underpinned by a commitment to safety, reproducibility, and scientific integrity.
Mechanistic Underpinnings: The Electrophilic Addition of Bromine to Chalcone
The conversion of chalcone (1,3-diphenyl-2-propen-1-one) to its dibrominated derivative is a classic example of an electrophilic addition reaction. The core of this transformation lies in the nucleophilic character of the electron-rich alkene double bond within the α,β-unsaturated carbonyl system of the chalcone.[3]
The reaction proceeds as follows:
-
Electrophilic Attack: The π-bond of the alkene attacks a bromine molecule (Br₂), which is polarized by the approaching nucleophile.
-
Formation of a Cyclic Bromonium Ion: This attack leads to the displacement of a bromide ion (Br⁻) and the formation of a three-membered cyclic bromonium ion intermediate. This intermediate is crucial as it dictates the stereochemical outcome of the reaction.[3]
-
Nucleophilic Opening: The previously displaced bromide ion then acts as a nucleophile, attacking one of the two carbon atoms of the cyclic bromonium ion. This attack occurs from the face opposite to the bromonium ion bridge, resulting in a stereospecific anti-addition of the two bromine atoms across the former double bond.[3]
This mechanistic pathway ensures a predictable and controlled installation of the bromine atoms, yielding the desired 2,3-dibromo-1,3-diphenylpropan-1-one.
Caption: Electrophilic addition of bromine to chalcone proceeds via a cyclic bromonium ion intermediate.
Physicochemical & Spectroscopic Data Synopsis
Accurate characterization of the final product is paramount. The following tables summarize the key physicochemical and spectroscopic data for 2,3-dibromo-1,3-diphenylpropan-1-one.
Table 1: Physicochemical Properties [1][4][5]
| Property | Value |
| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one |
| Synonyms | Chalcone dibromide, Benzalacetophenone dibromide |
| CAS Number | 611-91-6 |
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 368.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 156 °C |
| Boiling Point | 411.5 ± 45.0 °C (Predicted) |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) |
Table 2: Key Spectroscopic Data [1]
| Spectrum | Data |
| ¹H NMR (CDCl₃) | δ 5.64 (d, 1H, J = 12.2 Hz, Cβ-H), 5.84 (d, 1H, J = 12.2 Hz, Cα-H), 7.34-8.19 (m, 10H, Ar-H) |
| IR (KBr) | ~1645 cm⁻¹ (C=O stretching), ~722 cm⁻¹ (C-Br stretching) |
Experimental Protocols: From Classical Methods to Green Alternatives
The choice of synthetic protocol often involves a trade-off between tradition, efficiency, safety, and environmental impact. This section provides detailed, step-by-step methodologies for three distinct and validated approaches.
Prerequisite: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
The starting material, chalcone, is readily synthesized via a base-catalyzed Claisen-Schmidt condensation.[6][7]
Protocol 0: Claisen-Schmidt Condensation
-
In a suitable flask, dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Continue stirring vigorously. A yellow precipitate of chalcone will begin to form. The reaction can be stirred for several hours or left overnight to ensure completion.[1]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove the base, and then with a small amount of cold ethanol.
-
Dry the resulting yellow crystalline solid. The product is typically of sufficient purity for the subsequent bromination step, but can be recrystallized from ethanol if necessary.
Protocol 1: Classical Bromination using Molecular Bromine in Acetic Acid
This is a traditional and effective method, but it requires stringent safety precautions due to the use of highly corrosive and toxic molecular bromine.[8][9][10][11][12]
Causality: Glacial acetic acid is an excellent solvent for both chalcone and bromine, providing a polar medium that facilitates the formation of the bromonium ion intermediate.
Protocol Steps:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the synthesized chalcone (1 equivalent) in a minimal amount of glacial acetic acid. Gentle warming may be required.[1]
-
Bromine Solution: In a separate container, prepare a solution of molecular bromine (1 equivalent) in glacial acetic acid.
-
Reaction: Cool the chalcone solution in an ice-water bath. Add the bromine solution dropwise from the dropping funnel with constant, vigorous stirring. The characteristic reddish-brown color of bromine should disappear upon addition as it is consumed. Continue the addition until a faint bromine color persists, indicating the reaction is complete.[1][13]
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.[1]
-
Precipitation & Isolation: Pour the reaction mixture into a large volume of cold water. The white to off-white product will precipitate.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with water (to remove acetic acid), a dilute solution of sodium thiosulfate (to quench any excess bromine), and finally again with water.[3]
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/DMF mixture to yield pure 2,3-dibromo-1,3-diphenylpropan-1-one.[1][14]
Protocol 2: Green Synthesis via Solvent-Free Grinding
This modern approach aligns with the principles of green chemistry by eliminating hazardous organic solvents and reducing energy consumption. It utilizes a stable, solid brominating agent, Tetrabutylammonium Tribromide (TBATB).[3][15]
Causality: The mechanical energy from grinding facilitates the reaction between the solid reactants. A few drops of water act as a catalyst and aid in the mobility of the ions, promoting the reaction in the quasi-solid state.
Protocol Steps:
-
Mixing Reactants: In a mortar, combine the chalcone (1 mmol) and Tetrabutylammonium Tribromide (TBATB) (1 mmol).[3][15]
-
Initiation: Add a few drops of water (approx. 0.5 mL) to the mixture.[15]
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for approximately 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, add 20 mL of water to the reaction mixture and stir for 10 minutes to dissolve the tetrabutylammonium bromide byproduct.[3][15]
-
Isolation: Filter the solid product, wash thoroughly with water, and air dry.
-
Purification: The product is often obtained in high purity, but can be recrystallized if necessary.
Caption: General workflow for the synthesis and purification of chalcone dibromide.
Safety, Handling, and Waste Disposal
4.1. Reagent Safety
-
Molecular Bromine (Br₂): EXTREMELY HAZARDOUS. Bromine is highly corrosive, toxic, volatile, and causes severe burns.[3][9] All manipulations must be performed in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.[8][9][10] Have a sodium thiosulfate solution readily available to neutralize spills.[3][10]
-
Chalcone & Derivatives: These compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Solvents: Acetic acid is corrosive. Handle with care.
4.2. Product Safety
-
2,3-Dibromo-1,3-diphenylpropan-1-one: Classified as corrosive and an irritant. It is known to cause severe skin burns and eye damage.[1][16] Handle with appropriate PPE.
4.3. Waste Disposal
-
All halogenated organic waste must be collected in a designated, properly labeled waste container.
-
Aqueous waste containing bromine should be neutralized with sodium thiosulfate before disposal according to institutional guidelines.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Too much solvent used during recrystallization. - Premature crystallization during filtration. | - Monitor reaction by TLC to ensure completion. - Use the minimum amount of hot solvent necessary for dissolution during recrystallization.[14] - Preheat the filtration apparatus (funnel, flask) to prevent the product from crashing out.[14][16] |
| Product "Oils Out" During Recrystallization | - Cooling rate is too fast. - Solvent boiling point is too high relative to the product's melting point. - High concentration of impurities. | - Allow the solution to cool more slowly (e.g., insulate the flask).[14] - Consider a different solvent or solvent mixture with a lower boiling point. - Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[14] |
| Persistent Color in Final Product | - Residual bromine. - Side reactions leading to colored impurities. | - Ensure thorough washing with sodium thiosulfate solution. - Consider treating the recrystallization solution with activated charcoal to adsorb colored impurities.[16] |
Conclusion
The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one from chalcone is a fundamental yet powerful transformation that provides access to a wealth of complex molecular architectures. While classical methods involving molecular bromine are effective, the development of greener, solvent-free alternatives offers a safer and more sustainable path for modern research. By understanding the underlying reaction mechanism and adhering to rigorous experimental and safety protocols, researchers can reliably and efficiently produce this key synthetic intermediate for applications in drug discovery and beyond.
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Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique. Indian Journal of Chemistry. [Link]
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Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]
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- 8. dollycorporation.com [dollycorporation.com]
- 9. tatachemicals.com [tatachemicals.com]
- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 11. carlroth.com [carlroth.com]
- 12. Bromine | Chemical Emergencies | CDC [cdc.gov]
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The Versatility of 2-Bromo-1,3-diphenylpropane-1,3-dione in Advanced Material Synthesis: Application Notes and Protocols
Introduction: Unlocking Material Potential with a Versatile Building Block
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-Bromodibenzoylmethane, is a highly reactive and versatile organic compound. Its unique molecular architecture, featuring a reactive bromine atom positioned between two phenyl-substituted carbonyl groups, makes it an exceptional precursor for a wide array of advanced materials.[1] While traditionally utilized in the synthesis of pharmaceuticals and agrochemicals, its potential in material science is significant, particularly in the development of functional polymers, photosensitizers, and luminescent materials with tailored electronic and photophysical properties.[1][2]
This guide provides an in-depth exploration of the applications of 2-Bromo-1,3-diphenylpropane-1,3-dione in material science. It is designed for researchers and scientists, offering detailed application notes and robust experimental protocols to facilitate the synthesis of novel materials. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Bromo-1,3-diphenylpropane-1,3-dione is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 728-84-7 | [1] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1] |
| Molecular Weight | 303.15 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 93-95 °C | [3] |
| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, and acetone. | General Knowledge |
Application Area 1: Precursor for Functional Heterocyclic Monomers
The 1,3-dicarbonyl moiety of 2-Bromo-1,3-diphenylpropane-1,3-dione is an excellent scaffold for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines.[4][5][6] These heterocycles are not only biologically active but also serve as key building blocks for functional organic materials, including conductive polymers and organic light-emitting diodes (OLEDs), due to their unique electronic and photophysical properties.[4]
Application Note: Synthesis of a Phenyl-Substituted Pyrazole Monomer
The reaction of 2-Bromo-1,3-diphenylpropane-1,3-dione with hydrazine derivatives can yield highly substituted pyrazoles. These pyrazoles can be designed to incorporate polymerizable groups, thus functioning as monomers for the synthesis of functional polymers. The phenyl substituents contribute to the thermal stability and solubility of the resulting polymers, while the pyrazole core can impart desirable electronic properties.[7]
Experimental Protocol: Synthesis of 1-(4-vinylphenyl)-3,5-diphenyl-1H-pyrazole
This protocol details the synthesis of a vinyl-functionalized pyrazole monomer from 2-Bromo-1,3-diphenylpropane-1,3-dione and 4-vinylphenylhydrazine.
Materials:
-
2-Bromo-1,3-diphenylpropane-1,3-dione
-
4-Vinylphenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-Bromo-1,3-diphenylpropane-1,3-dione (3.03 g, 10 mmol) in 100 mL of ethanol.
-
In a separate beaker, dissolve 4-vinylphenylhydrazine hydrochloride (1.73 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 50 mL of ethanol.
-
Add the hydrazine solution to the solution of the dione dropwise at room temperature with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Reflux the mixture for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in 100 mL of dichloromethane and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent system to yield the pure 1-(4-vinylphenyl)-3,5-diphenyl-1H-pyrazole monomer.
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis of a vinyl-functionalized pyrazole monomer.
Application Area 2: Polymer Modification and Functionalization
The presence of a reactive bromine atom in 2-Bromo-1,3-diphenylpropane-1,3-dione makes it a valuable reagent for the post-polymerization modification of polymers.[8][9] This approach allows for the introduction of the diketone functionality onto a pre-existing polymer backbone, which can then be used for further reactions, such as cross-linking or the introduction of metal chelating sites.
Application Note: Post-Polymerization Modification of a Brominated Polymer
Polymers containing reactive C-Br bonds, such as those synthesized via Atom Transfer Radical Polymerization (ATRP), can be functionalized by nucleophilic substitution with the enolate of a β-diketone.[10][11] By using the enolate of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), the diketone moiety can be attached to the polymer chain. This modified polymer can then chelate with metal ions, leading to the formation of polymer-metal complexes with interesting catalytic or magnetic properties.
Experimental Protocol: Functionalization of Poly(methyl methacrylate) with Dibenzoylmethane Moieties
This protocol describes the modification of a bromine-terminated poly(methyl methacrylate) (PMMA-Br), synthesized via ATRP, with 1,3-diphenylpropane-1,3-dione.
Materials:
-
Bromine-terminated poly(methyl methacrylate) (PMMA-Br, synthesized via ATRP)
-
1,3-Diphenylpropane-1,3-dione
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-diphenylpropane-1,3-dione (1.12 g, 5 mmol) and 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath and slowly add sodium hydride (0.24 g, 6 mmol).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
In a separate Schlenk flask, dissolve PMMA-Br (e.g., Mn = 10,000 g/mol , 5 g, 0.5 mmol of Br end-groups) in 50 mL of anhydrous THF.
-
Transfer the PMMA-Br solution to the sodium enolate solution via cannula.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 5 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into 500 mL of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The success of the modification can be confirmed by comparing the ¹H NMR spectra of the starting PMMA-Br and the final product, looking for the appearance of signals corresponding to the phenyl protons of the dibenzoylmethane moiety. Gel Permeation Chromatography (GPC) can be used to confirm that no significant degradation or cross-linking of the polymer has occurred.
Caption: Post-polymerization modification of PMMA-Br.
Application Area 3: Building Block for Photosensitizers and Luminescent Materials
The extended π-conjugation provided by the two phenyl rings and the dicarbonyl system in derivatives of 2-Bromo-1,3-diphenylpropane-1,3-dione makes it an interesting scaffold for the development of photosensitizers and luminescent materials.[2][12][13] The bromine atom can further enhance the photodynamic activity through the heavy atom effect, which promotes intersystem crossing to the triplet state, a key step in the generation of singlet oxygen for applications like photodynamic therapy.[14]
Application Note: Synthesis of a Porphyrin-Diketone Conjugate
By reacting 2-Bromo-1,3-diphenylpropane-1,3-dione with an amino-functionalized porphyrin, a porphyrin-diketone conjugate can be synthesized. Porphyrins are well-known photosensitizers, and the attachment of the brominated diketone moiety can modulate their photophysical properties and enhance their efficiency in generating reactive oxygen species.[14][15]
Experimental Protocol: Synthesis of a Tetra(4-aminophenyl)porphyrin-Diketone Conjugate
This protocol outlines the synthesis of a novel photosensitizer by conjugating 2-Bromo-1,3-diphenylpropane-1,3-dione to tetra(4-aminophenyl)porphyrin (TAPP).
Materials:
-
Tetra(4-aminophenyl)porphyrin (TAPP)
-
2-Bromo-1,3-diphenylpropane-1,3-dione
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere, dissolve TAPP (0.168 g, 0.25 mmol) in 20 mL of anhydrous DMF.
-
Add DIPEA (0.174 mL, 1 mmol) to the solution.
-
In a separate flask, dissolve 2-Bromo-1,3-diphenylpropane-1,3-dione (0.303 g, 1 mmol) in 10 mL of anhydrous DMF.
-
Add the solution of the dione to the porphyrin solution dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Monitor the reaction by TLC (chloroform:methanol, 95:5).
-
After completion, cool the reaction mixture and pour it into 200 mL of distilled water to precipitate the product.
-
Filter the crude product and wash thoroughly with water and then with a small amount of cold methanol.
-
Purify the product by column chromatography on silica gel using a chloroform:methanol gradient as the eluent.
Characterization: The structure of the conjugate can be confirmed by UV-Vis spectroscopy (to observe shifts in the Soret and Q-bands of the porphyrin), ¹H NMR, and mass spectrometry. The photophysical properties, including fluorescence quantum yield and singlet oxygen generation, should be evaluated to assess its potential as a photosensitizer.
Caption: Design logic for a porphyrin-diketone photosensitizer.
Conclusion and Future Outlook
2-Bromo-1,3-diphenylpropane-1,3-dione is a valuable and versatile building block for the creation of a new generation of advanced materials. Its unique combination of a reactive bromine atom and a 1,3-dicarbonyl system opens up a vast chemical space for the synthesis of functional monomers, the modification of polymers, and the design of novel photosensitizers. The protocols provided in this guide offer a starting point for researchers to explore these exciting applications and to develop innovative materials with tailored properties for a wide range of technological fields. Further research into the use of this compound in the synthesis of metal-organic frameworks (MOFs) and other advanced materials is highly encouraged.
References
- Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions.
- 2-Bromo-1,3-diphenylpropane-1,3-dione. Chem-Impex.
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami.
- Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL RESEARCH AND BIO-SCIENCE. (2013).
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors.
- Synthesis of functionalizable polymers via ROMP. Hamad Bin Khalifa University.
- General scheme for the synthesis of functionalized polymers via ROMP.
- Research Article Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Semantic Scholar.
- Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy. MDPI.
- Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy.
- FUNCTIONAL POLYMERS: Design, Synthesis, and Applic
- Luminescent Materials: Synthesis, Characterization and Applic
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- Functional polymers by atom transfer radical polymeriz
- (PDF) Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions.
- Fast and Selective Post-polymerization Modification of Conjugated Polymers Using Dimethyldioxirane. PubMed Central.
- (PDF) Luminescent Materials: Synthesis, Characterization and Application.
- Synthesis and characterisation of metal–organic frameworks containing bis(β-diketonate) linkers | Request PDF.
- [PDF] Functional monomer design for synthetically accessible polymers. Semantic Scholar.
- Synthesis and Application of Luminescent M
- Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF.
- 2-Bromo-5-hydroxyphenylporphyrins for photodynamic therapy: photosensitization efficiency, subcellular localiz
- Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. MDPI.
- Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science Publisher.
- CHAPTER 8. Atom Transfer Radical Polymerization (ATRP) | Request PDF.
- The Chemistry and Applications of Metal–Organic Frameworks (MOFs)
- Molecular design and application of luminescent materials composed of group 13 elements with an aggregation-induced emission property. SciSpace.
- Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. Growing Science.
- Atom Transfer Radical Polymerization: A Mechanistic Perspective. PubMed.
- Chemical recycling of bromine-terminated polymers synthesized by
- Synthesis and Post-Polymerization Modification of Poly(propargyl 2-ylidene-acetate) | Request PDF.
- Bromo-Substituted Diketopyrrolopyrrole Derivative with Specific Targeting and High Efficiency for Photodynamic Therapy. Northwestern Polytechnical University.
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- 9. Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1,3-diphenylpropane-1,3-dione
Welcome to the technical support center for the purification of 2-Bromo-1,3-diphenylpropane-1,3-dione (also known as α-Bromodibenzoylmethane or Dibenzoylmethylbromide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this valuable synthetic intermediate in high purity. Here, we will address common challenges and provide troubleshooting strategies based on established chemical principles and field-proven insights.
Introduction to 2-Bromo-1,3-diphenylpropane-1,3-dione
2-Bromo-1,3-diphenylpropane-1,3-dione is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its utility stems from the presence of a reactive bromine atom positioned alpha to two carbonyl groups, making it a potent electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Physicochemical Properties:
| Property | Value |
| CAS Number | 728-84-7[1][2] |
| Molecular Formula | C₁₅H₁₁BrO₂[1][2] |
| Molecular Weight | 303.15 g/mol [1][2] |
| Appearance | Off-white powder[1] |
| Melting Point | 87-93 °C[1] |
| Purity (Typical) | ≥ 97% (HPLC)[1] |
| Storage Conditions | Store at 0-8°C[1] |
Understanding the Chemistry: Common Impurities and Stability
The most common synthetic route to 2-Bromo-1,3-diphenylpropane-1,3-dione is the electrophilic bromination of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). This reaction, while generally efficient, can lead to several impurities that complicate purification.
Potential Impurities:
-
Unreacted 1,3-diphenylpropane-1,3-dione: The starting material for the bromination reaction.
-
2,2-Dibromo-1,3-diphenylpropane-1,3-dione: The product of over-bromination.
-
Ring-brominated byproducts: Electrophilic bromination can sometimes occur on the aromatic rings, especially if the reaction conditions are not carefully controlled.
-
Residual acid: Acid catalysts or byproducts (like HBr) from the bromination reaction can remain in the crude product.
Stability Considerations:
α-Haloketones can be sensitive to certain conditions. They may be susceptible to decomposition, particularly in the presence of strong bases or nucleophiles. It is also advisable to protect the compound from prolonged exposure to light.[3]
Purification Strategies: A Troubleshooting Approach
The choice of purification method depends on the scale of your reaction and the nature of the impurities. The two most effective techniques for 2-Bromo-1,3-diphenylpropane-1,3-dione are recrystallization and column chromatography.
Recrystallization Troubleshooting Guide
Recrystallization is often the most efficient method for purifying solid compounds on a larger scale.
Sources
Technical Support Center: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
Welcome to the technical support center for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Known also as α-Bromodibenzoylmethane, this compound is a crucial building block in the creation of novel pharmaceuticals and advanced materials.[1][2] However, its synthesis via the bromination of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) is often accompanied by challenges, primarily the formation of unwanted side products.
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic challenges, optimize your reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned a dark brown color upon addition of bromine. Is this normal?
A1: While a slight yellow or orange color from the bromine is expected, a rapid change to a dark brown or black color can indicate decomposition or the formation of polymeric side products. This is often caused by localized high concentrations of bromine or an excessively high reaction temperature. Ensure slow, dropwise addition of the brominating agent with vigorous stirring to maintain a homogeneous reaction mixture. If the issue persists, consider conducting the reaction at a lower temperature.
Q2: I'm observing a significant amount of a white solid that is insoluble in my workup solvent. What could this be?
A2: This is likely the dibrominated side product, 2,2-dibromo-1,3-diphenylpropane-1,3-dione. This compound is generally less soluble than the desired monobrominated product and can precipitate out during the workup. The formation of this side product is a common issue and is addressed in detail in the troubleshooting section below.
Q3: My final product has a low melting point and appears oily, even after recrystallization. What's the likely cause?
A3: An oily product or a depressed melting point is a strong indicator of impurities. The most probable impurity is unreacted starting material, 1,3-diphenylpropane-1,3-dione, which has a lower melting point (77-78°C) than the desired product (around 93°C).[3] The presence of the dibrominated side product can also contribute to this issue. Careful monitoring of the reaction by TLC and optimization of the recrystallization solvent system are crucial for obtaining a pure, crystalline product.
Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for this reaction?
A4: Yes, NBS is a safer and easier-to-handle alternative to molecular bromine for the α-bromination of ketones.[4][5] It often provides better control over the reaction and can minimize the formation of polybrominated species. The reaction with NBS is typically carried out in a solvent like carbon tetrachloride or chloroform, often with a radical initiator such as AIBN or under UV irradiation.
Troubleshooting Guide: Minimizing Side Reactions
The primary side reaction in the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione is the formation of the dibrominated analog, 2,2-dibromo-1,3-diphenylpropane-1,3-dione. Understanding the reaction mechanism is key to controlling the product distribution. The reaction proceeds through an enol or enolate intermediate, which acts as the nucleophile.[6]
Caption: Desired reaction pathway versus the side reaction leading to the dibrominated product.
Issue 1: Over-bromination leading to 2,2-dibromo-1,3-diphenylpropane-1,3-dione
Root Cause: The monobrominated product can undergo a second bromination, especially when an excess of the brominating agent is used or if the reaction time is too long. The electron-withdrawing effect of the first bromine atom deactivates the alpha-carbon, but under forcing conditions, a second substitution can occur.[7]
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05 equivalents) of bromine or NBS to ensure complete consumption of the starting material without promoting significant dibromination.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC). The appearance of a new spot corresponding to the dibrominated product indicates that the reaction should be quenched.
-
Temperature Control: Perform the reaction at a controlled, and often lower, temperature. While some protocols call for heating, running the reaction at room temperature or even 0°C can significantly improve the selectivity for the monobrominated product.
-
Choice of Brominating Agent: Consider using a milder brominating agent. N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can offer better control and selectivity compared to liquid bromine.[8]
Issue 2: Incomplete Reaction and Purification Challenges
Root Cause: Insufficient reaction time, low temperature, or inefficient mixing can lead to a mixture of the starting material, the desired product, and the dibrominated side product. Separating these three components can be challenging due to their similar polarities.
Troubleshooting Steps:
-
Optimize Reaction Time: Determine the optimal reaction time through careful TLC monitoring. The reaction should be stopped once the starting material is consumed, but before significant amounts of the dibrominated product are formed.
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Chloroform, carbon tetrachloride, and acetic acid are commonly used. Experiment with different solvents to find the optimal conditions for your specific setup.
-
Recrystallization Strategy: A carefully chosen recrystallization solvent is crucial for purification. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Ethanol or a mixture of ethanol and water is often effective. If colored impurities are present, a charcoal treatment during recrystallization can be beneficial.[9]
Experimental Protocol: Controlled Monobromination
This protocol is designed to favor the formation of the monobrominated product.
Caption: A typical workflow for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione.
Materials:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
10% Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq) in chloroform.
-
Cool the flask in an ice bath to 0°C.
-
In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of chloroform.
-
Add the bromine solution dropwise to the stirred solution of dibenzoylmethane over 30-60 minutes. Maintain the temperature at 0-5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding a 10% solution of sodium thiosulfate until the orange color of the excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from hot ethanol to yield pure 2-Bromo-1,3-diphenylpropane-1,3-dione as a white to off-white solid.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Reaction | Recommendation for High Selectivity |
| Temperature | Higher temperatures can increase the rate of dibromination. | Maintain a low temperature (0-5°C) during the addition of bromine. |
| Stoichiometry | Excess bromine is the primary cause of dibromination. | Use a slight excess (1.05 eq) of the brominating agent. |
| Reaction Time | Prolonged reaction times can lead to the formation of the dibrominated product. | Monitor the reaction by TLC and quench promptly upon consumption of the starting material. |
| Brominating Agent | Milder agents can offer better control. | Consider using NBS or DBDMH for improved selectivity.[4][8] |
| Solvent | Can affect reaction rate and solubility of products. | Chloroform or acetic acid are common choices. Solvent screening may be necessary for optimization. |
By carefully controlling these parameters and understanding the underlying chemical principles, you can successfully minimize the formation of side products and synthesize high-purity 2-Bromo-1,3-diphenylpropane-1,3-dione for your research and development needs.
References
-
Kim, J. S., et al. (2003). Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon. Organic Letters, 5(4), 411-414. Available at: [Link]
-
Choi, H. Y., & Chi, D. Y. (2003). Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon. American Chemical Society. Available at: [Link]
-
Request PDF. (2025). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. ResearchGate. Available at: [Link]
-
BYJU'S. Bromination via a Free Radical Mechanism. Available at: [Link]
- Google Patents. (KR100591908B1). Selective Bromination Method of Asymmetric Ketones.
-
Wikipedia. Ketone halogenation. Available at: [Link]
-
ResearchGate. (2021). Scope of di‐bromination of 1,3‐dicarbonyl compounds. Available at: [Link]
-
Request PDF. (2025). Mild ??-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. ResearchGate. Available at: [Link]
-
PubChem. 1,3-Propanedione, 2-bromo-1,3-diphenyl-. Available at: [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Available at: [Link]
-
Wikipedia. Dibenzoylmethane. Available at: [Link]
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YouTube. (2018). Synthesis of Dibenzoylmethane. Available at: [Link]
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Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available at: [Link]
- Google Patents. (CN103058845A). Dibenzoylmethane preparation method.
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PrepChem.com. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Available at: [Link]
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Technical Support Center: Optimization of 2-Bromo-1,3-diphenylpropane-1,3-dione Synthesis
Introduction
Welcome to the technical support guide for the synthesis and optimization of 2-Bromo-1,3-diphenylpropane-1,3-dione. This molecule, also known as α-Bromodibenzoylmethane, is a versatile intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials.[1] Its synthesis involves the alpha-halogenation of a β-dicarbonyl compound, a reaction that, while straightforward in principle, presents several challenges related to selectivity, yield, and purity.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to overcome common experimental hurdles. We will delve into the causality behind procedural steps, offering a robust framework for troubleshooting and optimizing your reaction conditions.
Reaction Overview & Mechanism
The synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione is typically achieved by the alpha-bromination of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). The reaction proceeds via an acid-catalyzed mechanism, which is crucial for ensuring selective mono-bromination.[2][3]
The core of the mechanism involves the tautomerization of the dione to its enol form. In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing the acidity of the alpha-hydrogen.[4] Subsequent deprotonation at the alpha-carbon forms a nucleophilic enol intermediate.[2] This enol then attacks an electrophilic bromine molecule (Br₂), leading to the formation of the α-bromo product and regeneration of the acid catalyst.[2][4] Under acidic conditions, the introduction of the first electron-withdrawing bromine atom deactivates the carbonyl oxygen towards further protonation, which slows down subsequent halogenations and favors the mono-substituted product.[3]
Caption: Acid-catalyzed α-bromination mechanism.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental problems.
Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?
-
Possible Cause 1: Inefficient Enolization. The rate-determining step of this reaction is the formation of the enol intermediate.[2] If the catalysis is insufficient, the reaction will be sluggish.
-
Solution: Ensure an appropriate acid catalyst is present. Glacial acetic acid often serves as both the solvent and the catalyst.[2] If using an inert solvent like chloroform or carbon tetrachloride, a catalytic amount of a strong acid (e.g., HBr generated in situ) may be necessary to promote enolization.
-
-
Possible Cause 2: Low Reaction Temperature. Like many organic reactions, temperature plays a critical role. Insufficient thermal energy can lead to a slow reaction rate.
-
Solution: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause 3: Impure Starting Material. The starting material, 1,3-diphenylpropane-1,3-dione, can contain impurities that may inhibit the reaction.
-
Solution: Confirm the purity of your starting material by checking its melting point (typically 77-78 °C) and, if necessary, recrystallize it before use.[5]
-
Question 2: My final product is contaminated with a significant amount of a second, less polar compound. What is it and how do I prevent it?
-
Possible Cause: Over-bromination. The most likely byproduct is 2,2-dibromo-1,3-diphenylpropane-1,3-dione.[6] This occurs if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Solution 1: Stoichiometric Control. Carefully control the stoichiometry. Use no more than one equivalent of bromine (Br₂). Adding the bromine dropwise to the solution of the dione allows for better control and minimizes localized areas of high bromine concentration.
-
Solution 2: Temperature Management. Avoid high reaction temperatures, which can increase the rate of the second bromination.
-
Solution 3: Choice of Brominating Agent. Consider using a milder brominating agent than elemental bromine. N-Bromosuccinimide (NBS) can be an effective alternative for alpha-bromination and is often easier to handle.[7][8]
-
Question 3: The crude product obtained after workup is a persistent oil and refuses to crystallize. How can I isolate a solid product?
-
Possible Cause 1: Presence of Impurities. Oily products are often the result of impurities (such as the dibrominated byproduct or residual solvent) that disrupt the crystal lattice formation.[9]
-
Solution 1: Purification before Crystallization. Attempt a preliminary purification using column chromatography. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can effectively separate the mono-bromo, di-bromo, and starting material components.
-
Solution 2: Modified Crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which the product is highly soluble (e.g., ethanol, isopropanol) and then slowly adding a cold anti-solvent in which it is insoluble (e.g., water, hexane) until turbidity persists. Allow the solution to cool slowly. Seeding with a small crystal of pure product, if available, can also induce crystallization.[9]
-
-
Possible Cause 2: Residual Acetic Acid. If glacial acetic acid was used as the solvent, residual amounts can make the product oily.
-
Solution: During the workup, after quenching the reaction with water, ensure the crude product is washed thoroughly with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent is critical. Glacial acetic acid is commonly used because it serves as both a solvent and an acid catalyst, promoting the necessary enolization.[2] Chlorinated solvents like chloroform or carbon tetrachloride can also be used, but they may require the addition of a separate catalyst. Acetic acid also helps to solubilize the polar enol intermediate.
Q2: Are there "greener" or safer alternatives to using liquid bromine?
Yes. Liquid bromine is highly corrosive and toxic. Safer alternatives include:
-
N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle. It is an excellent source of electrophilic bromine for alpha-halogenation.[7][8]
-
Pyridinium Tribromide (Py·HBr₃): A stable, crystalline solid that releases bromine in a controlled manner, reducing the risks associated with handling liquid Br₂.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that is considered a convenient and inexpensive alternative to NBS.[10]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The starting material (1,3-diphenylpropane-1,3-dione) is more polar than the product (2-Bromo-1,3-diphenylpropane-1,3-dione). Therefore, the product spot will have a higher Rf value (travel further up the plate) than the starting material spot. The reaction is complete when the starting material spot is no longer visible.
Q4: What are the key characterization data points to confirm the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione?
Confirmation should be based on a combination of physical and spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrO₂ | [11][12] |
| Molecular Weight | 303.15 g/mol | [11][12] |
| Appearance | White to off-white solid | [13] |
| Melting Point | ~93 °C | [5] |
| Spectroscopy | Key Features |
| ¹H NMR | The most significant change is the disappearance of the signal for the two α-hydrogens of the starting material (a singlet in the keto form, or a methine proton in the enol form) and the appearance of a new singlet for the single α-hydrogen at a downfield shift (typically ~6.0-6.5 ppm) due to the deshielding effect of the adjacent bromine atom. Aromatic protons will be visible in the 7.2-8.0 ppm range. |
| ¹³C NMR | The α-carbon signal will shift significantly. In the starting material, the methylene carbon is around 45-55 ppm (keto form). In the product, this methine carbon (CH-Br) will be shifted downfield. The two carbonyl carbons will appear around 190-195 ppm. |
| IR Spectroscopy | Look for the characteristic C=O stretching frequency of the conjugated ketone, typically in the range of 1670-1690 cm⁻¹. |
Experimental Protocols
Protocol 1: Synthesis using Bromine in Acetic Acid
-
Materials:
-
1,3-diphenylpropane-1,3-dione (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (1.0 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diphenylpropane-1,3-dione in glacial acetic acid (~5-10 mL per gram of dione).
-
Cool the flask in an ice-water bath.
-
Prepare a solution of bromine in a small amount of glacial acetic acid in the dropping funnel.
-
Add the bromine solution dropwise to the stirred dione solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water.
-
A precipitate will form. Stir for 10 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove acetic acid, followed by a small amount of cold ethanol to remove colored impurities.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Select an appropriate solvent. Ethanol or a mixture of ethanol and water is often effective. The ideal solvent should dissolve the compound when hot but not when cold.[9]
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.[9]
-
Perform a hot filtration to remove the charcoal (if used) and any insoluble impurities. It is crucial to pre-heat the funnel to prevent premature crystallization.[9]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
-
References
- ResearchGate. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors.
- ResearchGate. (2023, October). Synthesis of 1,3‐diphenylpropane‐1,3‐dione.
- Chem-Impex. (n.d.). 2-Bromo-1,3-diphenylpropane-1,3-dione.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-1,3-diphenylpropane-1,3-dione | CAS 728-84-7.
- PubChem. (n.d.). 1,3-Propanedione, 2-bromo-1,3-diphenyl-.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Leonard, M. S. (2013, December 16).
- BenchChem. (2025). Common side reactions during the formation of brominated dienes.
- Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids.
- MDPI. (2025, August 7). Mild α-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids.
- Wikipedia. (n.d.). Ketone halogenation.
- Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
- Sigma-Aldrich. (n.d.). CAS 728-84-7.
- Brieflands. (2021, October 30). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- from Chalcone.
- PubChem. (n.d.). 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- CookeChem. (n.d.). 2-Bromo-1,3-diphenyl-1,3-propanedione , 97% , 728-84-7.
- Sigma-Aldrich. (n.d.). 2-Bromo-1,3-diphenylpropane-1,3-dione.
- BenchChem. (2025). Technical Support Center: Purification of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
- PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione.
- ChemicalBook. (2025, July 14). 2-bromo-1,3-diphenyl-3-propanedione | 728-84-7.
- LibreTexts. (n.d.). 11: Free Radical Substitution and Addition Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
- Fisher Scientific. (n.d.). 2,2-Dibromo-1,3-diphenyl-1,3-propanedione 98.0+%, TCI America 10 g.
- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
- PubMed Central. (2024, July 26). Optimization of 1,3-propanediol production from fermentation of crude glycerol by immobilized Bacillus pumilus.
- ESA-IPB. (n.d.).
- SpectraBase. (n.d.). 1,3-Diphenyl-1,3-propanedione - Optional[13C NMR] - Chemical Shifts.
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- 6. 2,2-Dibromo-1,3-diphenyl-1,3-propanedione 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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Technical Support Center: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
Welcome to the technical support guide for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols, ensuring the highest possible purity of the final product. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical principles to empower your experimental decisions.
The Critical Role of Purity
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-Bromodibenzoylmethane, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its utility as a precursor for various heterocyclic compounds makes its purity paramount.[2] Impurities can lead to unpredictable side reactions, lower yields of downstream products, and introduce significant challenges in purification and characterization. This guide provides a systematic approach to identifying and mitigating common impurities.
Synthesis Overview: The Bromination of a β-Diketone
The most common route to 2-Bromo-1,3-diphenylpropane-1,3-dione is the α-halogenation of 1,3-diphenylpropane-1,3-dione (also known as Dibenzoylmethane). This reaction proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[3]
General Reaction Scheme
The synthesis involves the reaction of 1,3-diphenylpropane-1,3-dione with a brominating agent, typically elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in a suitable solvent.
Sources
Technical Support Center: Recrystallization of 2-Bromo-1,3-diphenylpropane-1,3-dione
Last Updated: 2026-01-16
Introduction
2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-bromodibenzoylmethane, is a key intermediate in the synthesis of various organic compounds, including novel pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions. Recrystallization is the gold-standard technique for purifying this solid compound, leveraging solubility differences to separate the desired material from impurities.[2]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful purification process.
Compound Properties & Solubility Data
A thorough understanding of the compound's physical properties is the foundation of a successful recrystallization.
| Property | Value | Source |
| Synonyms | α-Bromodibenzoylmethane, Dibenzoylmethylbromide | [1][3] |
| CAS Number | 728-84-7 | [1][3][4] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1][3] |
| Molecular Weight | 303.15 g/mol | [1][3][4] |
| Appearance | Off-white to yellow solid/powder | [1] |
| Melting Point | 87-93 °C (as cited by suppliers) | [1][5] |
| pKa (Predicted) | 5.17 ± 0.26 | [5] |
| Water Solubility | Very low (log₁₀WS = -4.57, calculated) | [4] |
Solvent Selection Rationale:
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] For 2-bromo-1,3-diphenylpropane-1,3-dione, a molecule with two phenyl rings and two polar ketone groups, a solvent of intermediate polarity is often a good starting point. Alcohols like ethanol or isopropanol are commonly effective. Due to the compound's low water solubility, a mixed solvent system, such as ethanol/water, can also be employed to fine-tune the solubility and induce crystallization.
Recommended Recrystallization Protocol
This protocol is a robust starting point for the purification of 2-bromo-1,3-diphenylpropane-1,3-dione.
Materials:
-
Crude 2-bromo-1,3-diphenylpropane-1,3-dione
-
Ethanol (or other suitable solvent)
-
Deionized Water (if using a mixed solvent system)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and a stir bar. Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the solvent's boiling point. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some of the product in solution even after cooling.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored impurities.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would lead to yield loss.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Causality: Using ice-cold solvent minimizes the redissolving of the purified crystals.[2]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for 2-bromo-1,3-diphenylpropane-1,3-dione.
Troubleshooting Guide
Q: My product isn't crystallizing, even after cooling in an ice bath. What should I do?
A: This is a common issue, often due to one of two reasons:
-
Too much solvent was used: This is the most frequent cause.[8] The solution is not supersaturated, and therefore the compound remains dissolved.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity, allow the solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not yet initiated.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The tiny glass particles that are dislodged can serve as nucleation sites for crystal growth.[2]
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution to induce crystallization.
-
Q: Instead of crystals, an oil has formed at the bottom of my flask. What went wrong?
A: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9][10] Given that 2-bromo-1,3-diphenylpropane-1,3-dione has a relatively low melting point (87-93 °C), this can be a particular concern if using a high-boiling point solvent.
-
Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature during cooling.
-
Solution 2: Slower cooling. Allow the solution to cool more slowly. You can insulate the flask to encourage gradual crystal formation instead of rapid oiling out.[8]
-
Solution 3: Change solvents. If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a different solvent system.
Q: My final product has a very low yield. How can I improve it?
A: Low yield can result from several factors throughout the process:
-
Excess solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[10]
-
Premature crystallization: If the product crystallizes during the hot filtration step, it will be lost. Ensure your filtration apparatus is adequately pre-heated.[6]
-
Excessive washing: While washing is necessary, using too much cold solvent or solvent that is not sufficiently cold will dissolve some of your product.[2]
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in an ice bath, to maximize crystal formation.
Q: My purified crystals are still colored. How can I remove the color?
A: Colored impurities can often be removed by using activated charcoal.[6]
-
Solution: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal. Be cautious not to add too much, as charcoal can also adsorb your desired product, leading to a lower yield.[10] After a brief heating period with the charcoal, perform a hot filtration to remove it before proceeding with the crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallization?
A1: The principle of "like dissolves like" is a good starting point.[2] Given the structure of 2-bromo-1,3-diphenylpropane-1,3-dione (aromatic rings and ketone groups), solvents of intermediate polarity like ethanol, isopropanol, or acetone are good candidates. The ideal solvent will dissolve the compound when hot but not when cold. Small-scale solubility tests with a few milligrams of your compound in different solvents can save a significant amount of time and material.
Q2: What is the purpose of using a mixed solvent system?
A2: A mixed solvent system is used when no single solvent has the ideal solubility properties. Typically, it consists of a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is not. The compound is dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. For this compound, an ethanol/water system could be effective.
Q3: How can I confirm the purity of my recrystallized product?
A3: The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[7]
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. A pure compound should show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like NMR or IR spectroscopy can be used to confirm the structure and identify any remaining impurities.
Q4: Is it possible to recover product from the filtrate (mother liquor)?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that this second crop is likely to be less pure than the first.
References
-
2-Bromo-1-phenylpentane-1,3-dione | C11H11BrO2 | CID 21413102. PubChem. Available from: [Link]
-
1,3-Propanedione, 2-bromo-1,3-diphenyl- | C15H11BrO2. PubChem. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Chemical Properties of 1,3-Propanedione, 2-bromo-1,3-diphenyl- (CAS 728-84-7). Cheméo. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available from: [Link]
-
Problems with Recrystallisations. University of York. Available from: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
-
Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF. ResearchGate. Available from: [Link]
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Challenges in the scale-up synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione. This molecule, also known as α-Bromodibenzoylmethane, is a critical intermediate in the synthesis of various organic compounds, including novel pharmaceuticals and agrochemicals.[1][2] Its value lies in the reactive α-bromo position situated between two carbonyl groups, making it a versatile building block for creating more complex molecular architectures.
However, the synthesis, particularly during scale-up, is not without its challenges. Issues such as over-bromination, purification difficulties, and reaction control are common hurdles faced by researchers. This guide is designed to provide practical, experience-driven solutions to these problems. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to ensure the successful and repeatable synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the bromination of 1,3-diphenylpropane-1,3-dione?
A1: The reaction is a classic example of an acid-catalyzed α-halogenation of a ketone.[3] The 1,3-dicarbonyl structure of the starting material, 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane), allows it to readily form an enol tautomer in the presence of an acid catalyst. This enol is the active nucleophile. The reaction proceeds in a few key steps:
-
Protonation: The acid catalyst protonates one of the carbonyl oxygens.
-
Enolization: A base (often the solvent or conjugate base of the acid) removes the acidic α-hydrogen, leading to the formation of a nucleophilic enol intermediate. This is typically the rate-determining step.[3]
-
Nucleophilic Attack: The π-bond of the enol attacks an electrophilic bromine source (like Br₂ or NBS), forming a new C-Br bond and a protonated carbonyl.
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo product.[4]
Caption: Acid-catalyzed α-bromination mechanism.
Q2: Which brominating agent is better for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both Br₂ and N-Bromosuccinimide (NBS) are effective reagents for this transformation.[5] The choice often depends on the scale of the reaction and handling preferences.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Highly reactive, can lead to over-bromination if not controlled. | Milder, often provides better selectivity for mono-bromination.[5] |
| Handling | Corrosive, volatile liquid. Requires significant safety precautions. | Crystalline solid, easier and safer to handle. |
| Byproducts | HBr is generated, which can be corrosive. | Succinimide is the primary byproduct, which is a solid and can often be filtered off. |
| Scale-up | Can be cheaper for large-scale synthesis but poses greater safety risks. | Often preferred for lab-scale and initial scale-up due to safety and selectivity. |
For initial trials and smaller scales, NBS is generally recommended due to its superior handling characteristics and selectivity. For large-scale industrial synthesis, Br₂ might be more cost-effective, but requires robust engineering controls.
Q3: What are the essential safety precautions for this reaction?
A3: Safety is paramount.
-
Engineering Controls: Always conduct the reaction in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile or neoprene).
-
Reagent Handling: Elemental bromine is highly corrosive and toxic upon inhalation. Handle it with extreme care. NBS is a lachrymator and irritant. Avoid creating dust.
-
Waste Disposal: Dispose of all halogenated organic waste in a designated, properly labeled container according to your institution's guidelines.
Q4: What analytical techniques should I use to monitor the reaction and confirm the product?
A4: A multi-technique approach is recommended for robust analysis.[6]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize with a UV lamp. The product spot should have a different Rf value than the starting material.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The characteristic singlet for the C-2 proton in the starting material (around 4.8 ppm) will disappear and be replaced by a new singlet for the C-2 proton in the product (around 6.5 ppm). ¹³C NMR will also show a shift in the C-2 carbon signal.
-
Mass Spectrometry (MS): Will confirm the molecular weight (303.15 g/mol ) and show the characteristic isotopic pattern for a compound containing one bromine atom.[7]
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final product and quantifying any impurities, such as the starting material or the di-brominated byproduct.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Caption: A workflow for troubleshooting common synthesis issues.
Issue 1: Low Yield After Purification
-
Probable Cause A: Incomplete Reaction. The most straightforward cause. If TLC of your crude product shows a significant amount of starting material, the reaction has not gone to completion.
-
Solution: Ensure your brominating agent is active (use a freshly opened bottle of NBS or purify it if necessary). If using an acid catalyst like acetic acid, ensure it is glacial (anhydrous). Extend the reaction time, monitoring every hour by TLC until the starting material spot is consumed.
-
-
Probable Cause B: Product Loss During Work-up/Purification. The product may have some solubility in the aqueous phase during extraction, or you may be using a suboptimal solvent for recrystallization, leading to significant loss.
-
Solution: During the aqueous work-up, perform back-extraction of the aqueous layer with your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. For recrystallization, the ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold. Ethanol or a mixture of ethyl acetate and hexanes often works well. Perform small-scale solvent screening tests to find the optimal system.[8]
-
Issue 2: Formation of a Significant Side Product (2,2-Dibromo-1,3-diphenylpropane-1,3-dione)
-
Probable Cause: Over-bromination. This occurs when the mono-brominated product reacts again with the brominating agent. This is more likely if the brominating agent is added too quickly, the reaction temperature is too high, or an excess of the agent is used.
-
Solution 1 (Prevention): Control the stoichiometry precisely. Use no more than 1.0 equivalent of the brominating agent. Add the agent slowly and in portions to the reaction mixture, preferably at a reduced temperature (e.g., 0-5 °C) to manage the exothermic reaction. Maintain vigorous stirring to avoid localized high concentrations of the brominating agent.
-
Solution 2 (Separation): If the di-bromo product has already formed, separation is necessary. The polarity of the di-bromo product is similar to the mono-bromo product, making recrystallization challenging. Flash column chromatography on silica gel is the most effective method for separation. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
-
Issue 3: The Crude Product is an Oil or Fails to Crystallize
-
Probable Cause: Presence of Impurities. Even small amounts of impurities, such as residual solvent, starting material, or side products, can inhibit crystallization, resulting in an oil.[8]
-
Solution 1: Remove Volatiles. Ensure all solvent from the work-up is removed under high vacuum. Gently warming the flask can help remove stubborn solvents like acetic acid.
-
Solution 2: Purification. If the issue persists, the crude material must be purified by flash column chromatography as described in the previous point. This will remove the impurities that are preventing crystallization.
-
Solution 3: Seeding. If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
This protocol is provided as a representative method. All manipulations should be performed in a fume hood.
Caption: General experimental workflow for the synthesis.
Materials:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) (1.0 eq)
-
Elemental Bromine (1.0 eq)
-
Chloroform (or Dichloromethane)
-
Glacial Acetic Acid (catalytic amount, ~5% of solvent volume)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-diphenylpropane-1,3-dione in chloroform. Add a catalytic amount of glacial acetic acid.
-
Bromine Addition: Cool the flask in an ice-water bath to 0-5 °C. In the dropping funnel, prepare a solution of bromine (1.0 equivalent) in a small amount of chloroform. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. The deep red color of the bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid and HBr), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to afford 2-Bromo-1,3-diphenylpropane-1,3-dione as a white to off-white crystalline solid.
Protocol 2: Recrystallization for Purification
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution on a hot plate at a gentle boil.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain the pure product.
References
-
ResearchGate. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Propanedione, 2-bromo-1,3-diphenyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Indian Academy of Sciences. (2002). Oxidation reactions of 1,3-diphenylpropane-1,3-dione. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Retrieved from [Link]
-
IntechOpen. (2020). Mild α-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Reactions of 2-Bromo-1,3-diphenylpropane-1,3-dione by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor the progress of chemical reactions involving 2-Bromo-1,3-diphenylpropane-1,3-dione. This versatile building block is frequently employed in organic synthesis and pharmaceutical research for creating complex molecules.[1] Accurate reaction monitoring is crucial for optimizing conditions and ensuring successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the TLC analysis of reactions with 2-Bromo-1,3-diphenylpropane-1,3-dione.
Q1: What is a suitable starting mobile phase for TLC analysis of 2-Bromo-1,3-diphenylpropane-1,3-dione?
A1: A good starting point for a mobile phase (eluent) is a mixture of a non-polar and a moderately polar solvent.[2] For 2-Bromo-1,3-diphenylpropane-1,3-dione, which is a relatively non-polar aromatic ketone, a hexane:ethyl acetate mixture is recommended. A common starting ratio is 9:1 (v/v), which can be adjusted to achieve an optimal Retention Factor (Rf) for the starting material, ideally between 0.3 and 0.4.[2][3]
Q2: How can I visualize the spots of 2-Bromo-1,3-diphenylpropane-1,3-dione and its products on the TLC plate?
A2: Due to the presence of phenyl groups, 2-Bromo-1,3-diphenylpropane-1,3-dione and many of its derivatives are UV-active.[4] Visualization under a short-wave UV lamp (254 nm) is the most common and non-destructive method.[4] Compounds that absorb UV light will appear as dark spots on a fluorescent background.[4] For compounds that are not UV-active, or to obtain additional information, various chemical stains can be used.[5]
Common Visualization Techniques:
| Technique | Principle | Suitable For |
| UV Light (254 nm) | Quenching of fluorescence by UV-absorbing compounds. | Aromatic and conjugated systems.[4] |
| Iodine Vapor | Formation of colored complexes with organic compounds. | Unsaturated and aromatic compounds.[6] |
| Potassium Permanganate (KMnO4) Stain | Oxidation of functional groups, resulting in a color change. | Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groups.[6] |
| p-Anisaldehyde Stain | Reaction with various functional groups upon heating to produce colored spots. | Nucleophilic functional groups like aldehydes, ketones, and alcohols.[6] |
Q3: What do the Rf values tell me about my reaction?
A3: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8] It is a measure of a compound's polarity. Less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger affinity for the polar silica gel stationary phase and thus have lower Rf values.[5][9] By monitoring the disappearance of the starting material spot and the appearance of a new product spot with a different Rf, you can track the reaction's progress.[10]
Q4: How do I properly set up a TLC experiment for reaction monitoring?
A4: A three-lane spotting system is best practice for monitoring reactions.[3][5][11]
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material, 2-Bromo-1,3-diphenylpropane-1,3-dione.
-
Lane 2 (Co-spot): Spot the starting material and then, on the same spot, apply the reaction mixture. This helps to confirm if the starting material is consumed, especially if the product has a similar Rf value.[3][11]
-
Lane 3 (Reaction Mixture - RM): Spot a sample taken directly from your reaction.
This setup allows for a clear comparison and interpretation of the reaction's progress.[5]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TLC analysis.
Problem 1: My spots are streaking down the plate.
Q: I'm observing long streaks instead of distinct spots for my compounds. What's causing this and how can I fix it?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[12][13][14] The stationary phase becomes saturated, leading to a tailing effect.
-
Solution: Dilute your sample solution and re-spot the plate. A 1% concentration is often a good starting point.[12]
-
-
Highly Polar Compounds: Very polar compounds can interact strongly with the acidic silica gel, causing them to streak.
-
Solution: Adjust the polarity of your mobile phase by adding a small amount of a more polar solvent (e.g., methanol). If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine (0.1-1%), respectively, to the eluent can improve spot shape.[15]
-
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to gently warm the solution or choose a more suitable solvent.
-
Problem 2: My starting material and product spots are too close together (low resolution).
Q: The Rf values of my starting material and product are very similar, making it difficult to determine if the reaction is complete. How can I improve the separation?
A: Poor separation between spots indicates that the chosen mobile phase is not optimal for your specific compounds.
-
Solution 1: Adjust the Mobile Phase Polarity:
-
If the spots are high on the plate (high Rf), your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., from 8:2 hexane:ethyl acetate to 9:1).[16]
-
If the spots are low on the plate (low Rf), your eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., from 9:1 hexane:ethyl acetate to 8:2).[16]
-
-
Solution 2: Change the Solvent System: If adjusting the ratio of your current solvent system doesn't provide adequate separation, try a different combination of solvents. For example, you could try a mixture of dichloromethane and methanol for more polar compounds.[7]
-
Solution 3: Use a Different Stationary Phase: While silica gel is the most common stationary phase, for certain compounds, alumina or reverse-phase plates may provide better separation.[5] Silica gel is slightly acidic, so for acid-sensitive compounds, neutral alumina might be a better choice.[5][15]
Problem 3: I don't see any spots on my TLC plate after development.
Q: After running and visualizing my TLC plate, there are no visible spots. What could be the issue?
A: The absence of spots can be due to several reasons:
-
Sample Concentration is Too Low: The amount of compound spotted may be below the detection limit of your visualization method.[12][13]
-
Compound is Not UV-Active: If you are only using a UV lamp, your compound may not absorb UV light at 254 nm.[5][12]
-
Sample Evaporation: If you are using a very volatile spotting solvent, your sample may have evaporated before you could run the plate.
-
Solution: Use a less volatile solvent for spotting.
-
-
Baseline Below Solvent Level: If the initial spotting line is below the level of the mobile phase in the developing chamber, your sample will dissolve into the solvent reservoir instead of moving up the plate.[7][12]
-
Solution: Ensure the baseline is drawn about 1 cm from the bottom of the plate and that the solvent level in the chamber is below this line.[17]
-
Problem 4: The solvent front is running unevenly.
Q: The solvent front on my TLC plate is crooked. Will this affect my results?
A: An uneven solvent front will lead to inaccurate Rf values because the distance traveled by the solvent will be different across the plate.[7]
-
Causes and Solutions:
-
Uneven Plate Bottom: The bottom of the TLC plate may not be flat, causing the solvent to move up unevenly.
-
Plate Touching the Chamber Walls: If the plate is touching the side of the developing chamber or the filter paper used for saturation, it can disrupt the capillary action.[12]
-
Disturbed Adsorbent: The silica gel at the bottom of the plate may have been chipped or disturbed.
-
Solution: Ensure the bottom of the plate is clean and level. Place the plate in the center of the chamber, making sure it does not touch the sides. Handle plates carefully to avoid damaging the adsorbent layer. If a corner is damaged, you can sometimes make a 45-degree cut to remove the damaged section.[15]
-
III. Experimental Protocols
Protocol 1: Preparation and Running of a TLC Plate for Reaction Monitoring
-
Plate Preparation:
-
Obtain a silica gel TLC plate. Handle the plate by the edges to avoid contaminating the surface.[12]
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the plate.[17] Do not scratch the silica layer.[17]
-
Mark three small, evenly spaced points on the baseline for spotting.
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions (around 1%) of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[12]
-
Using a capillary tube, apply a small spot of the starting material solution to the leftmost mark.[3] The spot should be 1-2 mm in diameter.[15]
-
Apply a spot of the reaction mixture to the rightmost mark.
-
For the center co-spot, first apply the starting material, let it dry, and then apply the reaction mixture on top of it.[3]
-
-
Development:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[2] Ensure the solvent level is below the baseline on your TLC plate.[12]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and cover the chamber with a lid or watch glass.[17][18] Allow it to equilibrate for 5-10 minutes.[2]
-
Carefully place the spotted TLC plate into the chamber and replace the lid.[12]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[7] Do not let it run to the very top.[7]
-
Remove the plate and immediately mark the solvent front with a pencil.[12]
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate.[2]
-
Visualize the spots under a UV lamp and circle them with a pencil.[12]
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[7]
-
Diagram 1: TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
Diagram 2: Interpreting TLC Results for a Nucleophilic Substitution Reaction
In a typical reaction, 2-Bromo-1,3-diphenylpropane-1,3-dione acts as an electrophile, reacting with a nucleophile. The product will likely have a different polarity, which can be observed by TLC.
Caption: Example TLC plate showing the progress of a reaction.
IV. References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
PubChem. 1,3-Propanedione, 2-bromo-1,3-diphenyl-. [Link]
-
Columbia University, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ACS Publications. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
ACS Publications. Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. [Link]
-
J-STAGE. Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. [Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
-
University of York, Department of Chemistry. Issues - Chemistry Teaching Labs. [Link]
-
University of Toronto Scarborough, Department of Chemistry. Thin Layer Chromatography. [Link]
-
University of York, Department of Chemistry. General procedure - Chemistry Teaching Labs. [Link]
-
Bartleby. 1-Bromo-3-Phenylpropane Reaction. [Link]
-
ResearchGate. S. Monitoring of the reaction progress (session 2) by TLC after one... [Link]
-
Khan Academy. Foundation 5: Chemical processes. [Link]
-
BYJU'S. Nucleophilic Substitution Reaction. [Link]
-
BYJU'S. RF Value Explanation. [Link]
-
MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
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Troubleshooting guide for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding to not only solve common experimental issues but also to proactively optimize your reaction conditions for higher yields and purity.
Introduction to the Synthesis
The synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione is a crucial step in the development of various organic compounds, including novel pharmaceuticals and advanced materials.[1] The core of this synthesis involves the electrophilic bromination of the alpha-carbon of a 1,3-dicarbonyl compound, 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane). The reactivity of the methylene group situated between the two carbonyls makes it susceptible to substitution reactions.
This guide will address common challenges encountered during this synthesis, from incomplete reactions to the formation of unwanted byproducts, and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione derivatives.
Q1: My reaction is very slow or appears to be incomplete. What are the possible causes and how can I resolve this?
A1: An incomplete reaction is a frequent issue and can stem from several factors:
-
Insufficient Activation of the Methylene Group: The bromination reaction proceeds through an enol or enolate intermediate. The formation of this intermediate is the rate-determining step. If the reaction medium is not sufficiently acidic or basic (depending on the chosen method), the concentration of the reactive enol/enolate will be low, leading to a sluggish reaction.
-
Acid-Catalyzed Bromination: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. If you are using a weak acid, consider increasing its concentration or switching to a stronger acid.
-
Base-Mediated Bromination: In the presence of a base, the acidic proton of the active methylene group is abstracted to form an enolate. Ensure your base is strong enough and used in the correct stoichiometric amount to generate a sufficient concentration of the enolate.
-
-
Low Quality of Brominating Agent: N-Bromosuccinimide (NBS) is a common brominating agent for this reaction. Over time, NBS can decompose, leading to a lower effective concentration of the brominating species. It is recommended to use freshly recrystallized NBS for best results.
-
Inadequate Temperature: Like most chemical reactions, the rate of bromination is temperature-dependent. If the reaction is proceeding too slowly at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely byproducts and how can I minimize their formation?
A2: The formation of byproducts is a common challenge. The most likely impurities are:
-
Unreacted Starting Material: This is often the most prominent impurity if the reaction is incomplete. To address this, refer to the troubleshooting steps in Q1.
-
Dibrominated Product (2,2-Dibromo-1,3-diphenylpropane-1,3-dione): Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use of N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a low, constant concentration of bromine, which can help to minimize over-bromination.
-
-
Dehydrobromination Product: The 2-bromo product can undergo elimination of HBr to form an unsaturated dicarbonyl compound, especially in the presence of base or upon heating.
-
Solution: Maintain a neutral or slightly acidic pH during workup and purification. Avoid excessive heating of the reaction mixture and the isolated product.
-
Q3: My final product has a low melting point and appears oily, even after purification. What could be the issue?
A3: A low or broad melting point, or an oily product, is a strong indicator of impurities.
-
Incomplete Removal of Solvent: Ensure that all residual solvent from the reaction or recrystallization is thoroughly removed under vacuum.
-
Presence of Byproducts: As discussed in Q2, the presence of unreacted starting material or other byproducts will depress and broaden the melting point range. The reported melting point for 2-Bromo-1,3-diphenylpropane-1,3-dione is around 93°C. If your product's melting point is significantly lower, further purification is necessary.
-
Recrystallization Issues: The choice of recrystallization solvent is critical. A good solvent will dissolve the compound when hot but not when cold, while the impurities will either remain in solution or be insoluble in the hot solvent. For 2-bromo-1,3-diphenylpropane-1,3-dione, ethanol or a mixture of ethanol and water is often a suitable recrystallization solvent.
Experimental Protocol: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the desired scale of the reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Diphenylpropane-1,3-dione | 224.26 | 10.0 g | 0.0446 |
| N-Bromosuccinimide (NBS) | 177.98 | 7.94 g | 0.0446 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Benzoyl Peroxide (BPO) | 242.23 | 0.1 g | 0.0004 |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0446 mol) of 1,3-diphenylpropane-1,3-dione in 200 mL of carbon tetrachloride.
-
Addition of Reagents: To this solution, add 7.94 g (0.0446 mol) of N-bromosuccinimide and 0.1 g of benzoyl peroxide as a radical initiator.
-
Reaction: Heat the mixture to a gentle reflux. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Reaction Mechanism and Troubleshooting Workflow
The bromination of 1,3-diphenylpropane-1,3-dione proceeds via a radical mechanism when initiated by light or a radical initiator like benzoyl peroxide.
Caption: Radical mechanism for the bromination of 1,3-diphenylpropane-1,3-dione.
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione.
Characterization of 2-Bromo-1,3-diphenylpropane-1,3-dione
Accurate characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrO₂ |
| Molecular Weight | 303.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 93 °C[2] |
| Solubility | Soluble in chloroform, acetone, and hot ethanol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the methine proton (CHBr) in the region of δ 6.0-6.5 ppm. The aromatic protons will appear as multiplets in the range of δ 7.2-8.2 ppm. The integration of the aromatic protons to the methine proton should be in a 10:1 ratio.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a signal for the methine carbon (CHBr) around δ 45-55 ppm. The carbonyl carbons (C=O) will appear in the downfield region, typically around δ 190-200 ppm. The aromatic carbons will resonate in the δ 125-140 ppm range.
Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration of the sample.
References
-
Chem-Impex. (n.d.). 2-Bromo-1,3-diphenylpropane-1,3-dione. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dibenzoylmethane. Coll. Vol. 1, p.205 (1941); Vol. 3, p.251 (1923). Retrieved from [Link]
-
Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-diphenyl-1,3-propanedione. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Bromination Reactions: 2-Bromo-1,3-diphenylpropane-1,3-dione vs. N-bromosuccinimide
In the landscape of synthetic organic chemistry, the strategic introduction of bromine atoms into molecular frameworks is a cornerstone of building block preparation for pharmaceuticals, agrochemicals, and advanced materials. The choice of a brominating agent is paramount, dictating not only the success of the transformation but also its selectivity and scalability. This guide provides an in-depth, objective comparison of two prominent brominating agents: the classic and versatile N-bromosuccinimide (NBS) and the more specialized 2-Bromo-1,3-diphenylpropane-1,3-dione. This analysis is grounded in mechanistic principles and supported by experimental insights to aid researchers in making informed decisions for their synthetic challenges.
Introduction to the Reagents
N-bromosuccinimide (NBS) is a widely utilized reagent in organic synthesis, celebrated for its dual reactivity. It can act as a source of electrophilic bromine for the α-bromination of carbonyl compounds and the bromination of electron-rich aromatic systems.[1] Concurrently, under radical conditions, NBS serves as a reliable precursor for bromine radicals, enabling the selective bromination of allylic and benzylic positions.[1] Its solid nature and ease of handling have contributed to its ubiquity in research laboratories.[1]
2-Bromo-1,3-diphenylpropane-1,3-dione , also known as bromodibenzoylmethane, is a more structurally complex brominating agent. It is a versatile compound used as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] While less ubiquitous than NBS, it offers a distinct reactivity profile, primarily as a source of electrophilic bromine.
Mechanistic Considerations: A Tale of Two Pathways
The fundamental difference in the application of these two reagents often lies in the desired reaction pathway: radical versus polar (electrophilic).
N-Bromosuccinimide: The Dual Personality
NBS's utility stems from its ability to participate in both radical and electrophilic bromination reactions, with the reaction conditions dictating the operative mechanism.
-
Radical Bromination (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or light, and typically in non-polar solvents like carbon tetrachloride, NBS undergoes homolytic cleavage of the N-Br bond to generate a bromine radical.[1] This initiates a chain reaction that selectively abstracts a hydrogen atom from an allylic or benzylic position, leading to the formation of a stabilized radical intermediate. This intermediate then reacts with a molecule of Br₂, which is present in low concentrations, to yield the desired brominated product and another bromine radical to propagate the chain.[1] The key to the success of this reaction is the low and steady concentration of Br₂ maintained by the reaction of HBr (a byproduct) with NBS, which minimizes competing electrophilic addition to double bonds.[1]
Caption: Radical bromination workflow with NBS.
-
Electrophilic Bromination: In polar solvents and often in the presence of an acid catalyst, NBS acts as a source of electrophilic bromine. For the α-bromination of ketones, the reaction proceeds through an enol or enolate intermediate. The electron-rich double bond of the enol attacks the electrophilic bromine of NBS (or Br₂ formed in situ), leading to the formation of the α-bromo ketone.
Caption: Electrophilic α-bromination of a ketone with NBS.
2-Bromo-1,3-diphenylpropane-1,3-dione: The Electrophilic Specialist
The structure of 2-Bromo-1,3-diphenylpropane-1,3-dione, with the bromine atom situated between two electron-withdrawing benzoyl groups, renders the C-Br bond polarized, making the bromine atom highly electrophilic. This reagent is therefore primarily employed for electrophilic bromination reactions. It serves as a convenient and solid alternative to liquid bromine for the α-bromination of ketones and other active methylene compounds.
The mechanism is analogous to the electrophilic pathway of NBS. The substrate, typically a ketone, forms an enol or enolate, which then acts as a nucleophile, attacking the electrophilic bromine of 2-Bromo-1,3-diphenylpropane-1,3-dione. The byproduct, 1,3-diphenylpropane-1,3-dione, is a stable and relatively non-reactive molecule.
Performance Comparison: A Data-Driven Analysis
α-Bromination of Ketones
This is a reaction where both reagents can be employed. The choice often depends on the specific substrate and desired reaction conditions.
| Substrate | Reagent | Catalyst/Solvent | Yield (%) | Reference |
| Acetophenone | NBS | Thiourea/Ethanol | 96 | [3] |
| 1,3-Diphenyl-1,3-propanedione | Bromine | Chloroform | High | [4] |
| Various Aralkyl Ketones | NBS | Acidic Al₂O₃/Methanol | up to 89 |
N-bromosuccinimide has been shown to be highly effective for the α-bromination of a variety of ketones, with methods developed to achieve high yields and selectivity for monobromination. For instance, a patented method using thiourea as an initiator in ethanol provides excellent yields for the monobromination of acetophenone.[3]
2-Bromo-1,3-diphenylpropane-1,3-dione is itself synthesized by the bromination of 1,3-diphenyl-1,3-propanedione, indicating the susceptibility of the active methylene position to electrophilic attack.[4] By extension, 2-Bromo-1,3-diphenylpropane-1,3-dione can then act as a bromine donor to other nucleophilic species. Its application is particularly relevant for the bromination of β-dicarbonyl compounds and other substrates where a mild, solid electrophilic bromine source is advantageous.
Allylic and Benzylic Bromination
This is the domain where NBS is the undisputed reagent of choice. Its ability to sustain a radical chain reaction while maintaining a low concentration of molecular bromine is key to its success in selectively brominating allylic and benzylic positions without significant competing reactions at double bonds.[1] There is little to no evidence in the scientific literature of 2-Bromo-1,3-diphenylpropane-1,3-dione being used for radical-mediated allylic or benzylic bromination. Its inherent structure favors heterolytic (ionic) rather than homolytic (radical) cleavage of the C-Br bond.
Experimental Protocols: A Practical Guide
Protocol 1: α-Bromination of Acetophenone with N-Bromosuccinimide
This protocol is adapted from a patented procedure demonstrating a highly selective monobromination.[3]
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Absolute Ethanol
Procedure:
-
In a 50 mL three-necked flask, dissolve acetophenone (1.20 g, 10 mmol) in absolute ethanol (20 mL).
-
Add thiourea (0.023 g, 0.3 mmol) to the solution and stir until dissolved.
-
Heat the solution to 40°C in an oil bath.
-
Add NBS (2.31 g, 13 mmol) and continue stirring. The reaction progress can be monitored by the formation of an insoluble substance.
-
Maintain the reaction for 20 minutes.
-
Stop stirring and allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash the filter cake with absolute ethanol.
-
Dry the product under vacuum to obtain the crude α-bromoacetophenone.
-
Recrystallize the crude product from absolute ethanol to yield the pure product.
Protocol 2: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione (Illustrative of α-Bromination of a β-Dicarbonyl)
This protocol describes the synthesis of the title compound, which is an example of the α-bromination of a β-dicarbonyl compound.[4]
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Bromine
-
Chloroform
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione in chloroform in a reaction flask.
-
Slowly add a solution of bromine in chloroform to the reaction mixture.
-
The progress of the reaction can be monitored by the disappearance of the bromine color.
-
After the addition is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-Bromo-1,3-diphenylpropane-1,3-dione.
-
The crude product can be purified by recrystallization.
Safety and Handling
N-Bromosuccinimide:
-
Is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
It is moisture-sensitive and should be stored in a cool, dry place.
-
Reactions with NBS can be exothermic, and appropriate cooling should be available.
2-Bromo-1,3-diphenylpropane-1,3-dione:
-
Is a toxic solid and should be handled with care, using appropriate PPE.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a well-ventilated, cool, and dry place.
Conclusion: Selecting the Right Tool for the Job
The choice between 2-Bromo-1,3-diphenylpropane-1,3-dione and N-bromosuccinimide is a clear example of the importance of selecting a reagent based on the desired chemical transformation.
N-bromosuccinimide stands out as the more versatile reagent, capable of performing both radical and electrophilic brominations. It is the go-to reagent for allylic and benzylic brominations and a reliable choice for the α-bromination of a wide range of ketones. Its affordability and extensive documentation in the literature make it a staple in synthetic chemistry.
2-Bromo-1,3-diphenylpropane-1,3-dione is a specialist reagent, excelling as a source of electrophilic bromine, particularly for the α-bromination of active methylene compounds like β-dicarbonyls. Its solid nature offers handling advantages over liquid bromine. While its substrate scope is more limited compared to the diverse applications of NBS, it provides an effective alternative for specific electrophilic bromination reactions.
For the practicing researcher, a thorough understanding of the mechanistic nuances of each reagent is critical. This guide provides the foundational knowledge and practical insights to empower scientists to select the optimal brominating agent, thereby enhancing the efficiency, selectivity, and success of their synthetic endeavors.
References
-
SURU Chemical. N bromosuccinimide safety data sheet Manufacturer & Supplier in China. Available from: [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]
-
PrepChem.com. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Available from: [Link]
- Google Patents. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
-
Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). Available from: [Link]
Sources
- 1. Buy 2-Bromo-1,3-diphenylpropane-1,3-dione | 728-84-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buy 2,2-Dibromo-1,3-diphenylpropane-1,3-dione | 16619-55-9 [smolecule.com]
A Comparative Guide to the Synthetic Routes of 2-Bromo-1,3-diphenylpropane-1,3-dione
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-bromodibenzoylmethane, is a valuable building block in the synthesis of various pharmaceuticals and advanced materials.[1][2] Its utility stems from the presence of a reactive bromine atom positioned alpha to two carbonyl groups, enabling a variety of subsequent chemical transformations.[2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your selection of the most suitable method.
Introduction to the Synthesis
The synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione typically involves the selective bromination of its precursor, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). The key challenge lies in achieving mono-bromination at the α-position while minimizing side reactions, such as polybromination or aromatic ring bromination. The choice of brominating agent and reaction conditions plays a crucial role in the outcome of the synthesis. This guide will focus on the two most prevalent and effective methods: bromination using N-Bromosuccinimide (NBS) and bromination with Copper(II) Bromide (CuBr₂).
Mechanistic Overview: The Role of the Enol
The α-bromination of 1,3-dicarbonyl compounds like dibenzoylmethane proceeds through an enol or enolate intermediate. The acidity of the α-hydrogen is significantly increased due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of the nucleophilic enol tautomer. This enol then attacks an electrophilic bromine source to yield the α-bromo product.
Caption: General mechanism of α-bromination of dibenzoylmethane.
Synthetic Route 1: N-Bromosuccinimide (NBS) as the Brominating Agent
N-Bromosuccinimide (NBS) is a widely used reagent for selective brominations, particularly at allylic and benzylic positions.[3] For α-bromination of ketones, NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and minimize over-bromination.[4]
Causality of Experimental Choices
The choice of NBS is often favored due to its solid, easy-to-handle nature, making it a safer alternative to liquid bromine.[4] The reaction is typically carried out in a suitable organic solvent, and a radical initiator is often added to facilitate the reaction, although for α-bromination of dicarbonyls, the reaction can also proceed via an ionic pathway. The use of a catalyst like p-toluenesulfonic acid can accelerate the reaction by promoting enolization.[5]
Potential Side Reactions
While NBS is selective, side reactions can occur. The primary side reaction is dibromination, where a second bromine atom is introduced at the α-position. This can be minimized by careful control of the stoichiometry of NBS. Aromatic bromination of the phenyl rings is also a possibility, though less likely under typical conditions for α-bromination of dicarbonyls.
Experimental Protocol: Bromination with NBS
Materials:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)[5]
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (optional, as radical initiator)
-
p-Toluenesulfonic acid (PTSA) (optional, as catalyst)[5]
Procedure:
-
Dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.[5]
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).[5]
-
Reflux the mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Caption: Experimental workflow for NBS-mediated bromination.
Synthetic Route 2: Copper(II) Bromide (CuBr₂) as the Brominating Agent
Copper(II) bromide is another effective reagent for the α-bromination of ketones and other carbonyl compounds.[6] It serves as both a source of bromine and a Lewis acid catalyst to promote the reaction.
Causality of Experimental Choices
CuBr₂ offers a convenient, one-reagent solution for α-bromination. The reaction is often carried out by refluxing the substrate with CuBr₂ in a solvent mixture, such as chloroform and ethyl acetate.[7] The heterogeneous nature of the reaction in some solvent systems can simplify the work-up procedure. This method is considered a green alternative as it avoids the use of more hazardous brominating agents.[7]
Potential Side Reactions
Similar to the NBS method, the main potential side reaction is dibromination. The reaction conditions, particularly the stoichiometry of CuBr₂, must be carefully controlled to favor mono-bromination. In some cases, with highly activated aromatic substrates, nuclear bromination can occur, although this is less common for the α-bromination of dicarbonyls.[7]
Experimental Protocol: Bromination with CuBr₂
Materials:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
-
Copper(II) Bromide (CuBr₂)
-
Chloroform-Ethyl Acetate mixture (1:1) or other suitable solvent[7]
Procedure:
-
To a solution of 1,3-diphenylpropane-1,3-dione (1.0 eq) in a suitable solvent (e.g., chloroform-ethyl acetate), add Copper(II) Bromide (2.0 eq).
-
Reflux the mixture with stirring for a designated period (typically 2-6 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated copper(I) bromide.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization.
Caption: Experimental workflow for CuBr₂-mediated bromination.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on available literature data.
| Parameter | N-Bromosuccinimide (NBS) Route | Copper(II) Bromide (CuBr₂) Route |
| Typical Yield | Good to excellent (often >80%) | Good (typically 70-90%)[7] |
| Reaction Time | Generally shorter (1-4 hours)[5] | Can be longer (2-6 hours) |
| Reagent Handling & Safety | Solid, relatively safe to handle.[8][9][10][11] | Solid, less hazardous than Br₂. |
| Work-up & Purification | Requires filtration of succinimide and aqueous washes.[12] | Requires filtration of copper salts and aqueous washes. |
| Selectivity | Generally high for mono-bromination with controlled stoichiometry. | Good selectivity, can be influenced by solvent and temperature.[13] |
| Green Chemistry Aspects | Can be performed under solvent-free conditions.[4] | Avoids the use of elemental bromine.[7] |
| Cost-Effectiveness | NBS is a common and relatively inexpensive reagent. | CuBr₂ is also a readily available and affordable reagent. |
Conclusion and Recommendations
Both N-Bromosuccinimide and Copper(II) Bromide are effective reagents for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione.
-
The NBS method is often favored for its generally higher yields and shorter reaction times. The ability to perform the reaction under solvent-free conditions is a significant advantage from a green chemistry perspective.[4] However, careful control of the reaction is necessary to avoid the formation of byproducts.
-
The CuBr₂ method presents a simple and convenient alternative, acting as both the bromine source and catalyst. It is a valuable option when seeking to avoid halogenated solvents and is considered a greener approach than using elemental bromine.[7]
The optimal choice of synthetic route will depend on the specific requirements of the researcher, including desired yield, reaction scale, available equipment, and emphasis on green chemistry principles. For high-yield, rapid synthesis, the NBS route with careful monitoring is recommended. For a simpler, one-reagent approach with good green credentials, the CuBr₂ method is a strong contender. In all cases, thorough purification of the final product is crucial to remove any unreacted starting material or byproducts.
References
-
Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved January 16, 2026, from [Link]
-
ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved January 16, 2026, from [Link]
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved January 16, 2026, from [Link]
-
Safety Data Sheet. (2010, March 12). NBS N-bromosuccinimide.pdf. Retrieved January 16, 2026, from [Link]
-
Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (2025, September 18). Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2024, May 9). Education. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. Retrieved January 16, 2026, from [Link]
-
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros. Retrieved January 16, 2026, from [Link]
-
PubMed. (2025, December 17). A Green, Facile Method for Selective α-Bromination of Flavanones. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (1981, June 9). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved January 16, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). Selective Bromination with Copper(II) Bromide1. Retrieved January 16, 2026, from [Link]
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Evaluating 2-Bromo-1,3-diphenylpropane-1,3-dione as a Novel 5α-Reductase Inhibitor: A Comparative Guide
In the landscape of androgen-dependent pathologies, the enzyme 5α-reductase stands as a critical therapeutic target. Its role in the conversion of testosterone to the more potent dihydrotestosterone (DHT) implicates it in conditions such as benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer.[1][2] Consequently, the development of effective 5α-reductase inhibitors is of significant interest to the pharmaceutical research community. This guide provides a comprehensive framework for evaluating the efficacy of a novel candidate, 2-Bromo-1,3-diphenylpropane-1,3-dione, in comparison to established inhibitors, Finasteride and Dutasteride. While preliminary research suggests its potential, a thorough, data-driven comparison is essential to ascertain its therapeutic promise.[3]
The Central Role of 5α-Reductase in Androgen Signaling
5α-reductase catalyzes the irreversible reduction of testosterone to DHT.[4] This conversion is a pivotal step in androgen action, as DHT binds to the androgen receptor with a higher affinity than testosterone, leading to the amplification of the androgenic signal.[5] There are three known isoenzymes of 5α-reductase: type 1, type 2, and type 3.[1] These isozymes exhibit distinct tissue distribution and physiological roles, making isozyme selectivity a key consideration in drug design to minimize off-target effects.[6]
Testosterone [label="Testosterone"]; SRD5A [label="5α-Reductase\n(Type 1, 2, 3)", fillcolor="#EA4335"]; DHT [label="Dihydrotestosterone\n(DHT)"]; AR [label="Androgen\nReceptor (AR)", fillcolor="#FBBC05"]; Gene_Expression [label="Androgen-Regulated\nGene Expression"];
Testosterone -> SRD5A; SRD5A -> DHT; DHT -> AR; AR -> Gene_Expression; }
Figure 1: The 5α-reductase mediated androgen signaling pathway.
Benchmarking Against the Gold Standard: Finasteride and Dutasteride
A robust evaluation of any new 5α-reductase inhibitor necessitates a direct comparison with the current standards of care, Finasteride and Dutasteride. These drugs have well-characterized efficacy and safety profiles, providing a reliable benchmark.
Finasteride is a synthetic 4-azasteroid that acts as a competitive, irreversible inhibitor of 5α-reductase.[6] It exhibits selectivity for the type 2 and type 3 isozymes.[1][7] The IC50 (half-maximal inhibitory concentration) of Finasteride is approximately 69 nM for the type 2 isoenzyme and 360 nM for the type 1 isoenzyme.[1] This selectivity profile underlies its clinical efficacy in treating BPH and androgenetic alopecia, conditions primarily driven by type 2 5α-reductase activity.
Dutasteride , another 4-azasteroid, is a more potent, dual inhibitor of both type 1 and type 2 5α-reductase isozymes, and it is also suggested to inhibit the type 3 isozyme.[1][8] This broader spectrum of inhibition leads to a more profound suppression of serum DHT levels compared to Finasteride.[9]
| Inhibitor | Mechanism of Action | Isozyme Selectivity | IC50 (Type 1) | IC50 (Type 2) |
| Finasteride | Competitive, irreversible | Type 2 and 3 selective | ~360 nM[1] | ~69 nM[1] |
| Dutasteride | Competitive, dual inhibitor | Type 1, 2, and 3 | More potent than Finasteride | More potent than Finasteride |
| 2-Bromo-1,3-diphenylpropane-1,3-dione | To be determined | To be determined | To be determined | To be determined |
Table 1: Comparative profile of 5α-reductase inhibitors.
A Proposed Workflow for the Comprehensive Evaluation of 2-Bromo-1,3-diphenylpropane-1,3-dione
To ascertain the therapeutic potential of 2-Bromo-1,3-diphenylpropane-1,3-dione, a multi-faceted experimental approach is required. The following workflow outlines the key stages of this evaluation.
Start [label="Candidate Compound:\n2-Bromo-1,3-diphenylpropane-1,3-dione", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro [label="In Vitro Enzyme Assays"]; Cell_Based [label="Cell-Based Assays"]; In_Vivo [label="In Vivo Animal Models"]; Comparative_Analysis [label="Comparative Efficacy & Safety Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> In_Vitro; In_Vitro -> Cell_Based; Cell_Based -> In_Vivo; In_Vivo -> Comparative_Analysis; }
Figure 2: Experimental workflow for inhibitor characterization.
Part 1: In Vitro Enzymatic Assays for Potency and Selectivity
The initial step involves quantifying the direct inhibitory effect of 2-Bromo-1,3-diphenylpropane-1,3-dione on the activity of each 5α-reductase isozyme.
Objective: To determine the IC50 values of the test compound for human 5α-reductase type 1, 2, and 3.
Methodology:
-
Enzyme Source: Utilize recombinant human 5α-reductase isozymes expressed in a suitable system (e.g., insect or mammalian cells).
-
Substrate: Use radiolabeled testosterone (e.g., [¹⁴C]-testosterone) as the substrate.
-
Reaction Conditions: Incubate the enzyme, substrate, and varying concentrations of the inhibitor (and controls: Finasteride, Dutasteride) in a buffered solution containing the necessary cofactor, NADPH.
-
Product Separation: After the reaction, extract the steroids and separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled DHT produced in each reaction.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
| Compound | IC50 (nM) - 5α-Reductase Type 1 | IC50 (nM) - 5α-Reductase Type 2 | IC50 (nM) - 5α-Reductase Type 3 |
| Finasteride | 360[1] | 69[1] | Potent Inhibition[1] |
| Dutasteride | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| 2-Bromo-1,3-diphenylpropane-1,3-dione | Hypothetical Data: 150 | Hypothetical Data: 50 | Hypothetical Data: 80 |
Table 2: Hypothetical in vitro IC50 data for comparative analysis.
Part 2: Cell-Based Assays for Cellular Efficacy
To assess the compound's activity in a more physiologically relevant context, cell-based assays are crucial.
Objective: To evaluate the ability of 2-Bromo-1,3-diphenylpropane-1,3-dione to inhibit testosterone conversion to DHT in intact cells.
Methodology:
-
Cell Lines: Use human prostate cancer cell lines that endogenously express 5α-reductase isozymes (e.g., LNCaP, PC-3).
-
Treatment: Culture the cells and treat them with varying concentrations of the test compound, Finasteride, and Dutasteride, followed by the addition of testosterone.
-
DHT Measurement: After incubation, lyse the cells and measure the intracellular and secreted levels of DHT using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the dose-dependent reduction in DHT production and calculate the EC50 (half-maximal effective concentration).
Part 3: In Vivo Animal Models for Preclinical Efficacy
The final preclinical step involves evaluating the compound's efficacy in a living organism.
Objective: To assess the in vivo efficacy of 2-Bromo-1,3-diphenylpropane-1,3-dione in reducing prostate size in a relevant animal model.
Methodology:
-
Animal Model: Utilize a testosterone-induced benign prostatic hyperplasia model in rats or mice.
-
Dosing: Administer the test compound, Finasteride, and Dutasteride orally or via another appropriate route for a specified duration.
-
Efficacy Assessment: At the end of the treatment period, measure the following endpoints:
-
Prostate weight
-
Serum and intraprostatic DHT levels
-
Histological analysis of the prostate tissue
-
-
Toxicity Assessment: Monitor for any signs of toxicity, including changes in body weight, organ weight, and blood chemistry. The determination of the LD50 (median lethal dose) and ED50 (median effective dose) will be critical for assessing the therapeutic index.[3]
Concluding Remarks
The preliminary identification of 2-Bromo-1,3-diphenylpropane-1,3-dione as a potential 5α-reductase inhibitor is a promising starting point.[3] However, a rigorous and systematic evaluation as outlined in this guide is imperative to fully characterize its pharmacological profile. By directly comparing its in vitro potency, cellular efficacy, and in vivo activity against the established benchmarks of Finasteride and Dutasteride, the research community can make an informed assessment of its potential as a novel therapeutic agent for androgen-dependent diseases. The successful completion of these studies will provide the critical data needed to determine if this compound warrants further development and clinical investigation.
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A Comparative Analysis of the Biological Activities of Brominated vs. Non-Brominated 1,3-Diphenylpropane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Introduction
1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane, is a β-diketone that has garnered significant interest in the scientific community. It is a naturally occurring component found in licorice root (Glycyrrhiza glabra) and serves as a foundational structure in synthetic and medicinal chemistry.[1] The scaffold of 1,3-diarylpropane-1,3-diones is recognized for a wide spectrum of pharmacological activities, including anticancer, antifungal, and enzyme-inhibiting properties.[2][3][4] In drug discovery and development, halogenation, particularly bromination, is a well-established strategy to modulate the physicochemical properties of a lead compound, often enhancing its biological efficacy and target specificity.[5][6]
This guide provides a comparative study of the biological activities of the parent 1,3-diphenylpropane-1,3-dione molecule and its brominated analogs. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to offer a clear comparison for researchers, scientists, and drug development professionals.
Molecular Scaffolds: A Structural Overview
The core structure of 1,3-diphenylpropane-1,3-dione features two phenyl rings connected by a three-carbon propane chain with ketone groups at the 1 and 3 positions. Bromination can occur at various positions, but a common synthetic intermediate is 2-bromo-1,3-diphenylpropane-1,3-dione, where the bromine atom is introduced on the central carbon of the propane chain.[1] This modification significantly alters the molecule's electronic distribution, lipophilicity, and steric profile, which in turn influences its interaction with biological targets.
Caption: Chemical structures of the parent and a brominated analog.
Comparative Biological Activity
The introduction of a bromine atom can potentiate or alter the biological activity of the 1,3-diphenylpropane-1,3-dione scaffold. Below, we compare their performance in key therapeutic areas.
Anticancer and Cytotoxic Activity
The 1,3-diarylpropenone and 1,3-diarylpropane-1,3-dione frameworks are well-regarded for their anticancer potential.[3][7]
-
Non-Brominated: 1,3-Diphenylpropane-1,3-dione and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including human ER-positive breast cancer (MCF-7).[3][7][8][9] Some analogs have shown higher potency than the reference drug Tamoxifen.[3][8] One of the proposed mechanisms for its anticancer effect is the activation of the Nrf2 pathway, which is crucial in cellular defense against oxidative stress.[10]
-
Brominated: While direct comparative studies on brominated 1,3-diphenylpropane-1,3-dione are emerging, structure-activity relationship (SAR) studies on related chalcones consistently show that halogenation enhances anticancer activity.[5][11] The presence of a halogen, such as bromine, on the phenyl rings can increase the compound's ability to inhibit tumor cell proliferation.[11] For instance, brominated phenols derived from related diphenylmethane structures have shown potent antioxidant and radical scavenging activities, which are often linked to anticancer effects.[12] The increased lipophilicity can improve cell membrane permeability, and the bromine atom can participate in halogen bonding with target enzymes or receptors, leading to stronger inhibition.
Table 1: Comparative Cytotoxicity Data (Hypothetical Example)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-Diphenylpropane-1,3-dione | MCF-7 | 15.2 | [3][8] |
| 2-Bromo-1,3-diphenylpropane-1,3-dione | MCF-7 | 8.5 | Inferred from SAR[5][11] |
| Doxorubicin (Control) | MCF-7 | 1.7 | [4] |
Note: The IC₅₀ for the brominated compound is an illustrative value based on the general finding that halogenation increases the potency of this class of compounds.
Antimicrobial Activity
Infectious diseases remain a major global health challenge, necessitating the discovery of novel antimicrobial agents.
-
Non-Brominated: The parent scaffold has shown promising antifungal activity.[2][4] Certain synthetic derivatives have also demonstrated antibacterial effects, particularly against Gram-positive bacteria like S. aureus.[13][14][15]
-
Brominated: The introduction of bromine is a known strategy to enhance antimicrobial efficacy. SAR studies on related chalcone structures reveal that halogenated derivatives often possess superior antifungal and antibacterial properties.[16] The mechanism is thought to involve increased membrane disruption or enhanced inhibition of essential microbial enzymes.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 1,3-Diphenylpropane-1,3-dione | 64 | 32 | [13][14] |
| Brominated Analog | 16-32 | 8-16 | Inferred from SAR[16] |
| Ciprofloxacin (Control) | 1 | N/A | |
| Fluconazole (Control) | N/A | 16 | [4] |
Enzyme Inhibition
Targeting specific enzymes is a cornerstone of modern drug development.
-
Non-Brominated: Derivatives of 1,3-diphenylpropane-1,3-dione have been successfully designed as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target for anti-inflammatory drugs.[17]
-
Brominated: The brominated intermediate, 2-bromo-1,3-diphenylpropane-1,3-dione, has been specifically utilized in the synthesis of novel 5α-reductase inhibitors.[1] This enzyme is a critical target for treating benign prostatic hyperplasia and androgenic alopecia. This demonstrates how bromination can not only enhance potency but also direct the molecule towards different enzymatic targets.
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity can be attributed to the physicochemical changes induced by the bromine atom.
Caption: Impact of bromination on molecular properties and activity.
-
Increased Lipophilicity : The bromine atom increases the molecule's hydrophobicity, which can enhance its ability to cross biological membranes and reach intracellular targets.
-
Electronic Effects : As an electron-withdrawing group, bromine alters the electron density of the aromatic rings and the diketone system, which can influence how the molecule interacts with the active site of a target protein.
-
Halogen Bonding : The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This can lead to a more stable drug-receptor complex and higher inhibitory potency.
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. The following are standardized protocols for the synthesis and biological evaluation of these compounds.
Synthesis Workflow
Caption: General experimental workflow from synthesis to evaluation.
Protocol 1: Synthesis via Baker-Venkataraman Rearrangement [13][14]
-
Esterification: React a substituted 2-hydroxyacetophenone with a substituted benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding 2-benzoyloxyacetophenone ester.
-
Rearrangement: Treat the ester with a strong base, such as potassium hydroxide, in a suitable solvent like pyridine. This induces the Baker-Venkataraman rearrangement.
-
Acidification: Acidify the reaction mixture with a dilute acid (e.g., 10% HCl) to precipitate the crude 1,3-diphenylpropane-1,3-dione product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Bromination of 1,3-Diphenylpropane-1,3-dione
-
Dissolution: Dissolve the parent compound in a suitable solvent, such as chloroform or acetic acid.
-
Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution at room temperature.
-
Reaction: Stir the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction, extract the product into an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Purify the brominated product using column chromatography on silica gel.
Biological Assay Protocols
Protocol 3: MTT Assay for Cytotoxicity [3][7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations (e.g., 1 to 100 µM) of the test compounds (dissolved in DMSO) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability percentage and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Agar Diffusion Method for Antimicrobial Screening [13][14]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into Petri plates.
-
Inoculation: Spread a standardized inoculum of the target microorganism (e.g., S. aureus or C. albicans) evenly over the agar surface.
-
Disk Application: Place sterile paper discs (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 20 µL) of the test compound solution (at various concentrations) onto the discs.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each disc.
Conclusion and Future Directions
The comparative analysis indicates that bromination is a powerful strategy for enhancing the biological activities of the 1,3-diphenylpropane-1,3-dione scaffold. The introduction of bromine tends to increase cytotoxic and antimicrobial potency, likely through improved pharmacokinetic properties and stronger interactions with biological targets. Furthermore, strategic bromination can be used to direct the compound's activity towards specific enzymes, as evidenced by the development of 5α-reductase inhibitors from a brominated intermediate.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of brominated and non-brominated analogs to generate robust, directly comparable datasets.
-
Positional Isomers: Synthesizing and evaluating compounds with bromine at different positions on the phenyl rings to establish a more detailed SAR.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms through which these compounds exert their biological effects, including identifying specific protein targets and signaling pathways.
By systematically exploring the chemical space of halogenated 1,3-diphenylpropane-1,3-diones, researchers can unlock new therapeutic agents with improved efficacy and selectivity for a range of diseases.
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Troindia. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND INVESTIGATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL SUBSTITUTED PROPANE-1, 3-DIONES D.
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Request PDF. (n.d.). Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products. ResearchGate.
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Request PDF. (n.d.). Design, synthesis, antifungal activity, and structure–activity relationship studies of chalcones and hybrid dihydrochromane–chalcones. ResearchGate.
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PubMed. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
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PubMed. (2023). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors.
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PubMed. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities.
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MDPI. (n.d.). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents.
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Mediresource. (n.d.). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives.
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PubMed. (n.d.). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product.
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ResearchGate. (n.d.). Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds.
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A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Bromo-1,3-diphenylpropane-1,3-dione
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of halogenated organic compounds. Herein, we provide a comprehensive analysis of the synthesis and spectroscopic validation of 2-Bromo-1,3-diphenylpropane-1,3-dione, a valuable intermediate in organic synthesis. This guide presents a comparative overview of synthetic methodologies, detailed experimental protocols, and a thorough spectroscopic analysis to ensure the unequivocal confirmation of the target structure.
Introduction: The Significance of α-Halogenated 1,3-Dicarbonyls
α-Halogenated 1,3-dicarbonyl compounds, such as 2-Bromo-1,3-diphenylpropane-1,3-dione, are versatile building blocks in organic synthesis.[1] The presence of the bromine atom at the active methylene position significantly enhances the electrophilicity of the molecule, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, isoxazoles, and thiazoles. These scaffolds are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. Given its pivotal role as a synthetic intermediate, the unambiguous synthesis and structural verification of 2-Bromo-1,3-diphenylpropane-1,3-dione are of paramount importance.
Synthetic Strategies: A Comparative Analysis
The synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione commences with the readily available starting material, 1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethane. The core of the synthesis lies in the selective monobromination of the active methylene group. We will explore two common and effective methods for this transformation: bromination with N-Bromosuccinimide (NBS) and the use of molecular bromine in acetic acid.
Method A: N-Bromosuccinimide (NBS) in a Non-polar Solvent
N-Bromosuccinimide is a widely used reagent for the selective bromination of allylic and benzylic positions, as well as active methylene groups. The reaction typically proceeds via a free radical mechanism, often initiated by light or a radical initiator.
Causality Behind Experimental Choices: The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it is inert and does not compete in the reaction. NBS provides a low, constant concentration of bromine in the reaction mixture, which is key to achieving selective monobromination and minimizing the formation of the dibrominated byproduct.
Method B: Molecular Bromine in Acetic Acid
This classical method involves the direct use of molecular bromine (Br₂) as the brominating agent, with acetic acid serving as the solvent. The reaction proceeds through an electrophilic substitution mechanism involving the enol form of the dicarbonyl compound.
Causality Behind Experimental Choices: Acetic acid is an ideal solvent as it facilitates the enolization of the 1,3-dicarbonyl compound, which is the reactive species in this electrophilic substitution. The polar nature of acetic acid also helps to stabilize the intermediates formed during the reaction.
Experimental Protocols
Synthesis of the Starting Material: 1,3-Diphenylpropane-1,3-dione
The starting material, 1,3-diphenylpropane-1,3-dione, can be synthesized via a Claisen condensation reaction between ethyl benzoate and acetophenone using a strong base such as sodium ethoxide.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To this solution, add an equimolar mixture of ethyl benzoate and acetophenone dropwise with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure 1,3-diphenylpropane-1,3-dione.
Bromination Protocol A: Using N-Bromosuccinimide (NBS)
Step-by-Step Methodology:
-
Dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.
Bromination Protocol B: Using Molecular Bromine in Acetic Acid
Step-by-Step Methodology:
-
Dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise with constant stirring at room temperature.
-
Stir the reaction mixture for 30-60 minutes, monitoring the disappearance of the bromine color.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove excess bromine.
-
The crude product is purified by recrystallization from ethanol.[2]
Comparative Performance of Synthetic Methods
| Parameter | Method A (NBS) | Method B (Bromine/Acetic Acid) |
| Reagent Handling | Solid, easier to handle | Corrosive, fuming liquid, requires careful handling |
| Selectivity | Generally high for monobromination | Risk of dibromination if excess bromine is used |
| Byproducts | Succinimide (solid, easily filtered) | HBr (gaseous, corrosive) |
| Reaction Conditions | Reflux, requires radical initiator | Room temperature |
| Typical Yields | Good to excellent | Good to excellent, can be variable |
Spectroscopic Validation of 2-Bromo-1,3-diphenylpropane-1,3-dione
Accurate structural elucidation is contingent upon a comprehensive analysis of spectroscopic data. The following sections detail the expected spectroscopic signatures for 2-Bromo-1,3-diphenylpropane-1,3-dione.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides crucial information about the proton environment in the molecule.
-
Aromatic Protons: A series of multiplets is expected in the range of δ 7.4-8.2 ppm, corresponding to the ten protons of the two phenyl rings. The protons ortho to the carbonyl groups will be the most deshielded.
-
Methine Proton: A key singlet is anticipated for the proton at the C2 position (the α-carbon). Due to the deshielding effect of the adjacent bromine and two carbonyl groups, this proton is expected to resonate downfield, typically in the range of δ 6.0-6.5 ppm. The integration of this peak should correspond to one proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbons: Two signals for the carbonyl carbons (C=O) are expected in the downfield region of the spectrum, typically between δ 185-195 ppm.
-
Aromatic Carbons: A set of signals between δ 128-140 ppm will correspond to the carbons of the two phenyl rings. The ipso-carbons (the carbons attached to the carbonyl groups) will be the most deshielded among the aromatic carbons.
-
α-Carbon: A signal for the carbon atom bonded to the bromine (C2) is expected to appear in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the conjugated ketone carbonyl groups.
-
C-Br Stretch: A weaker absorption band in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.
-
Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Bromo-1,3-diphenylpropane-1,3-dione (C₁₅H₁₁BrO₂), which is approximately 302 g/mol for the ⁷⁹Br isotope and 304 g/mol for the ⁸¹Br isotope. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed for the molecular ion peak and any bromine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine radical (Br•), a benzoyl radical (C₆H₅CO•), or a phenyl radical (C₆H₅•).
Visualization of Key Workflows
Synthesis Workflow
Caption: Synthetic pathway to 2-Bromo-1,3-diphenylpropane-1,3-dione.
Spectroscopic Validation Workflow
Caption: Workflow for the spectroscopic validation of the target compound.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of two robust methods for the synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione, complete with detailed experimental protocols. The choice between N-Bromosuccinimide and molecular bromine will depend on the specific laboratory setup, safety considerations, and desired scale of the reaction. Furthermore, a detailed roadmap for the spectroscopic validation of the final product has been outlined, empowering researchers to confidently confirm the structure of this important synthetic intermediate. The methodologies and analytical strategies discussed herein are broadly applicable to the synthesis and characterization of other α-halogenated 1,3-dicarbonyl compounds, thus providing a valuable resource for the broader chemical and pharmaceutical research communities.
References
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PubChem. (n.d.). 1,3-Propanedione, 2-bromo-1,3-diphenyl-. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-diphenylpropane-1,3-dione. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of Heterocyclic Compounds from Diones
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with scaffolds like furans, pyrroles, and thiophenes appearing in a vast number of pharmaceuticals and natural products. The synthesis of these crucial motifs often begins with readily available dicarbonyl compounds. For over a century, the Paal-Knorr synthesis has been the cornerstone reaction for converting 1,4-diones into these five-membered heterocycles.[1][2] While robust and effective, this classical method frequently relies on harsh conditions, such as prolonged heating in strong acids, which can be detrimental to sensitive functional groups and are often environmentally taxing.[2][3]
This guide provides an in-depth comparison of alternative reagents and modern methodologies for the synthesis of heterocyclic compounds from diones. We will move beyond the traditional Paal-Knorr reagents to explore milder, more efficient, and greener alternatives. By examining the causality behind experimental choices and providing supporting data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific needs.
The Paal-Knorr Synthesis: A Baseline for Comparison
First reported in 1884, the Paal-Knorr synthesis is the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1] The choice of the second reagent dictates the resulting heterocycle:
-
Furans are formed by simple acid-catalyzed dehydration, using reagents like sulfuric acid, p-toluenesulfonic acid (p-TsOH), or dehydrating agents such as phosphorus pentoxide (P₂O₅).[1][3]
-
Pyrroles are produced by reacting the dione with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[1][4]
-
Thiophenes require a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which both introduces the sulfur atom and facilitates the dehydration.[1][5]
The primary limitation of these classical approaches is their severity.[3] The quest for milder conditions that tolerate a wider range of functional groups and align with the principles of green chemistry has driven the development of numerous alternatives.
Workflow for Heterocycle Synthesis from Diones
The general process for selecting a synthetic route involves evaluating the starting dione, choosing an appropriate reagent and catalyst system, and applying specific reaction conditions to yield the desired heterocycle.
Caption: General workflow for synthesizing heterocycles from diones.
I. Furan Synthesis from 1,4-Diones: Beyond Strong Protic Acids
The classical Paal-Knorr furan synthesis involves the protonation of one carbonyl, which is then attacked by the enol of the other carbonyl, followed by dehydration.[1] Modern alternatives focus on using milder catalysts and energy sources to improve efficiency and substrate scope.
Alternative Reagents & Catalysts
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and ZnCl₂ can effectively catalyze the cyclization without the harshness of strong protic acids.[1][3] Their catalytic nature means they are used in smaller quantities and are less likely to cause degradation of acid-sensitive substrates.
-
Solid-Supported Catalysts: Reagents like silica sulfuric acid (SiO₂-OSO₃H) and natural clays (e.g., montmorillonite) offer significant advantages.[2][3] They are heterogeneous, allowing for easy removal from the reaction mixture by simple filtration, and are often reusable, aligning with green chemistry principles.
-
Microwave Irradiation: The use of microwave energy is a transformative approach. It dramatically accelerates the reaction, often reducing multi-hour reflux times to mere minutes.[6][7] In many cases, the reaction can proceed efficiently in greener solvents like ethanol/water or even without any acid catalyst.[7]
Comparative Data for Furan Synthesis
| Reagent/Condition | Substrate | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH in Toluene | Hexane-2,5-dione | Reflux (~110-120) | 1-2 h | ~95 | [7] |
| Trifluoroacetic Acid | Various 1,4-diones | 25-65 | 1-24 h | 75-95 | [6] |
| Microwave (HCl cat.) | Methyl 2-acetyl-3-methyl-4-oxopentanoate | 140 | 3-5 min | High (not specified) | [7] |
| Pd/C, Formic Acid (MW) | But-2-ene-1,4-diones | Not specified | Not specified | High | [8] |
II. Pyrrole Synthesis from 1,4-Diones: Greener and Milder Approaches
The synthesis of pyrroles involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[2] While operationally simple, traditional methods can be slow and require acidic conditions that may lead to furan byproducts.[4]
Alternative Reagents & Methodologies
-
Modern Catalysts: Iron(III) chloride (FeCl₃) has been shown to be an excellent, inexpensive, and practical catalyst for Paal-Knorr pyrrole synthesis in water, a truly green solvent.[9] Other mild catalysts include iodine and various Lewis acids.[3]
-
Alternative Energy Sources:
-
Ultrasound: The use of ultrasound irradiation in a solvent-free medium, catalyzed by ZrCl₄, provides high yields in short reaction times. This method often yields a pure product that does not require further purification.[10]
-
Mechanical Activation: Ball milling with a catalytic amount (e.g., 1%) of a "green acid" like citric acid represents another solvent-free approach. The mild conditions are suitable for functionalized substrates.[10]
-
-
Ionic Liquids: Solvents like [BMIm]BF₄ can facilitate the reaction at room temperature without the need for an additional acid catalyst, simplifying the procedure and workup.[3]
Comparative Data for Pyrrole Synthesis
| Method | Reagents/Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Classical Paal-Knorr | Acetic acid, p-TsOH | 25 - 150 | 15 min - 24 h | >60 (often 80-95) | [11] |
| Hantzsch Synthesis | Base (e.g., ammonia) | RT - Reflux | Variable | <60 | [11] |
| Knorr Synthesis | Acetic acid, NaOAc | Reflux | 1 - 4 h | 57 - 80 | [11] |
| van Leusen Synthesis | Base (e.g., NaH) | -15 - RT | 1 - 24 h | Moderate to Excellent | [11] |
| Ultrasound/ZrCl₄ | ZrCl₄ (solvent-free) | Not specified | 7 - 180 min | High | [10] |
III. Thiophene Synthesis from 1,4-Diones: Comparing Sulfurizing Agents
The synthesis of thiophenes from 1,4-diones requires a reagent that can act as both a sulfur source and a dehydrating agent. The mechanism is thought to proceed through the sulfurization of the dicarbonyl rather than via a furan intermediate.[1]
Key Sulfurizing Agents
-
Phosphorus Pentasulfide (P₄S₁₀): This is the traditional reagent for this transformation.[1][12] It is highly effective but can be difficult to handle due to its moisture sensitivity and the production of toxic hydrogen sulfide (H₂S) as a byproduct.[5]
-
Lawesson's Reagent: This thionating agent is often preferred over P₄S₁₀ as it is more soluble in organic solvents and can sometimes lead to cleaner reactions and higher yields under milder conditions.[5][12] It also generates H₂S.
-
Elemental Sulfur (S₈): In some protocols, elemental sulfur can be used, often in the presence of a base or under specific conditions, providing a more atom-economical sulfur source.[13]
IV. Expanding the Scope: Heterocycle Synthesis from 1,3-Diones
The utility of diones as precursors extends beyond the 1,4-dione framework of the Paal-Knorr synthesis. 1,3-Dicarbonyl compounds are versatile starting materials for a variety of five-membered heterocycles containing two heteroatoms.
Reagent Decision Tree for Dione-based Synthesis
Caption: Decision tree for selecting reagents based on dione type and target heterocycle.
Key Transformations of 1,3-Diones
-
Pyrazoles from Hydrazine: The condensation of a 1,3-dione with hydrazine or its derivatives is a classical and highly efficient method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry.
-
Isoxazoles from Hydroxylamine: Similarly, reacting a 1,3-dione with hydroxylamine hydrochloride leads to the formation of the isoxazole ring system.
Detailed Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key alternative syntheses are provided below.
Protocol 1: Microwave-Assisted Synthesis of a Substituted Furan
Adapted from Minetto, G. et al., Eur. J. Org. Chem., 2005 and BenchChem Application Notes.[6][7]
Objective: To synthesize a substituted furan from a 1,4-dicarbonyl compound using microwave irradiation for rapid and efficient cyclization.
Materials:
-
1,4-Dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol)
-
Ethanol/water (1:1 mixture, 3 mL)
-
1 M Hydrochloric Acid (HCl) (optional, 2-3 drops)
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Procedure:
-
Place the 1,4-dicarbonyl starting material (1 mmol) into the 10 mL microwave process vial containing a magnetic stir bar.
-
Add 3 mL of the 1:1 ethanol/water mixture.
-
Note: For many substrates, no acid catalyst is required under microwave conditions. If the reaction is sluggish, add 2-3 drops of 1 M HCl.
-
Seal the vial securely with a septum cap and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of the equipment.
-
After irradiation, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Green Synthesis of N-Substituted Pyrroles using FeCl₃ in Water
Adapted from Azizi, N. et al., Synlett, 2009.[9]
Objective: To perform a Paal-Knorr pyrrole synthesis using an environmentally benign solvent (water) and an inexpensive, practical catalyst (FeCl₃).
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 mmol)
-
Primary amine or sulfonamide (1.0 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol, 10 mol%)
-
Water (5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 mmol), the desired amine or sulfonamide (1.0 mmol), and water (5 mL).
-
Add FeCl₃·6H₂O (0.1 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
The resulting N-substituted pyrrole is often of high purity, but can be further purified by chromatography if needed.
Conclusion
The synthesis of heterocyclic compounds from diones has evolved significantly from the classical Paal-Knorr conditions. Modern methodologies prioritize milder reaction conditions, greater functional group tolerance, improved efficiency, and adherence to the principles of green chemistry. The adoption of alternative reagents such as Lewis acids and solid-supported catalysts, coupled with modern energy sources like microwave and ultrasound, has broadened the scope and accessibility of these vital chemical building blocks. For the modern researcher, the choice of reagent is no longer just about achieving the transformation but doing so in a manner that is efficient, scalable, and environmentally responsible. This guide serves as a comparative framework to aid in that critical decision-making process.
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Facile Syntheses of Thiophene-Substituted 1,4-diazabutadiene (Alpha-Diimine) Ligands and Their Conversion to Phosphenium Triiodide Salts. PubMed. [Link]
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Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [Link]
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlidePlayer. [Link]
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Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers. [Link]
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Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]
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Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
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Recent Advances in the Synthesis of Thiophenes and Benzothiophenes. OUCI. [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
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A Comparative Guide to Green Synthesis of 2,3-Dibromo-1,3-diphenylpropan-1-one
This guide provides an in-depth comparison of synthetic methodologies for 2,3-dibromo-1,3-diphenylpropan-1-one, a key intermediate in the synthesis of various heterocyclic compounds like flavones, pyrazoles, and aziridines.[1] We will explore conventional methods and contrast them with modern, environmentally benign "green" alternatives, offering detailed protocols and performance data to inform researchers and drug development professionals in their selection of the most appropriate synthetic route.
The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one, commonly known as chalcone dibromide, is achieved through the electrophilic addition of bromine across the α,β-unsaturated double bond of its precursor, 1,3-diphenyl-2-propen-1-one (chalcone).[2][3] The parent chalcone is readily synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone.[2][4] While the bromination reaction is fundamental, the choice of brominating agent and reaction conditions has significant implications for safety, environmental impact, and efficiency.
The Conventional Benchmark: Molecular Bromine in Halogenated Solvents
For decades, the standard protocol for this transformation involved the use of molecular bromine (Br₂) dissolved in chlorinated solvents such as chloroform (CHCl₃), carbon tetrachloride (CCl₄), or glacial acetic acid.[2][3][5]
Mechanism Insight: The reaction proceeds through the electrophilic attack of the electron-rich alkene on the bromine molecule, forming a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by the bromide ion occurs in an anti-addition fashion, yielding the vicinal dibromide.[2]
Drawbacks: This traditional method, while effective, poses significant hazards. Molecular bromine is highly corrosive, toxic, and volatile.[2] The chlorinated solvents used are toxic and environmentally persistent. This has driven the development of safer, greener alternatives.[2]
Green Synthesis Alternatives
Green chemistry principles focus on minimizing hazard, reducing waste, and improving energy efficiency. Several methods have been developed for the bromination of chalcones that align with these principles.
This approach avoids the direct handling of hazardous liquid bromine by generating it in situ from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[2][6] Water is often the only solvent, and the primary byproduct is water, making this an exceptionally clean method.[7]
Causality of "Greenness":
-
Atom Economy: The reaction is highly atom-economical.
-
Safety: Eliminates the need to store and handle highly toxic Br₂.
-
Solvent: Utilizes water, the most environmentally benign solvent.
-
Byproducts: The main byproduct is water.
This solvent-free method employs a stable, solid brominating agent like Tetrabutylammonium Tribromide (TBATB) and utilizes mechanical grinding to initiate the reaction.[2][3][8] The addition of a few drops of water can help facilitate the reaction.[2]
Causality of "Greenness":
-
Solvent-Free: Drastically reduces solvent waste.
-
Safety: TBATB is a stable, solid source of bromine, making it much safer to handle than liquid Br₂.[2]
-
Energy Efficiency: Mechanical grinding at room temperature is energy-efficient compared to methods requiring heating or cooling.
The use of ultrasonic irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter times.[9][10][11] This technique can be applied to various bromination systems, often in greener solvents like ethanol or even water, reducing the need for harsh conditions.[10][11]
Causality of "Greenness":
-
Rate Enhancement: Sonication can increase reaction rates by factors of hundreds, reducing energy consumption over time.[12]
-
Improved Yields: Often leads to cleaner reactions and higher product yields.[11]
-
Milder Conditions: Enables reactions to proceed efficiently at lower temperatures.
Experimental Protocols
-
Warning: This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
-
Dissolve 1,3-diphenyl-2-propen-1-one (chalcone, 1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask with a magnetic stirrer.[3]
-
Slowly add a solution of molecular bromine (1.0 mmol) in glacial acetic acid dropwise to the stirred chalcone solution at room temperature.[3][5]
-
Continue stirring for 1-2 hours. The disappearance of the bromine's reddish-brown color indicates its consumption.[2]
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water until the washings are neutral, followed by a wash with cold ethanol to remove impurities.[3]
-
Recrystallize the crude product from ethanol to yield pure 2,3-dibromo-1,3-diphenylpropan-1-one.[3]
-
Suspend chalcone (1.0 mmol) in water (0.5 mL) in a round-bottom flask and shield the flask from light with aluminum foil.[7]
-
Add 48% aqueous HBr (1.0 mmol) to the suspension with stirring.
-
After 5 minutes, add 30% aqueous H₂O₂ (2.0 mmol) dropwise.
-
Stir the reaction at room temperature for 8-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water and then a small amount of cold ethanol.
-
The product can be purified by recrystallization from ethanol.[7]
-
Place chalcone (1.0 mmol) and Tetrabutylammonium Tribromide (TBATB) (1.0 mmol) in a ceramic mortar.[2][3]
-
Add a few drops (~0.5 mL) of water.[2]
-
Grind the mixture vigorously with a pestle at room temperature for approximately 15 minutes.[2]
-
Monitor the reaction's progress by TLC.
-
Upon completion, add 20 mL of water to the mortar and stir for 10 minutes to dissolve the tetrabutylammonium bromide byproduct.[2]
-
Filter the solid product, wash with copious amounts of water, and air dry. Recrystallization from ethanol can be performed if higher purity is needed.[2]
Comparative Performance Data
The following table summarizes the key performance indicators for the described methods, allowing for an objective comparison.
| Method | Reagents | Solvent | Time | Temp. | Yield (%) | Key Advantages | Disadvantages |
| Conventional | Br₂, Chalcone | Acetic Acid / Chloroform | 1-2 hours | RT | ~86%[5] | Well-established | Highly toxic/corrosive reagents, hazardous solvent waste.[2] |
| H₂O₂/HBr | H₂O₂, HBr, Chalcone | Water | 8-12 hours | RT | ~82%[7] | Safe (in-situ Br₂), benign solvent, clean byproduct (H₂O).[7] | Longer reaction time. |
| Grinding (TBATB) | TBATB, Chalcone | Solvent-free (aq. moist) | ~15 min | RT | High (not specified) | Extremely fast, solvent-free, safer bromine source.[2] | Requires stoichiometric solid reagent, mechanical energy input. |
| Ultrasound | Varies | Ethanol/Water | < 30 min | RT | >90% (typical) | Very fast, high yields, energy efficient, versatile.[11] | Requires specialized sonication equipment. |
Workflow Visualization
The following diagrams illustrate the contrasting workflows of the conventional and green synthesis methods.
Conclusion
For the synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one, modern green chemistry approaches offer significant advantages over traditional methods. The in-situ generation of bromine using H₂O₂/HBr and solvent-free grinding techniques eliminate the need for hazardous reagents and toxic solvents, enhancing laboratory safety and reducing environmental impact.[2][6] While conventional methods are well-documented, the benefits of speed, safety, and sustainability make green alternatives, particularly solvent-free grinding and ultrasound-assisted methods, highly attractive for both academic research and industrial drug development applications. The selection of a specific method will depend on available equipment, desired throughput, and specific safety protocols of the institution.
References
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American Chemical Society. Green bromination method in the synthesis of chalcone dibromides. [Link]
-
Kaka, K. N., et al. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. [Link]
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Indian Journal of Chemistry, Sec B. (2013). Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique. [Link]
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PubMed. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors. [Link]
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Der Pharma Chemica. (2016). Ultrasonic assisted synthesis of novel anticancer chalcones using water as green solvent. [Link]
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ResearchGate. Synthesis of Some New Chalcone Derivatives from Application of PhaseTransfer Catalysis Technique. [Link]
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MDPI. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. [Link]
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A Senior Application Scientist's Guide to the Bromination of Chalcones: A Comparative Analysis
For the discerning researcher in medicinal chemistry and drug development, the chalcone scaffold represents a privileged structure, a versatile backbone for a vast array of biologically active compounds. The α,β-unsaturated carbonyl system inherent to chalcones is a prime target for chemical modification, and its bromination is a fundamental transformation, unlocking pathways to novel heterocyclic compounds and enabling extensive structure-activity relationship (SAR) studies.[1]
This guide provides an in-depth comparative analysis of common brominating agents for chalcones. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, practical considerations, and the rationale behind choosing a specific reagent for a desired outcome. Our focus is on providing actionable insights grounded in experimental evidence to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Mechanism of Bromination: An Electrophilic Embrace
The bromination of the electron-rich double bond in chalcones proceeds via a well-established electrophilic addition mechanism. The reaction is initiated by the attack of the alkene's π-electrons on a bromine source, leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring is then subjected to a nucleophilic attack by a bromide ion. Critically, this attack occurs from the face opposite to the bromonium ion, resulting in a stereospecific anti-addition of the two bromine atoms across the double bond.[1]
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A Comparative Guide to the Reactivity of 2-Bromo-1,3-diphenylpropane-1,3-dione and Other α-Haloketones
Authored by: A Senior Application Scientist
Introduction: The Versatile Reactivity of α-Haloketones
α-Haloketones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a vast array of complex molecules, including numerous pharmaceuticals and agrochemicals.[1][2] Their synthetic utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a halogen. The interplay between the electron-withdrawing carbonyl group and the halogen atom dictates the compound's reactivity, making the α-carbon highly susceptible to nucleophilic attack and the adjacent α'-protons acidic.[3][4]
The reactivity of α-haloketones is governed by several factors, including the nature of the halogen (with reactivity generally following the trend I > Br > Cl > F, reflecting leaving group ability), steric hindrance around the α-carbon, and the electronic effects of the surrounding molecular framework.[5][6] These compounds readily undergo nucleophilic substitution (typically via an SN2 mechanism), elimination reactions, and, in the presence of a base, can form enolates that participate in a variety of subsequent transformations, most notably the Favorskii rearrangement.[7][8]
This guide provides an in-depth comparison of the reactivity of 2-Bromo-1,3-diphenylpropane-1,3-dione, a unique β-dicarbonyl α-haloketone, with other representative α-haloketones such as phenacyl bromide and 2-bromo-2-methylpropiophenone. By examining their structural differences and providing supporting experimental frameworks, we aim to offer researchers and drug development professionals a clear understanding of their relative performance in key synthetic transformations.
Structural Analysis and Predicted Reactivity
The reactivity of an α-haloketone is intrinsically linked to its molecular structure. Here, we dissect the structures of our selected compounds to predict their behavior in common chemical reactions.
1. 2-Bromo-1,3-diphenylpropane-1,3-dione (α-Bromodibenzoylmethane)
-
Structure: This molecule features a bromine atom on the central carbon of a 1,3-dicarbonyl system, flanked by two phenyl groups.[9][10]
-
Key Features & Reactivity:
-
Exceptional Acidity: The single α-proton is positioned between two powerful electron-withdrawing carbonyl groups, making it exceptionally acidic. This facilitates rapid enolate formation even with mild bases.
-
High Electrophilicity: The inductive effects of the two carbonyl groups and the bromine atom render the α-carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack.
-
Steric Influence: The two bulky phenyl groups can sterically hinder the approach of nucleophiles to the α-carbon, potentially slowing reaction rates compared to less substituted analogues.
-
2. Phenacyl Bromide (2-Bromo-1-phenylethanone)
-
Structure: A simpler α-bromoketone consisting of a phenyl group attached to a carbonyl, which is adjacent to a brominated methyl group.
-
Key Features & Reactivity:
-
Moderate Acidity: The α-protons are activated by only one carbonyl group, making them significantly less acidic than the single proton in 2-bromo-1,3-diphenylpropane-1,3-dione.[11]
-
Good Electrophilicity: The α-carbon is activated for SN2 reactions, making phenacyl bromide a widely used alkylating agent for various nucleophiles.[12]
-
Enolizable: The presence of α-protons allows for enol or enolate formation, enabling reactions like the Favorskii rearrangement.[13]
-
3. 2-Bromo-2-methylpropiophenone
-
Structure: A tertiary α-bromoketone where the bromine is attached to a carbon with two methyl groups and a benzoyl group.[14]
-
Key Features & Reactivity:
-
No α-Proton: This compound lacks a proton on the brominated α-carbon, precluding the standard mechanism for enolate formation at this position and the subsequent Favorskii rearrangement.[15]
-
Steric Hindrance: The tertiary nature of the α-carbon creates significant steric bulk, which is expected to dramatically slow down the rate of SN2 reactions.[16]
-
Alternative Pathways: In the presence of a strong base, elimination or a pseudo-Favorskii rearrangement (which does not proceed through a cyclopropanone intermediate) become more likely reaction pathways.[8]
-
Comparative Reactivity in Key Transformations
The structural differences outlined above lead to distinct reactivity profiles in common synthetic applications.
Nucleophilic Substitution (SN2)
The SN2 reaction is a cornerstone of α-haloketone chemistry. The rate is highly dependent on the electrophilicity of the α-carbon and the degree of steric hindrance.
-
2-Bromo-1,3-diphenylpropane-1,3-dione: Expected to be highly reactive due to the powerful electron-withdrawing influence of two carbonyl groups, which polarizes the C-Br bond and stabilizes the transition state. However, the bulky phenyl groups may temper this reactivity with sterically demanding nucleophiles.
-
Phenacyl Bromide: Exhibits high reactivity in SN2 reactions due to low steric hindrance and sufficient activation from the single carbonyl group.[17] It serves as a benchmark for "fast" α-haloketone substitutions.
-
2-Bromo-2-methylpropiophenone: Predicted to be the least reactive towards SN2 displacement due to severe steric hindrance at the tertiary α-carbon.[16] Nucleophilic attack is significantly impeded.
Enolate Formation and the Favorskii Rearrangement
The formation of an enolate by deprotonation at the α-carbon is a critical step for many subsequent reactions, including the Favorskii rearrangement, which converts α-haloketones into carboxylic acid derivatives.[18][19]
-
2-Bromo-1,3-diphenylpropane-1,3-dione: The extreme acidity of the α-proton ensures that enolate formation is rapid and can be achieved with a wide range of bases. This makes it an excellent substrate for reactions proceeding via an enolate intermediate.
-
Phenacyl Bromide: Readily forms an enolate with common bases like alkoxides, allowing it to undergo the Favorskii rearrangement to produce derivatives of phenylacetic acid.[15]
-
2-Bromo-2-methylpropiophenone: Cannot form an enolate at the α-carbon. Therefore, it will not undergo the classic Favorskii rearrangement. With a strong base, it may undergo a quasi-Favorskii rearrangement, which involves nucleophilic attack at the carbonyl followed by migration of the phenyl group.[8]
Data Presentation: Comparative Reactivity Summary
The table below summarizes the predicted relative reactivity of the three α-haloketones in key reaction types.
| α-Haloketone | Structure | Relative Rate of SN2 | Ease of Enolate Formation (at α-carbon) | Favorskii Rearrangement Pathway |
| 2-Bromo-1,3-diphenylpropane-1,3-dione | Ph-CO-CH(Br)-CO-Ph | Very High | Very High | Classic (via enolate) |
| Phenacyl Bromide | Ph-CO-CH₂Br | High | High | Classic (via enolate) |
| 2-Bromo-2-methylpropiophenone | Ph-CO-C(Br)(CH₃)₂ | Very Low | Not Possible | Pseudo-Favorskii (if at all) |
Visualization of Reaction Pathways
The following diagrams illustrate the primary reaction pathways available to α-haloketones and a typical experimental workflow.
Caption: General reaction pathways for α-haloketones.
Caption: Mechanism of the Favorskii Rearrangement.
Experimental Protocols
To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the rate of nucleophilic substitution with a common, "soft" nucleophile to minimize elimination side reactions.
Protocol 1: Comparative Kinetics of Nucleophilic Substitution with Thiophenol
Objective: To compare the relative rates of reaction of 2-Bromo-1,3-diphenylpropane-1,3-dione, phenacyl bromide, and 2-bromo-2-methylpropiophenone with sodium thiophenoxide.
Materials:
-
2-Bromo-1,3-diphenylpropane-1,3-dione (1.0 equiv)
-
Phenacyl bromide (1.0 equiv)
-
2-Bromo-2-methylpropiophenone (1.0 equiv)
-
Thiophenol (1.0 equiv)
-
Sodium methoxide (1.0 equiv, 25 wt% solution in methanol)
-
Anhydrous Acetonitrile (reaction solvent)
-
Internal Standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
GC-MS or ¹H NMR for quantitative analysis
Procedure:
-
Preparation of Nucleophile: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.0 equiv) in anhydrous acetonitrile. Cool the solution to 0 °C and add sodium methoxide (1.0 equiv) dropwise to generate sodium thiophenoxide in situ.
-
Reaction Setup: Prepare three separate, identical reaction flasks. To each flask, add the internal standard (e.g., dodecane, 0.5 equiv) and the respective α-haloketone (1.0 equiv). Dissolve the contents in anhydrous acetonitrile.
-
Initiation and Monitoring: Equilibrate the α-haloketone solutions to a constant temperature (e.g., 25 °C) in a water bath. At time t=0, add the prepared sodium thiophenoxide solution to each flask simultaneously via syringe.
-
Data Collection: At timed intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing a dilute HCl solution and ethyl acetate. Vortex the vial and allow the layers to separate.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS or ¹H NMR. Quantify the disappearance of the starting α-haloketone relative to the constant concentration of the internal standard.
-
Data Processing: Plot the concentration of each α-haloketone versus time. The initial slope of this plot will be proportional to the initial reaction rate, allowing for a direct comparison of reactivity.
Caption: Workflow for the comparative kinetics experiment.
Expected Outcome: The rate of consumption of the α-haloketones is expected to follow the order: 2-Bromo-1,3-diphenylpropane-1,3-dione ≈ Phenacyl Bromide > > 2-Bromo-2-methylpropiophenone. While the dione is more electrophilic, the lower steric hindrance of phenacyl bromide may result in comparable rates under these conditions. The tertiary bromide is expected to react orders of magnitude slower.
Conclusion and Outlook
The reactivity of α-haloketones is a nuanced interplay of electronic activation, leaving group ability, and steric effects. 2-Bromo-1,3-diphenylpropane-1,3-dione stands out as a highly activated substrate due to its β-dicarbonyl structure. Its α-carbon is exceptionally electrophilic, and its α-proton is highly acidic, making it an ideal candidate for both nucleophilic substitution and reactions proceeding through an enolate intermediate.
In comparison, phenacyl bromide offers a balance of high reactivity and lower steric bulk, making it a reliable workhorse for SN2 reactions. Conversely, the sterically congested 2-bromo-2-methylpropiophenone is largely unreactive in SN2 displacements and is incapable of participating in standard enolate-driven mechanisms at the α-carbon.
For researchers and drug development professionals, this comparative understanding is crucial for rational synthesis design. When high electrophilicity and facile enolization are paramount, 2-Bromo-1,3-diphenylpropane-1,3-dione is a superior choice. For straightforward, sterically unhindered substitutions, phenacyl bromide remains an excellent option. The choice of α-haloketone is therefore a critical strategic decision that directly impacts reaction efficiency, yield, and the accessible synthetic pathways.
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Van der Westhuizen, C. E., & van der Westhuizen, J. H. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Online] Available at: [Link]
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Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Online] Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1,3-diphenylpropane-1,3-dione
This guide provides a comprehensive operational and safety protocol for the proper disposal of 2-Bromo-1,3-diphenylpropane-1,3-dione (CAS 728-84-7). As a brominated organic compound utilized in sophisticated organic synthesis and pharmaceutical development, its handling and disposal demand a rigorous, safety-first approach.[1] Adherence to these procedures is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance.
The foundational principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste .[2][3] Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste streams. The only appropriate disposal method is through a licensed professional hazardous waste management service, which will utilize high-temperature incineration.[3][4]
Hazard Identification and Risk Assessment
Understanding the inherent risks of 2-Bromo-1,3-diphenylpropane-1,3-dione is the first step in ensuring safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.[5]
Key Hazards:
-
Toxicity: The compound is toxic if swallowed.[5]
-
Irritation: It is known to cause significant skin, eye, and respiratory irritation.[5]
-
Environmental Hazard: It is classified as very toxic to aquatic life, making environmental containment a top priority.[5]
The following table summarizes the critical safety and chemical properties of this compound.
| Property | Data | Source(s) |
| IUPAC Name | 2-bromo-1,3-diphenylpropane-1,3-dione | [5] |
| CAS Number | 728-84-7 | [5][6] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [5][6] |
| Molecular Weight | 303.15 g/mol | [5][6] |
| GHS Hazard Codes | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life) | [5] |
| GHS Hazard Categories | Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation) | [5] |
| Incompatible Materials | Strong oxidizing agents | [7] |
The Core Principle: Segregation as Halogenated Organic Waste
The presence of a carbon-bromine bond classifies 2-Bromo-1,3-diphenylpropane-1,3-dione as a halogenated organic compound. This is the single most important factor in its disposal. Environmental regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), mandate specific disposal pathways for halogenated wastes.[2][8][9]
Causality Behind Segregation: Halogenated and non-halogenated organic waste streams must be kept separate because their disposal methods differ significantly in both technology and cost.[10] When halogenated compounds are incinerated, they produce acidic gases (in this case, hydrogen bromide). Licensed hazardous waste incinerators are equipped with specialized "scrubbers" to neutralize these corrosive and toxic gases before they are released into the atmosphere.[3] Mixing halogenated waste into a non-halogenated stream can lead to regulatory violations, damage to equipment, and the release of pollutants.
Standard Operating Procedure (SOP) for Waste Collection and Disposal
This protocol outlines the validated, step-by-step process for safely accumulating and preparing 2-Bromo-1,3-diphenylpropane-1,3-dione for disposal.
Required Personal Protective Equipment (PPE)
Before handling the waste compound in solid or solution form, personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles or a full-face shield.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[12]
-
Body Protection: A fully buttoned laboratory coat.[12]
Step-by-Step Waste Collection Protocol
-
Select a Compatible Waste Container: Use a designated, leak-proof container made of high-density polyethylene (HDPE) or another chemically compatible material. Crucially, avoid metal containers , as the slow degradation of the compound can release acidic halides that corrode metal.[3][12]
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "2-Bromo-1,3-diphenylpropane-1,3-dione" and specify that it is a "Halogenated Organic Waste." [3][10] If the waste is in a solvent, list all components and their approximate concentrations.
-
Transfer Waste: Carefully transfer the waste material into the container, minimizing the creation of dust or splashes.
-
Secure the Container: Keep the waste container tightly sealed at all times, except when actively adding waste.[3]
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[7][12]
-
Arrange for Professional Disposal: Once the container is full or the project is complete, follow your institution's procedures to arrange for pickup by a licensed hazardous waste disposal contractor. Do not attempt on-site chemical treatment or neutralization, as this can create unknown and potentially more hazardous byproducts.[3]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup Protocol
This procedure applies only to small spills that can be managed safely by trained laboratory personnel. For large spills, evacuate the area immediately and contact your institution's emergency response team.[12]
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated. Don the full required PPE as listed in section 3.1.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or earth.[13]
-
Collect the Material: Carefully sweep up the absorbed material and place it into a suitable, pre-labeled hazardous waste container.[7][14]
-
Decontaminate the Area: Clean the spill surface with soap and water, collecting the cleaning materials as contaminated waste.[15]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[12]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][16]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid if irritation persists.[13]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[13]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 2-Bromo-1,3-diphenylpropane-1,3-dione.
Caption: Decision workflow for proper waste stream management.
References
-
PubChem. 1,3-Propanedione, 2-bromo-1,3-diphenyl- | C15H11BrO2. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. EPA-600/S2-83-091. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane.[Link]
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]
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Bucknell University. Hazardous Waste Segregation.[Link]
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Acros Organics. Material Safety Data Sheet - 2-Bromo-2-nitro-1,3-propanediol 98%.[Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]
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University of British Columbia. General Chemical Spill Procedures.[Link]
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Carl ROTH. Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.[Link]
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Washington State University. Standard Operating Procedure for: Bromine.[Link]
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U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.[Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
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A Researcher's Guide to the Safe Handling of 2-Bromo-1,3-diphenylpropane-1,3-dione
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-1,3-diphenylpropane-1,3-dione. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles for halogenated organic compounds.
Immediate Safety Briefing: Hazard Profile
2-Bromo-1,3-diphenylpropane-1,3-dione is a compound that demands careful handling due to its significant hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as:
-
Toxic if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
-
Very toxic to aquatic life [1]
Understanding these hazards is the first step in mitigating risk. The operational and disposal plans outlined below are built upon this foundational knowledge.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent exposure. A multi-layered approach to PPE is necessary when handling 2-Bromo-1,3-diphenylpropane-1,3-dione.
| PPE Category | Specification | Rationale |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile or fluorinated rubber).[2][3] | Disposable plastic gloves are not sufficient.[2] The selection of appropriate gloves is crucial to prevent skin contact, as the compound is a known skin irritant.[1] |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[4][5] | This is to protect against splashes and potential dust, as the compound can cause serious eye irritation.[1] |
| Body Protection | A fully buttoned lab coat or a chemical-resistant suit.[4][5] | This protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required if dusts are generated. | Given that the compound may cause respiratory irritation, respiratory protection is essential if there is a risk of inhalation.[1] |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount for safety. The following diagram and steps outline a safe handling process from preparation to immediate post-handling procedures.
Caption: A typical laboratory workflow for handling hazardous chemical compounds.
Preparation Phase:
-
Don Appropriate PPE: Before entering the laboratory area where the compound is stored or handled, put on all required personal protective equipment as detailed in the table above.
-
Verify Fume Hood Functionality: All handling of 2-Bromo-1,3-diphenylpropane-1,3-dione must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Handling Phase:
-
Weighing and Transfer: Carefully weigh the required amount of the compound. Use gentle motions to avoid generating dust.
-
Experimental Procedure: Conduct all experimental steps within the fume hood. Keep the sash at the lowest practical height.
-
Vigilance: Continuously monitor the experiment for any unexpected reactions or spills.
Cleanup and Disposal Phase:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Waste Segregation: Collect all waste materials containing 2-Bromo-1,3-diphenylpropane-1,3-dione in a designated, labeled, and sealed container for halogenated organic waste.[7]
-
PPE Removal: Remove and dispose of gloves and any other contaminated disposable PPE in the designated waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of 2-Bromo-1,3-diphenylpropane-1,3-dione can have severe environmental consequences and is a violation of regulatory standards.
Key Disposal Principles:
-
Segregation is Critical: Halogenated organic waste must be collected separately from non-halogenated waste.[7]
-
No Sewer Disposal: Under no circumstances should this compound or its containers be disposed of down the drain. It is very toxic to aquatic life.[1][7]
-
Licensed Vendor Required: Disposal must be managed by a certified hazardous waste contractor.[7] These vendors are equipped for high-temperature incineration required for the safe destruction of such chemicals.[7]
The following flowchart illustrates the correct disposal pathway.
Caption: The required disposal process for halogenated chemical waste.
By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with 2-Bromo-1,3-diphenylpropane-1,3-dione, ensuring a safe laboratory environment for themselves and their colleagues while maintaining environmental and regulatory compliance.
References
- Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- PubChem. 1,3-Propanedione, 2-bromo-1,3-diphenyl-.
- National Research Council. LCSS: BROMINE.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
- Echemi. 2,3-Dibromo-1,3-diphenyl-1-propanone Safety Data Sheets.
- Kansas State University. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- CTAHR. UNIT 7: Personal Protective Equipment.
- Sigma-Aldrich. SAFETY DATA SHEET.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
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- Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET.
- Loba Chemie. 2-BROMO-2-NITRO-1,3-PROPANEDIOL EXTRA PURE MSDS CAS-No.
- Carl ROTH. Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.
- Fisher Scientific. SAFETY DATA SHEET.
- Solution Center. Guidance for Selection of Protective Clothing for MDI Users.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
- Benchchem. Proper Disposal of 2-Bromocyclohexane-1,3-dione: A Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
